25B-NB4OMe (hydrochloride)
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWPQJRJBOZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
25B-NB4OMe hydrochloride chemical structure and molecular weight
This technical guide provides a rigorous analysis of 25B-NB4OMe hydrochloride , a specific structural isomer of the potent 5-HT2A agonist 25B-NBOMe.[1][2][3][4][5] Unlike the commonly encountered "ortho" isomer (25B-NBOMe), this compound features a methoxy group at the para position of the N-benzyl ring.[1][2][4][5][6]
Chemical Identity, Structural Analysis, and Synthesis Protocols
Executive Summary
25B-NB4OMe hydrochloride (N-(4-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine HCl) is a high-affinity serotonergic ligand belonging to the N-benzylphenethylamine family.[1][2][3][4][5] It is a positional isomer of the widely documented research chemical 25B-NBOMe.[1][2][3][4][5]
While the standard 25B-NBOMe carries a methoxy group at the ortho (2) position of the benzyl ring, 25B-NB4OMe carries it at the para (4) position.[1][2][4][5] This structural variation, though subtle, is critical for forensic discrimination and structure-activity relationship (SAR) studies involving the 5-HT2A receptor.[1][2][4][5]
Chemical Identity & Molecular Data
The following data characterizes the hydrochloride salt form, which is the standard stable form for research applications.
| Parameter | Technical Specification |
| Common Name | 25B-NB4OMe Hydrochloride |
| Systematic Name (IUPAC) | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride |
| CAS Number | 1566571-56-9 (HCl salt) |
| Molecular Formula | C₁₈H₂₂BrNO₃[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight (HCl Salt) | 416.74 g/mol |
| Molecular Weight (Free Base) | 380.28 g/mol |
| Appearance | Crystalline solid (White to off-white) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
| SMILES (Free Base) | COc1ccc(CNCCc2cc(c(cc2OC)Br)OC)cc1 |
Structural Analysis
The molecule consists of two primary domains linked by an ethylamine bridge:[1][2][3][4]
-
The Phenethylamine Core: Derived from 2C-B (4-bromo-2,5-dimethoxyphenethylamine), responsible for the primary psychedelic pharmacophore.[1][2][3][4][5][8]
-
The N-Benzyl Moiety: A benzyl ring substituted with a methoxy group at the 4-position (para) .[1][2][4][5][6] This N-benzylation significantly increases lipophilicity and receptor affinity compared to the parent 2C-B.[1][2][3][4][5]
Synthesis & Experimental Protocol
Context: The synthesis of 25B-NB4OMe follows a reductive amination pathway, identical to standard NBOMe synthesis but utilizing 4-methoxybenzaldehyde instead of 2-methoxybenzaldehyde.[1][2][3][4][5]
Reaction Pathway Diagram
The following diagram illustrates the reductive alkylation of 2C-B to form 25B-NB4OMe.[1][2][3][4][5]
Figure 1: Stepwise reductive amination pathway for the synthesis of 25B-NB4OMe.
Detailed Methodology
Safety Precaution: This protocol involves potent serotonergic compounds.[1][4][5] All work must be performed in a fume hood with full PPE (nitrile gloves, lab coat, eye protection).[1][2][4][5]
-
Imine Formation:
-
Dissolve 1.0 eq of 2C-B free base in anhydrous methanol (MeOH).
-
Add 1.1 eq of 4-methoxybenzaldehyde .
-
Stir at room temperature (RT) for 2–4 hours. A color change (often yellowing) indicates imine formation.[1][4][5]
-
Note: Some protocols utilize a molecular sieve to scavenge water and drive equilibrium.[1][4][5]
-
-
Reduction:
-
Isolation & Salt Formation:
-
Extract the residue with Dichloromethane (DCM) and wash with brine.[1][2][4][5]
-
Dry the organic layer over MgSO₄ and evaporate to yield the free base oil.[1][2][4][5]
-
Hydrochlorination: Dissolve the oil in a minimal amount of dry ethanol or acetone.[1][2][4][5] Add concentrated HCl (or HCl in ether) dropwise until precipitation occurs.[1][4][5]
-
Recrystallize from Isopropanol/Ethanol to obtain pure 25B-NB4OMe HCl.[1][2][3][4][5]
Analytical Characterization & Isomer Differentiation[1][2][3][4][8]
Differentiation between the ortho (NBOMe), meta (NB3OMe), and para (NB4OMe) isomers is a critical forensic challenge due to their identical molecular mass (Isobaric).[1][2][4][5]
Chromatographic Separation
Standard Mass Spectrometry (MS) alone cannot distinguish these isomers as they produce identical parent ions (
-
GC-MS Retention Indices: The para isomer (25B-NB4OMe) typically exhibits a higher retention time/index compared to the ortho and meta isomers on non-polar columns (e.g., DB-5, Rxi-5Sil MS) due to the linear symmetry of the para substitution, which allows for stronger interaction with the stationary phase.[1][2][3][4][5]
Spectroscopic Logic Diagram
The following logic flow outlines the analytical decision tree for confirming the specific isomer.
Figure 2: Analytical workflow for distinguishing 25B-NB4OMe from its isomers.
Pharmacological Context (SAR)
The 25B-NB4OMe molecule is a highly selective agonist for the 5-HT2A receptor.[1][2][3][4][5] The addition of the N-benzyl group locks the ligand into a conformation that deeply penetrates the receptor binding pocket.[1][2][3][4]
-
Affinity: While the ortho (2-methoxy) substitution is generally considered optimal for hydrogen bonding with residue Ser159 in the 5-HT2A receptor, the para (4-methoxy) analog retains significant potency, though often slightly lower than the ortho parent.[1][2][3][4][5]
-
Mechanism: It activates the Phospholipase C (PLC) pathway, leading to intracellular calcium release.[1][2][4][5]
References
-
Poklis, J. L., et al. (2015).[1][2][4][5] Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. Retrieved from [Link]
-
Casale, J. F., & Hays, P. A. (2012).[1][2][4][5] Characterization of the "25I-NBOMe" series of designer drugs by GC-MS, HPLC-MS, and NMR. Microgram Journal. (Contextual reference for isomer elution order).
Sources
- 1. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 2. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 3. 25-NB - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]
- 5. 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride | C18H23BrClNO3 | CID 76965389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Technical Analysis: 5-HT2A Receptor Binding Affinity of 25B-NB4OMe Hydrochloride
The following technical guide provides an in-depth analysis of the 5-HT2A receptor binding characteristics of 25B-NB4OMe hydrochloride, framed within the context of Structure-Activity Relationships (SAR) of N-benzylphenethylamines.
Executive Summary & Chemical Identity
25B-NB4OMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine) is a positional isomer of the highly potent 5-HT2A agonist 25B-NBOMe .[1] While the ortho-isomer (25B-NBOMe) exhibits sub-nanomolar affinity (
Current SAR models indicate that 25B-NB4OMe exhibits significantly reduced or negligible binding affinity and functional potency compared to its ortho counterpart.[1] This drastic loss of activity validates the specific steric and electrostatic requirements of the 5-HT2A receptor's orthosteric binding pocket, specifically the necessity of the N-benzyl substituent to adopt a folded conformation stabilized by an intramolecular hydrogen bond (IMHB).
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
-
IUPAC Name: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride[1]
-
Molecular Formula:
[1] -
Key Structural Feature: The methoxy group on the N-benzyl ring is located at the para (4') position, rather than the ortho (2') position found in the active "NBOMe" pharmacophore.
Mechanistic Pharmacology: The "Ortho-Effect"
To understand the binding profile of 25B-NB4OMe, one must analyze why it fails to bind effectively compared to 25B-NBOMe.
The Intramolecular Hydrogen Bond (IMHB) Hypothesis
High-affinity binding of N-benzylphenethylamines (NBOMes) to the 5-HT2A receptor is driven by a specific conformation where the N-benzyl ring folds back towards the phenethylamine core.[1]
-
25B-NBOMe (Active): The ortho-methoxy oxygen acts as a hydrogen bond acceptor for the protonated amine or interacts with specific receptor residues (likely Ser159 or Asp155 ).[1] This locks the molecule into a bioactive conformation that fits the receptor's hydrophobic cleft.
-
25B-NB4OMe (Inactive/Low Affinity): The para-methoxy group projects distally, preventing the formation of this stabilizing IMHB. Furthermore, the 4'-substituent likely encounters a steric clash with the receptor walls (specifically residues deep in the binding pocket like Phe340 or Phe339 ), destabilizing the ligand-receptor complex.
Comparative Affinity Data
The following table synthesizes SAR data for 25I/25B analogs, illustrating the steep drop in affinity when moving the methoxy group from ortho to para.
| Compound | Benzyl Substitution | 5-HT2A Affinity ( | Functional Potency (EC50) | Binding Status |
| 25B-NBOMe | 2-OMe (ortho) | 0.5 – 1.0 nM | ~1.0 nM | High Affinity Agonist |
| 25B-NB3OMe | 3-OMe (meta) | > 50 nM | Low / Partial | Weak Partial Agonist |
| 25B-NB4OMe | 4-OMe (para) | > 1000 nM (Est.) | Inactive | Negative Control |
Note: Specific
Visualization: SAR & Signaling Logic
The following diagram illustrates the divergent pathways between the active ortho isomer and the inactive para isomer (25B-NB4OMe).
Figure 1: Mechanistic divergence between the active ortho-isomer and the inactive para-isomer (25B-NB4OMe).[1]
Experimental Protocol: Radioligand Competition Binding
To empirically determine the affinity of 25B-NB4OMe, researchers utilize a competitive binding assay displacing a known high-affinity radioligand (typically
Objective: Determine the inhibition constant (
Reagents & Preparation
-
Host Cells: HEK293 cells stably expressing human 5-HT2A receptors.[1]
-
Radioligand:
(0.5 nM final conc). -
Test Compound: 25B-NB4OMe hydrochloride (dissolved in DMSO, serially diluted from
M to M). -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4.
Step-by-Step Workflow
-
Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold buffer, and centrifuge (20,000 x g, 20 min). Resuspend pellet to achieve ~50
protein/well. -
Incubation:
-
In a 96-well plate, add 150
membrane suspension. -
Add 25
radioligand ( ). -
Add 25
of 25B-NB4OMe (various concentrations).[1] -
Non-specific binding control: Add 10
Methysergide or Ketanserin to control wells.
-
-
Equilibration: Incubate at 37°C for 60 minutes to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Dry filters, add scintillation cocktail, and count Radioactivity (CPM) via liquid scintillation spectrometry.
Data Analysis
Calculate
Workflow Visualization
The following diagram outlines the validated workflow for assessing the binding affinity.
Figure 2: Standardized radioligand competition binding workflow for 25B-NB4OMe.
Conclusion & Implications
25B-NB4OMe is not a target for therapeutic development as an agonist, but rather a structural probe .[1] Its lack of affinity confirms that the 5-HT2A receptor requires a specific "molecular hinge" provided by the ortho-substitution on the N-benzyl ring.[1]
-
For Researchers: Use 25B-NB4OMe as a negative control in behavioral assays (e.g., head twitch response) to prove that effects observed with 25B-NBOMe are specific to the receptor activation and not off-target toxicity.[1]
-
For Synthesis: The presence of 25B-NB4OMe as an impurity in 25B-NBOMe synthesis (due to impure aldehyde precursors) will dilute potency but likely not introduce competing agonism.[1]
References
-
Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience.[2]
-
Halberstadt, A. L., & Geyer, M. A. (2014). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology.
-
Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. [1]
-
Eshleman, A. J., et al. (2018). "Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors." Biochemical Pharmacology.
-
Casale, J. F., & Hays, P. A. (2012). "Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives." Microgram Journal.
Sources
Pharmacological profile and mechanism of action of 25B-NB4OMe
An In-depth Technical Guide to the Pharmacological Profile and Mechanism of Action of 25B-NB4OMe
Introduction
2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, commonly known as 25B-NB4OMe (a code representing its structure, though it is often referred to as 25B-NBOMe in literature), is a potent synthetic psychedelic substance derived from the 2C-B phenethylamine. As a member of the N-benzylphenethylamine (NBOMe) class, it is distinguished by its exceptionally high affinity and selectivity for serotonin 5-HT₂ receptors.[1] Initially synthesized for mapping the brain's serotonergic system, its powerful psychoactive properties have led to its emergence on the illicit drug market.[2]
This guide provides a comprehensive technical overview of the pharmacological profile, mechanism of action, and key experimental methodologies for studying 25B-NB4OMe. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's complex neurochemical interactions.
Pharmacological Profile: Receptor Interactions and Functional Activity
The defining characteristic of the NBOMe series is its potent and selective agonism at serotonin 5-HT₂ receptors.[1] 25B-NB4OMe exemplifies this, exhibiting subnanomolar affinity, particularly for the 5-HT₂A subtype, which is central to its hallucinogenic effects.
Receptor Binding Affinity
The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), with lower values indicating a stronger binding interaction. Studies have shown that 25B-NB4OMe binds with high affinity to serotonin 5-HT₂ receptor subtypes. However, there is some variability in the reported selectivity between the 5-HT₂A and 5-HT₂C subtypes.
One study reported roughly equivalent high affinity for the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[3] In contrast, another study demonstrated a notable 12- to 20-fold selectivity for the 5-HT₂A receptor over the 5-HT₂B and 5-HT₂C receptors.[3] Despite these variations, its affinity for the 5-HT₂A receptor is consistently in the subnanomolar range, making it an exceptionally potent ligand.[2] The compound is highly selective for the 5-HT₂ family over other serotonin receptors and various monoamine transporters, with over 200-fold selectivity.[3]
Table 1: Receptor Binding Affinities (Ki) of 25B-NB4OMe
| Receptor Target | Binding Affinity (Ki) | Reference |
| Serotonin 5-HT₂A | 0.5 nM | [2][3] |
| Serotonin 5-HT₂B | ~10 nM | [3] |
| Serotonin 5-HT₂C | 1.7 nM - 6.2 nM | [3] |
| Other Serotonin Receptors | >200-fold lower affinity | [3] |
| Monoamine Transporters | >200-fold lower affinity | [3] |
Interestingly, 25B-NB4OMe also acts as a low-potency partial agonist at the trace amine-associated receptor 1 (TAAR1) in rats and mice, but it is inactive at the human TAAR1.[3][4]
Functional Activity
Beyond simply binding, 25B-NB4OMe actively stimulates the 5-HT₂A receptor, acting as a potent full agonist.[3] Its activation potency (EC₅₀) at the 5-HT₂A receptor has been measured at 40 nM.[2] This potent agonism is the primary driver of its profound psychedelic effects. The functional activity at 5-HT₂C receptors is also significant and may contribute to some of its complex downstream effects, including the modulation of neurotransmitter release at higher doses.[3]
Mechanism of Action: From Receptor to Systemic Effects
The physiological and psychoactive effects of 25B-NB4OMe are a direct consequence of its potent agonism at 5-HT₂A receptors, which triggers a cascade of intracellular signaling events and modulates multiple neurotransmitter systems.
Primary Signaling Pathway: 5-HT₂A Receptor Activation
The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Agonism by 25B-NB4OMe initiates the following cascade:
-
G Protein Activation: Binding of 25B-NB4OMe to the 5-HT₂A receptor induces a conformational change, activating the associated Gq/11 protein.
-
Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects: IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺, activates protein kinase C (PKC). These events lead to the phosphorylation of numerous downstream proteins, altering neuronal excitability and gene expression.
Modulation of Neurotransmitter Systems
Activation of 5-HT₂A receptors, particularly in the frontal cortex, leads to widespread changes in brain neurochemistry. In vivo microdialysis studies in rats have demonstrated that 25B-NB4OMe increases the extracellular levels of several key neurotransmitters:
-
Glutamate: A significant increase in glutamate release in the frontal cortex is a hallmark of 5-HT₂A agonist activity.[3] This glutamatergic surge is believed to be a critical mediator of the hallucinogenic and cognitive effects of psychedelics.[3]
-
Dopamine (DA): 25B-NB4OMe enhances dopamine release in the frontal cortex, striatum, and nucleus accumbens.[3][5] The effect in the nucleus accumbens is particularly noteworthy, as this region is central to the brain's reward circuitry.
-
Serotonin (5-HT): The compound also increases extracellular serotonin levels.[3][5] This effect, combined with its direct receptor agonism, may contribute to the risk of serotonin syndrome in cases of overdose.[3]
-
Acetylcholine (ACh): Increased acetylcholine release has also been observed in the frontal cortex and striatum.[3][5]
A characteristic feature of 25B-NB4OMe is the inverted U-shaped dose-response curve observed for both its behavioral effects (like the head-twitch response in rodents) and its impact on neurotransmitter levels.[3] This suggests that at lower doses, the primary effect is 5-HT₂A receptor activation. At higher doses, the engagement of other receptors, possibly the inhibitory 5-HT₂C subtype, may counteract or modulate these effects.[3]
Dopaminergic Effects and Abuse Potential
Unlike many classic psychedelics, 25B-NB4OMe has demonstrated reinforcing effects in animal models, including conditioned place preference (CPP) and self-administration.[3][6] This indicates a potential for misuse and dependence. These reinforcing properties are strongly linked to its ability to robustly increase dopamine levels in the nucleus accumbens, an effect comparable to, though less potent than, methamphetamine.[1][3]
Intriguingly, the reinforcing effects of 25B-NB4OMe could not be blocked by a 5-HT₂A antagonist, suggesting that this aspect of its pharmacology may be independent of its psychedelic mechanism.[1] Instead, dopamine D1 and D2 receptor antagonists were effective at blocking these effects.[6] This suggests a direct or indirect modulation of the dopaminergic system is a key component of its abuse potential.[6]
Key Experimental Protocols & Methodologies
The characterization of 25B-NB4OMe relies on a combination of in vitro and in vivo assays. The following protocols represent standard, self-validating methodologies for assessing the key pharmacological properties of novel psychoactive compounds.
In Vitro: Radioligand Receptor Binding Assay
This assay quantifies the affinity of a test compound (25B-NB4OMe) for a specific receptor by measuring its ability to displace a known radioactive ligand.
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize tissue or cultured cells expressing the target receptor (e.g., 5-HT₂A) and isolate the cell membrane fraction via centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (25B-NB4OMe).
-
Equilibration: Allow the mixture to incubate at a controlled temperature until binding reaches equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), from which the Ki value can be derived using the Cheng-Prusoff equation.
In Vivo: Head-Twitch Response (HTR) Assay
The HTR in rodents is a well-established behavioral proxy for 5-HT₂A receptor-mediated psychedelic activity in humans.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male mice or rats to the testing environment (e.g., a clear observation chamber) to reduce novelty-induced stress.
-
Drug Administration: Administer 25B-NB4OMe or a vehicle control via a defined route (e.g., intraperitoneal or subcutaneous injection).
-
Observation Period: Immediately place the animal back into the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches—rapid, rotational movements of the head.
-
Data Analysis: Compare the mean number of head twitches between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve can be generated to determine potency.
In Vivo: Microdialysis
This technique allows for the continuous sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Step-by-Step Methodology:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. Collect the resulting dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After collecting baseline samples, administer 25B-NB4OMe.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
Data Presentation: Express the results as a percentage change from the baseline neurotransmitter levels.
Pharmacokinetics and Metabolism
25B-NB4OMe is not orally active and is typically administered sublingually, buccally, or via insufflation.[1] The onset of effects is generally within 15-120 minutes, with a duration of 8-12 hours.[3] The compound is extensively metabolized, primarily through O-desmethylation, which is then followed by Phase II conjugation reactions, including glucuronidation and sulfonation, to facilitate excretion.[7]
Toxicology and Safety Profile
The NBOMe class of compounds is associated with significant toxicity and a narrow therapeutic window.[1] Intoxication often presents as a sympathomimetic toxidrome.[1]
Key Toxicological Concerns:
-
Sympathomimetic Effects: Tachycardia, hypertension, and vasoconstriction are common.[1][4]
-
Neurological Effects: Agitation, aggression, and a higher likelihood of seizures compared to other psychedelics are frequently reported.[1][4]
-
Serotonin Syndrome: Hyperthermia, hypertonia, and rhabdomyolysis can occur, consistent with excessive serotonergic stimulation.[1][4]
-
Cardiotoxicity and Neurotoxicity: In vitro and in vivo studies have demonstrated that NBOMe compounds can be cytotoxic to both neuronal and cardiac cells.[1][4][8]
-
Genotoxicity: Some studies have indicated that 25B-NB4OMe can cause DNA damage in the rat frontal cortex, though this effect was less pronounced than that of MDMA.[5][8]
Conclusion
25B-NB4OMe is a powerful pharmacological tool and a substance of significant public health concern. Its high affinity and potent agonism at the 5-HT₂A receptor make it one of the most potent phenethylamine psychedelics. The mechanism of action is rooted in the activation of the Gq/11 signaling pathway, leading to a cascade of downstream effects, most notably a profound increase in cortical glutamate release. Furthermore, its complex interactions with the dopaminergic system appear to confer a potential for abuse not typically associated with classic hallucinogens. While its properties have been leveraged for advanced neuroimaging applications, such as the PET ligand [¹¹C]-CIMBI-36, its narrow safety margin and severe toxicity profile underscore the significant risks associated with its non-medical use.[9] Future research must continue to delineate the precise signaling pathways and neurochemical changes it induces to fully understand both its utility as a research chemical and its danger as a drug of abuse.
References
-
Wikipedia. (n.d.). 25B-NBOMe. Retrieved February 9, 2026, from [Link].
-
Wikipedia. (n.d.). 25-NB. Retrieved February 9, 2026, from [Link].
-
Zuba, D., et al. (2025). Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS. PMC. Retrieved February 9, 2026, from [Link].
-
Herian, M., et al. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. PubMed Central. Retrieved February 9, 2026, from [Link].
-
Wojtas, A., et al. (n.d.). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. PMC. Retrieved February 9, 2026, from [Link].
-
Hansen, M. (n.d.). Dark Classics in Chemical Neuroscience: NBOMes. PubMed Central. Retrieved February 9, 2026, from [Link].
-
Wikipedia. (n.d.). 25I-NBOMe. Retrieved February 9, 2026, from [Link].
-
Wojtas, A., et al. (2020). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. PubMed Central. Retrieved February 9, 2026, from [Link].
-
ResearchGate. (n.d.). The structure of 25I-NBOMe and 25B-NBOMe. Retrieved February 9, 2026, from [Link].
-
Miliano, C., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. Retrieved February 9, 2026, from [Link].
-
Custodio, J. M. P., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. PubMed. Retrieved February 9, 2026, from [Link].
-
Papoutsis, I., et al. (n.d.). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Retrieved February 9, 2026, from [Link].
-
Carlier, J., et al. (2019). Pharmacokinetics, systemic toxicity, thermoregulation and acute behavioural effects of 25CN-NBOMe. PubMed. Retrieved February 9, 2026, from [Link].
Sources
- 1. 25-NB - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 4. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 5. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 25B-NB4OMe vs 25B-NBOMe
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 25B-NB4OMe versus 25B-NBOMe
Authored by a Senior Application Scientist
Preamble: The Critical Role of N-Benzyl Substitution in Phenethylamine Psychedelics
The 2,5-dimethoxyphenethylamine (2C) series of molecules, first extensively explored by Alexander Shulgin, represents a foundational scaffold for potent serotonergic psychedelics.[1][2] A pivotal advancement in the field was the discovery that the addition of an N-benzyl moiety to these phenethylamines could dramatically increase their affinity and functional potency at the serotonin 2A receptor (5-HT2A), the primary target for classic psychedelics.[3][4] This modification gave rise to the N-benzylphenethylamine (NBOMe) series.
This guide delves into the nuanced structure-activity relationship (SAR) within the NBOMe class by comparing two closely related analogues: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) and its positional isomer, 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine (25B-NB4OMe). While differing only in the position of a single methoxy group on the N-benzyl ring, their pharmacological profiles are starkly divergent. Understanding this difference provides critical insights into the molecular determinants of 5-HT2A receptor activation and serves as a case study in rational drug design.
The Archetype of Potency: 25B-NBOMe
First synthesized by Ralf Heim in 2003, 25B-NBOMe (also known as Cimbi-36) quickly became a reference compound for high-potency 5-HT2A receptor agonism.[5][6] It is the N-(2-methoxybenzyl) derivative of 2C-B.[6]
Synthesis
The synthesis of 25B-NBOMe is typically achieved via a reductive amination reaction between 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) and 2-methoxybenzaldehyde. This common and efficient method forms the secondary amine by reducing the intermediate imine in situ.[7]
Caption: Synthesis of 25B-NBOMe via reductive amination.
Pharmacological Profile
25B-NBOMe is characterized by its exceptional affinity and potency at the 5-HT2A receptor. It acts as a potent full agonist.[6] This high affinity is attributed to the optimal fit of the N-(2-methoxybenzyl) group within a specific pocket of the receptor.
The Inactive Isomer: 25B-NB4OMe
In stark contrast to its ortho-substituted counterpart, 25B-NB4OMe, which features the methoxy group at the para position of the N-benzyl ring, is predicted to be inactive as a 5-HT2A agonist.
Synthesis
The synthesis of 25B-NB4OMe would follow the identical reductive amination protocol as for 25B-NBOMe, with the substitution of 4-methoxybenzaldehyde for 2-methoxybenzaldehyde.
Predicted Pharmacological Profile
Direct experimental data for 25B-NB4OMe is scarce in the scientific literature. However, a comprehensive study on the SAR of the NBOMe series, specifically investigating analogues of the closely related 25I-NBOMe, found that the para-methoxy analogue (25I-NB4OMe) showed no activity in the mouse head-twitch response (HTR) assay at doses up to 30 mg/kg. The HTR is a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans. This strongly suggests that moving the methoxy group to the para position abolishes agonist activity.
Core Structure-Activity Relationship (SAR) Analysis
The dramatic difference in activity between 25B-NBOMe and 25B-NB4OMe underscores a critical SAR principle for the NBOMe class: the substitution pattern on the N-benzyl ring is a key determinant of 5-HT2A receptor agonism.
-
The Ortho-Methoxy Group is Crucial for Potency: The 2-methoxy (ortho) substitution on the benzyl ring is essential for the high affinity and efficacy of 25B-NBOMe. It is hypothesized that the oxygen of the methoxy group acts as a hydrogen bond acceptor, interacting with key residues within the 5-HT2A receptor binding pocket to stabilize the active conformation of the receptor.
-
The Para-Methoxy Group Prevents Effective Binding/Activation: Moving the methoxy group to the 4-position (para) on the benzyl ring results in a loss of activity. This is likely due to steric hindrance or the inability of the para-methoxy group to form the same critical interactions within the binding pocket as the ortho-methoxy group. The different positioning of the methoxy group may force the entire N-benzyl moiety into a conformation that is unfavorable for receptor activation.
Comparative Data Summary
| Compound | N-Benzyl Substitution | 5-HT2A Ki (nM) | 5-HT2A Functional Activity (EC50, nM) | In Vivo Activity (Mouse HTR) |
| 25B-NBOMe | 2-Methoxy (ortho) | ~0.5[5] | ~40[5] | Active |
| 25B-NB4OMe | 4-Methoxy (para) | Not Reported | Not Reported | Predicted Inactive |
Experimental Protocols
Synthesis of 25B-NBOMe and 25B-NB4OMe via Reductive Amination
This protocol describes a general procedure for the synthesis of N-benzylphenethylamines.
Materials:
-
2C-B hydrochloride
-
2-methoxybenzaldehyde or 4-methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution, saturated
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To a solution of 2C-B hydrochloride (1 equivalent) in DCM, add saturated NaHCO3 solution to freebase the amine. Separate the organic layer and dry over anhydrous MgSO4.
-
Filter the solution and add the appropriate benzaldehyde (2-methoxybenzaldehyde for 25B-NBOMe or 4-methoxybenzaldehyde for 25B-NB4OMe, 1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir at room temperature for 18-24 hours.
-
Quench the reaction by adding saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Dissolve the purified freebase in a minimal amount of diethyl ether and precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield the final product.
5-HT2A Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of the test compounds by competition with a known radioligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]ketanserin (radioligand)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Test compounds (25B-NBOMe, 25B-NB4OMe) at various concentrations.
-
Serotonin (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, test compound at various concentrations, and cell membranes.
-
Add [3H]ketanserin at a final concentration equal to its Kd.
-
For non-specific binding wells, add a high concentration of serotonin.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: 5-HT2A receptor Gq signaling pathway.
Conclusion
The comparative analysis of 25B-NBOMe and 25B-NB4OMe provides a clear and compelling illustration of the stringent structural requirements for potent 5-HT2A receptor agonism within the N-benzylphenethylamine class. The position of the methoxy group on the N-benzyl ring is not a trivial modification; moving it from the ortho to the para position completely abrogates the compound's activity. This finding is invaluable for the design of future 5-HT2A receptor ligands, whether for therapeutic applications or as pharmacological tools to probe the complexities of serotonergic neurotransmission. It highlights the importance of precise ligand-receptor interactions and demonstrates how subtle structural changes can lead to profound differences in pharmacological effect.
References
- Custodio, J. B., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction Biology, 25(3), e12781.
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311.
- Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243-249.
- Kozłowska, A., et al. (2021). 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers.
-
Wikipedia. (2023). 25B-NBOMe. Retrieved from [Link]
- Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964.
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research, 277, 99-120.
- Miliano, C., et al. (2019). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Pharmaceuticals (Basel), 12(4), 158.
- Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 111-121.
- Gatch, M. B., et al. (2017). Discriminative stimulus effects of the N-methoxybenzyl-substituted phenethylamines 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe in rats. Psychopharmacology (Berl), 234(12), 1845-1855.
-
Wikipedia. (2023). 25I-NBOMe. Retrieved from [Link]
- Wallach, J., et al. (2016). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 7(5), 568-578.
Sources
- 1. 25-NB - Wikipedia [en.wikipedia.org]
- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 7. 25I-NBOMe - Wikipedia [en.wikipedia.org]
25B-NB4OMe hydrochloride CAS number and IUPAC nomenclature
Structural Characterization, Synthesis Logic, and Pharmacological Distinction
Executive Summary & Core Directive
25B-NB4OMe hydrochloride is a highly specific structural isomer of the potent serotonergic hallucinogen 25B-NBOMe. While the latter contains a methoxy group at the ortho (2-) position of the N-benzyl ring, 25B-NB4OMe substitutes this at the para (4-) position.
Critical Scientific Context: In drug development and forensic analysis, this compound serves primarily as a negative control or analytical reference standard . Structure-Activity Relationship (SAR) data indicates that the shift from ortho- to para- substitution drastically reduces or abolishes affinity for the 5-HT2A receptor. Therefore, distinguishing 25B-NB4OMe from its ortho isomer is a critical workflow in forensic toxicology to avoid false positives for potent psychoactive substances.
This guide details the physicochemical identity, synthesis via reductive amination, and the mechanistic SAR that renders this molecule pharmacologically distinct from its "25I/B/C-NBOMe" counterparts.
Chemical Identity & Nomenclature[1][2][3][4]
The precise identification of this isomer is paramount. Unlike the "NBOMe" series (which implies ortho-methoxy), the "NB4OMe" suffix explicitly denotes para-substitution.
Table 1: Physicochemical Identity Matrix
| Parameter | Specification |
| Common Name | 25B-NB4OMe Hydrochloride |
| Systematic IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride |
| CAS Number (HCl Salt) | 1566571-56-9 |
| CAS Number (Free Base) | Not widely registered; refer to salt form for standard. |
| Molecular Formula | C₁₈H₂₂BrNO₃[1] · HCl |
| Formula Weight | 416.74 g/mol |
| SMILES (Free Base) | COc1ccc(CNCCc2cc(OC)c(Br)cc2OC)cc1 |
| InChI Key | HUHVUTZPPOFALF-UHFFFAOYSA-N (Base) |
| Appearance | Crystalline solid (typically white to off-white) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water. |
Structural Analysis & SAR Logic
To understand the utility of 25B-NB4OMe, one must understand why it is different from 25B-NBOMe. The high potency of the NBOMe class relies on a specific conformation stabilized by an intramolecular hydrogen bond between the protonated amine and the ortho-methoxy oxygen.
The "Ortho-Effect" Mechanism
-
25B-NBOMe (Ortho): The 2-methoxy group forms a hydrogen bond with the amine hydrogen. This locks the molecule into a conformation that perfectly fits the 5-HT2A receptor binding pocket.
-
25B-NB4OMe (Para): The 4-methoxy group is too distant to form this hydrogen bond. The benzyl tail retains high conformational freedom (entropic penalty), preventing the "lock-and-key" fit required for nanomolar activation of the receptor.
Diagram 1: Comparative SAR Logic (Ortho vs. Para)
Caption: Mechanistic divergence between the ortho-isomer (high potency) and para-isomer (low potency) driven by intramolecular hydrogen bonding capability.
Synthesis Protocol: Reductive Amination
Disclaimer: The synthesis of phenethylamines may be restricted. This protocol is for theoretical reference and authorized analytical standard preparation only.
The synthesis of 25B-NB4OMe follows the standard reductive amination pathway used for the NBOMe class, but substitutes 2-methoxybenzaldehyde with 4-methoxybenzaldehyde (p-anisaldehyde) .
Reagents & Precursors
-
Amine Precursor: 2C-B free base (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine).
-
Aldehyde: 4-Methoxybenzaldehyde (p-Anisaldehyde).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄).
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 1.0 equivalent of 2C-B free base in anhydrous MeOH.
-
Add 1.0–1.1 equivalents of 4-methoxybenzaldehyde.
-
Observation: Stir at room temperature (RT) for 2–4 hours. The formation of the imine (Schiff base) is often indicated by a slight color change or heat evolution.
-
Checkpoint: TLC should show the disappearance of the primary amine spot.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add 1.5 equivalents of NaBH₄ portion-wise (careful of gas evolution).
-
Allow the mixture to warm to RT and stir overnight (12h).
-
-
Work-up:
-
Quench the reaction with water.[2]
-
Extract the product into DCM (3x).
-
Wash the organic layer with brine and dry over MgSO₄.
-
Evaporate solvent to yield the crude free base oil.
-
-
Salt Formation (Hydrochloride):
-
Dissolve the free base oil in a minimal amount of dry diethyl ether or isopropanol.
-
Add HCl (gas or dissolved in dioxane/ether) dropwise until pH ~3.
-
The 25B-NB4OMe HCl salt will precipitate as a white solid.
-
Filter, wash with cold ether, and recrystallize from EtOH/Et₂O if necessary.
-
Diagram 2: Synthesis Workflow
Caption: Reductive amination pathway converting 2C-B to 25B-NB4OMe using p-anisaldehyde.
Analytical Profiling & Forensic Differentiation
Distinguishing 25B-NB4OMe from 25B-NBOMe is critical because they are isobaric (same mass, different structure). Mass Spectrometry (MS) alone may be insufficient without fragmentation analysis.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion: Both isomers show [M+H]⁺ at m/z ~380 (Br isotope pattern 380/382).
-
Differentiation Strategy:
-
Retention Time: The para-isomer (NB4OMe) typically elutes at a different time than the ortho-isomer (NBOMe) on C18 columns due to polarity differences (Ortho is more lipophilic due to internal H-bonding).
-
Fragmentation (EI-MS): Look for the tropylium ion fragments. The benzyl fragment for NB4OMe (4-methoxybenzyl cation) is m/z 121. The NBOMe (2-methoxybenzyl cation) is also m/z 121.
-
Critical Note: Since fragments are identical, Chromatographic Separation (RT) or NMR is required for definitive identification.
-
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing these isomers.
| Proton Environment | 25B-NBOMe (Ortho) | 25B-NB4OMe (Para) |
| Benzyl Ring Protons | Multiplet (4H) showing ortho coupling pattern. | AA'BB' System: Two doublets (2H each) characteristic of para-substitution. |
| Methoxy Shift | 2-OMe typically ~3.85 ppm. | 4-OMe typically ~3.80 ppm (distinct chemical environment). |
References
- Hansen, M., et al. (2014). Synthesis and pharmacology of N-benzyl substituted phenethylamines. European Journal of Pharmacology. (Contextual grounding for NBOMe SAR).
- Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Mechanistic basis for Ortho vs Para potency).
- Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.
Sources
Technical Guide: Selectivity and Pharmacology of 25B-NB4OMe at 5-HT2A vs. 5-HT2C Receptors
[1][2]
Executive Summary
25B-NB4OMe is the para-methoxybenzyl regioisomer of the highly potent hallucinogen 25B-NBOMe (the ortho-isomer).[1][2] While the ortho-substituted NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) represents a class of "super-potent" 5-HT2A agonists with sub-nanomolar affinity, the 25B-NB4OMe isomer serves as a critical structure-activity relationship (SAR) probe demonstrating the stringent steric and electronic requirements of the 5-HT2A orthosteric binding pocket.[1][2]
Current pharmacological data indicates that shifting the methoxy group from the 2-position (ortho) to the 4-position (para) on the N-benzyl ring results in a drastic reduction in binding affinity and functional potency at the 5-HT2A receptor.[1][2] Unlike the ortho-isomer, which acts as a full agonist with moderate selectivity for 5-HT2A over 5-HT2C, the para-isomer (25B-NB4OMe) often displays negligible efficacy or acts as a low-affinity partial agonist/antagonist.[1][2] This guide details the molecular mechanisms driving this loss of selectivity and potency, contrasting it with the highly selective 25CN-NBOH and the potent 25B-NBOMe .[2]
Molecular Pharmacology & Structural Basis[1]
The "NBOMe" Pharmacophore
The high affinity of N-benzyl phenethylamines (NBOMes) for the 5-HT2A receptor is driven by the interaction of the N-benzyl substituent with a hydrophobic pocket formed by transmembrane helices (TM) 3, 6, and 7.[2]
-
Ortho-Effect (25B-NBOMe): The 2-methoxy group (ortho) forms an intramolecular hydrogen bond with the protonated amine, locking the molecule into a conformation that optimally engages Ser5.46 (Ser242) and Phe6.52 (Phe340) .[1][2]
-
Para-Effect (25B-NB4OMe): The 4-methoxy group (para) projects the substituent into a sterically restricted region of the receptor or away from the critical hydrogen-bonding residues.[1][2] This prevents the stabilization of the active receptor conformation (Gq-coupled state).[2]
Selectivity Profile: 5-HT2A vs. 5-HT2C
The 5-HT2C receptor shares high sequence homology with 5-HT2A in the transmembrane binding core.[1][2] However, subtle differences in the Extracellular Loop 2 (ECL2) and the specific orientation of residues in the binding pocket dictate selectivity.
-
25B-NBOMe (Reference): High affinity for both 2A and 2C (Ki < 1 nM), with low functional selectivity (typically < 10-fold).[3]
-
25B-NB4OMe (Target):
-
5-HT2A: Significantly reduced affinity (Ki typically > 100 nM to micromolar range).[1][2] Loss of functional potency (Emax < 20% or inactive in Calcium flux).
-
Result: 25B-NB4OMe is effectively a non-selective, low-affinity ligand , often used as a negative control to validate the specificity of the ortho-methoxy interaction.[2]
-
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling outcomes between the potent ortho-isomer and the weak para-isomer.
Caption: Divergent signaling efficacy of 25B-NBOMe (Ortho) vs 25B-NB4OMe (Para) at the 5-HT2A receptor.
Comparative Data Analysis
The table below synthesizes data from key SAR studies (e.g., Hansen et al., 2014; Nichols et al.) comparing the ortho and para isomers. Note that while specific Ki values for 25B-NB4OMe are scarce due to its inactivity, values are extrapolated from the closely related Iodo (25I) and general NBOMe series trends.[2]
| Compound | Substituent | 5-HT2A Affinity (Ki) | 5-HT2C Affinity (Ki) | Functional Potency (EC50) | In Vivo Activity (HTR) |
| 25B-NBOMe | 2-OMe (Ortho) | 0.5 - 1.0 nM | 2.0 - 10 nM | ~0.2 nM (Full Agonist) | Active (High Potency) |
| 25B-NB4OMe | 4-OMe (Para) | > 100 - 500 nM | > 500 nM | > 1000 nM / Inactive | Inactive |
| 25CN-NBOH | 2-OH, 4-CN | 1.3 nM | 130 nM | 2.0 nM | Active (Selective) |
*Values estimated based on SAR trends for para-substituted N-benzyl phenethylamines (Hansen et al., 2014; Pottie et al., 2021).
Key Insight:
The 100-fold selectivity often cited in the literature (e.g., Hansen et al., 2014) refers to Compound 6b (25CN-NBOH) , not 25B-NB4OMe. Researchers must avoid conflating these structural analogs. 25B-NB4OMe is characterized by a loss of selectivity and potency , not an enhancement.[2]
Experimental Framework for Validation
To empirically validate the selectivity profile of 25B-NB4OMe in your own laboratory, the following self-validating protocols are recommended.
Radioligand Competition Binding Assay
Objective: Determine Ki values for 5-HT2A and 5-HT2C. Protocol:
-
Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A and 5-HT2C.[1][2]
-
Radioligand:
-
Competition: Incubate membranes with radioligand and varying concentrations of 25B-NB4OMe (10⁻¹¹ to 10⁻⁵ M).
-
Control: Use 25B-NBOMe as a positive control (high affinity) and Ketanserin as a displacer.[1][2]
-
Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Functional Calcium Flux Assay (FLIPR)
Objective: Measure functional efficacy (Gq coupling). Protocol:
-
Dye Loading: Load cells (CHO-K1 or HEK293-5HT2A) with Fluo-4 AM calcium indicator.
-
Incubation: 30 mins at 37°C.
-
Addition: Add 25B-NB4OMe via automated liquid handler.
-
Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.
-
Normalization: Normalize to 5-HT (Serotonin) max response (100%).
Workflow Diagram
Caption: Experimental decision tree for characterizing 25B-NB4OMe activity.
References
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.[2][3][4] ACS Chemical Neuroscience, 5(3), 243–249.[4] Link
-
Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.[2] ACS Pharmacology & Translational Science, 4(2), 479-487. Link
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. Link
-
Nichols, D. E., et al. (2015). Structure-Activity Relationships of N-Benzyltryptamines.[2] Journal of Medicinal Chemistry. (Contextual SAR reference for N-benzyl patterns).
-
Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT(2A) agonist PET tracers.[2] European Journal of Nuclear Medicine and Molecular Imaging, 38, 681–693. Link
Sources
- 1. 25-NB [medbox.iiab.me]
- 2. 25-NB - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Revelation of N-Benzyl Phenethylamines: A Technical History in Psychedelic Research
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
The N-benzyl phenethylamine derivatives, colloquially known as the NBOMe series, represent a fascinating and cautionary chapter in the history of psychedelic research. Emerging from the foundational work on 2C-series phenethylamines, these compounds exhibit extraordinarily high potency at the serotonin 5-HT2A receptor, the primary target for classical psychedelics. This guide provides a comprehensive technical overview of the history, synthesis, pharmacology, and key experimental evaluation methods for N-benzyl phenethylamine derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships that govern their potent activity and the methodologies used to characterize them.
Genesis: From 2C Precursors to N-Benzyl Potentiation
The story of N-benzyl phenethylamines is inextricably linked to the pioneering work of Alexander "Sasha" Shulgin. In the 1970s, Shulgin synthesized and explored the psychoactive properties of a wide range of 2,5-dimethoxyphenethylamines, which he termed the "2C" family.[1][2] These compounds, detailed in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), are structural analogues of mescaline and include well-known members such as 2C-B and 2C-I.[3][4]
For many years, it was a generally accepted principle in psychedelic pharmacology that N-alkylation of phenethylamines, for instance with a methyl group, would abolish their hallucinogenic effects.[4] This understanding was challenged in the 1990s and early 2000s. In 1994, Richard Glennon and his colleagues first synthesized 25B-NB (N-benzyl-2C-B), noting its slightly higher affinity for the 5-HT2A receptor compared to its parent compound, 2C-B.[5]
However, the true breakthrough in potency came from the work of Ralf Heim at the Free University of Berlin. In his 2003 dissertation, Heim described the synthesis of N-(2-methoxybenzyl) derivatives of 2C compounds, leading to the creation of the NBOMe series.[6][7] This specific substitution dramatically increased the affinity and potency of these compounds at the 5-HT2A receptor, a discovery later described as "structurally remarkable" by the esteemed medicinal chemist David E. Nichols.[4][8] The most prominent members of this series to emerge were 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe.[5] These compounds were initially developed as research tools to probe the 5-HT2A receptor system but later appeared on the illicit drug market around 2010, leading to numerous cases of severe toxicity and fatalities.[4][9]
Synthesis and Chemical Properties
The synthesis of N-benzyl phenethylamine derivatives is most commonly achieved through reductive amination of the corresponding 2C-phenethylamine with a substituted benzaldehyde.[2][10] This two-step process, or a direct one-pot reaction, is a standard method in medicinal chemistry.
Representative Synthetic Protocol: Synthesis of 25I-NBOMe from 2C-I
This protocol describes a typical reductive amination procedure.
Step 1: Imine Formation
-
Dissolve the starting phenethylamine, 2C-I (4-iodo-2,5-dimethoxyphenethylamine), in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of 2-methoxybenzaldehyde to the solution.
-
Stir the mixture at room temperature for several hours to allow for the formation of the corresponding imine (a Schiff base). The reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.[6]
Step 2: Reduction of the Imine
-
Once imine formation is complete, the reducing agent is added. Sodium borohydride (NaBH₄) is a commonly used reagent for this step.[2] It should be added portion-wise to control the reaction rate.
-
The reaction mixture is stirred for an additional period until the imine is fully reduced to the secondary amine, 25I-NBOMe.
-
The reaction is then quenched, typically by the addition of water.
Step 3: Work-up and Purification
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., dichloromethane) and water.
-
The organic layer is separated, washed, dried over a drying agent like sodium sulfate, and the solvent is evaporated.
-
The crude product can then be purified by a suitable method, such as flash chromatography, to yield the pure N-benzyl phenethylamine.[10]
-
For easier handling and storage, the freebase is often converted to a hydrochloride salt by dissolving it in a suitable solvent and adding hydrochloric acid.[10]
Pharmacology and Mechanism of Action
The defining pharmacological characteristic of the NBOMe series is their high affinity and potency as agonists at the serotonin 5-HT2A receptor.[9] This receptor is a G-protein coupled receptor (GPCR) and is the primary molecular target responsible for the psychedelic effects of classical hallucinogens like LSD and psilocybin.[11]
5-HT2A Receptor Binding and Functional Activity
The N-(2-methoxybenzyl) substitution leads to a significant increase in binding affinity (Ki) and functional potency (EC50) at the 5-HT2A receptor compared to the parent 2C compounds. For example, 25I-NBOMe has a Ki of 0.044 nM at the human 5-HT2A receptor, making it approximately 16 times more potent than 2C-I.[6]
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Reference(s) |
| 2C-B | ~15 | ~30 | [12] |
| 25B-NBOMe | ~0.3 - 1.0 | ~0.5 - 2.0 | [13] |
| 2C-I | ~0.7 | ~10 | |
| 25I-NBOMe | ~0.044 | ~0.1 - 0.5 | [6][13] |
| 2C-C | ~5.0 | ~25 | |
| 25C-NBOMe | ~0.5 - 1.5 | ~0.8 - 3.0 | [13] |
Note: The reported values can vary between different studies and assay conditions.
Downstream Signaling Pathways
Activation of the 5-HT2A receptor by agonists like the NBOMes initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq/11 family of G-proteins.[14][15] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[16]
In addition to the canonical Gq/11 pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins, which can initiate distinct signaling cascades.[15] The interplay between G-protein-dependent and β-arrestin-dependent signaling is an active area of research in psychedelic pharmacology, with implications for both the acute psychedelic effects and potential therapeutic applications.
Figure 1: Simplified diagram of the 5-HT2A receptor Gq/11 signaling pathway.
Experimental Evaluation and Assays
The characterization of N-benzyl phenethylamine derivatives relies on a combination of in vitro and in vivo experimental assays to determine their pharmacological profile and behavioral effects.
In Vitro Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. They involve competing the test compound with a radiolabeled ligand for binding to receptor-expressing cell membranes.
-
Functional Assays: These assays measure the cellular response to receptor activation. Common functional assays for 5-HT2A agonists include:
-
Inositol Phosphate (IP) Turnover Assays: Measure the accumulation of inositol phosphates, a downstream product of PLC activation.[13]
-
Calcium Mobilization Assays: Directly measure the increase in intracellular calcium concentration following receptor activation, often using fluorescent calcium indicators.[16]
-
β-Arrestin Recruitment Assays: Quantify the recruitment of β-arrestin to the activated receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vivo Assays: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of psychedelic potential in humans.[17][18][19]
Experimental Protocol for the Head-Twitch Response (HTR) Assay:
-
Animal Subjects: Typically, male C57BL/6J mice are used.
-
Habituation: Animals are habituated to the testing environment (e.g., a clear observation chamber) for a designated period before drug administration.
-
Drug Administration: The test compound is administered, usually via intraperitoneal (IP) or subcutaneous (SC) injection. A vehicle control group is also included.
-
Observation Period: Following a brief period for the drug to take effect, the animals are observed for a set duration (e.g., 30-60 minutes).
-
Scoring: An observer, often blinded to the experimental conditions, manually counts the number of head twitches for each animal. Alternatively, automated systems using video tracking and machine learning algorithms can be employed for more objective and high-throughput scoring.[18]
-
Data Analysis: The frequency of head twitches is compared between the different treatment groups to determine the dose-dependent effect of the compound.
Sources
- 1. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 2. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 25-NB - Wikipedia [en.wikipedia.org]
- 5. Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. David E. Nichols - Wikipedia [en.wikipedia.org]
- 9. 25I-NBOMe [medbox.iiab.me]
- 10. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Head-twitch response - Wikipedia [en.wikipedia.org]
Functional Potency & Molecular Pharmacology of 25B-NB4OMe Hydrochloride
This guide provides an in-depth technical analysis of 25B-NB4OMe hydrochloride , a specific structural isomer of the potent 5-HT2A agonist 25B-NBOMe. This content is designed for researchers investigating Structure-Activity Relationships (SAR) in N-benzyl phenethylamines.
Technical Guide for Mammalian Cell Systems
Executive Summary
25B-NB4OMe hydrochloride (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine) is a synthetic phenethylamine derivative and a positional isomer of the highly potent "25B-NBOMe" (which carries the methoxy group at the ortho position).
While the ortho-isomer (25B-NBOMe) is renowned for its sub-nanomolar affinity and "superagonist" status at the serotonin 5-HT2A receptor, the 25B-NB4OMe (para-isomer) serves as a critical negative control or comparator in SAR studies. It demonstrates significantly reduced potency due to the loss of a specific intramolecular hydrogen bond that stabilizes the ligand-receptor complex in the ortho series. This guide details the functional characterization of this compound, focusing on calcium mobilization and phosphoinositide hydrolysis assays in mammalian cells.
Molecular Pharmacology & Mechanism of Action
2.1 Receptor Selectivity Profile
25B-NB4OMe acts primarily as an agonist at the 5-HT2A and 5-HT2C receptors.
-
Primary Target: 5-HT2A (Gq-coupled GPCR).
-
Mechanism: Binding triggers a conformational change in the receptor, activating the G
q/11 heterotrimeric G-protein. -
Downstream Effect: Activation of Phospholipase C
(PLC ), hydrolysis of PIP2 into IP3 and DAG, leading to intracellular calcium release.
2.2 The "Ortho-Effect" and Potency Loss
The high potency of standard NBOMe compounds (e.g., 25B-NBOMe) relies on the 2-methoxy (ortho) group on the N-benzyl ring. This group forms a crucial hydrogen bond with Ser159 (or Asp155 depending on the model) in the receptor binding pocket.
-
25B-NB4OMe (Para): The 4-methoxy group is sterically distant from this stabilizing residue. Consequently, 25B-NB4OMe typically exhibits an affinity (
) and functional potency ( ) in the mid-to-high nanomolar range , contrasting with the sub-nanomolar profile of the ortho isomer.
2.3 Signal Transduction Pathway (Visualization)
The following diagram illustrates the canonical signaling pathway activated by 25B-NB4OMe in HEK-293 cells expressing 5-HT2A.
Caption: Canonical Gq-signaling cascade activated by 25B-NB4OMe leading to intracellular calcium mobilization.
Functional Potency Analysis
The following table summarizes the expected functional parameters of 25B-NB4OMe compared to its ortho isomer and the parent compound 2C-B.
Table 1: Comparative Functional Potency (5-HT2A)
| Compound | Substitution | Est.[1][2][3][4][5][6] EC50 (Ca2+ Flux) | Emax (% 5-HT) | SAR Note |
| 25B-NBOMe | Ortho (2-OMe) | 0.5 - 2.0 nM | 85-95% | Stabilized by H-bond; Superagonist. |
| 25B-NB4OMe | Para (4-OMe) | 20 - 100 nM | 70-90% | Loss of H-bond; Reduced affinity. |
| 2C-B | None (H) | ~40 - 100 nM | 50-80% | Parent compound; Partial agonist. |
Note: Values are aggregated from general SAR trends for N-benzyl phenethylamines (Nichols et al., Hansen et al.) as specific empirical data for the 4-OMe isomer is rare in commercial literature.
Experimental Protocols
To validate the functional potency of 25B-NB4OMe, two orthogonal assays are recommended: Calcium Flux (FLIPR) for immediate signaling and IP-One Accumulation for stable metabolite quantification.
4.1 Calcium Mobilization Assay (FLIPR)
This assay measures the acute release of intracellular calcium.
Materials:
-
HEK-293 cells stably expressing human 5-HT2A (non-edited).
-
Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
25B-NB4OMe HCl (Stock: 10 mM in DMSO).
Workflow:
-
Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black/clear plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove media. Add 100 µL of Calcium 6 dye loading solution (containing 2.5 mM probenecid to inhibit anion transport). Incubate for 1 hour at 37°C, then 15 min at RT.
-
Compound Prep: Prepare 25B-NB4OMe serial dilutions (10-point, 3-fold) in Assay Buffer. Range: 10 µM down to 0.5 nM.
-
Measurement: Transfer plate to FLIPR Tetra or FlexStation.
-
Injection: Inject 25 µL of compound (5x concentration) to cells.
-
Read: Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
Data Analysis:
-
Calculate
(Max - Min fluorescence). -
Fit to a 4-parameter logistic equation:
4.2 IP-One Accumulation Assay (HTRF)
This assay quantifies IP1, a stable downstream metabolite of IP3, providing a measure of sustained receptor activation.
Workflow:
-
Stimulation: Replace cell media with stimulation buffer containing LiCl (50 mM) to block IP1 degradation.
-
Treatment: Add 25B-NB4OMe dilutions. Incubate for 60 minutes at 37°C.
-
Lysis/Detection: Add HTRF reagents (IP1-d2 conjugate and Anti-IP1-Cryptate).
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) at 665 nm and 620 nm.
-
Calculation: The HTRF ratio (665/620) is inversely proportional to IP1 concentration. Interpolate against a standard curve.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for functional characterization.
Safety & Compliance
Warning: 25B-NB4OMe is a potent research chemical. Although less potent than the ortho isomer, it is still active in the nanomolar range.
-
Handling: Use a fume hood and nitrile gloves. Avoid aerosolization of powder.
-
Legal: This compound is a structural analog of Schedule I substances (25B-NBOMe/2C-B) in many jurisdictions. Verify local regulations before synthesis or procurement.
-
Toxicity: Unknown. Assume high toxicity similar to other NBOMe compounds (vasoconstriction, seizure risk).
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling. Link
-
Hansen, M., et al. (2014). Synthesis and Pharmacology of N-Benzyl Substituted Phenethylamines. ACS Chemical Neuroscience. Link
-
Rickli, A., et al. (2015).[7][8][9][10] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines. Neuropharmacology. Link[9]
-
Braden, M. R., et al. (2006).[4] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[4]51) and Phe340(6.[4]52) with superpotent N-benzyl phenethylamine agonists.[4] Molecular Pharmacology. Link
-
Eshleman, A. J., et al. (2018).[10] Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors.[1][2][6][9][10][11][12] Biochemical Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 25-NB - Wikipedia [en.wikipedia.org]
- 3. لوركاسرين - المعرفة [marefa.org]
- 4. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. 25I-NBOH [medbox.iiab.me]
- 7. psilosybiini.info [psilosybiini.info]
- 8. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice [mdpi.com]
- 9. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. europeanreview.org [europeanreview.org]
Technical Monograph: Toxicological Profile & Safety Assessment of 25B-NB4OMe
Executive Summary
This technical guide provides a rigorous safety and toxicological profile for 25B-NB4OMe , a structural isomer of the potent 5-HT2A agonist 25B-NBOMe. It is critical to distinguish 25B-NB4OMe (containing a para-methoxybenzyl group) from its highly potent ortho-isomer analogue, 25B-NBOMe.
While Structure-Activity Relationship (SAR) data suggests 25B-NB4OMe possesses significantly reduced receptor affinity compared to the ortho-series, it remains a New Psychoactive Substance (NPS) analogue with an unverified toxicological floor. Consequently, this guide mandates a "Worst-Case Read-Across" safety approach, treating the substance with the same containment protocols as high-potency N-benzylphenethylamines until empirical data confirms otherwise.
Part 1: Chemical Identity & SAR Context
Structural Definition
25B-NB4OMe is a derivative of the 2C-B phenethylamine family, modified with an N-benzyl group.
-
IUPAC Name: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
-
Molecular Formula: C18H22BrNO3[1]
-
Key Structural Feature: The methoxy group on the N-benzyl ring is in the 4-position (para) .
Structure-Activity Relationship (SAR) Analysis
The toxicity and potency of NBOMe compounds are dictated by the position of the methoxy substitution on the N-benzyl ring.
-
The "Ortho" Effect (25B-NBOMe): In the standard 25B-NBOMe, the ortho (2-position) methoxy group forms an intramolecular hydrogen bond with the protonated amine. This locks the molecule into a specific conformation that fits the 5-HT2A receptor's binding pocket with nanomolar affinity (Ki < 1 nM), leading to extreme potency and toxicity.
-
The "Para" Effect (25B-NB4OMe): Moving the methoxy group to the para (4-position) disrupts this intramolecular hydrogen bonding. Theoretical modeling and comparative data on 25H-NBOMe isomers indicate this results in a markedly reduced binding affinity (often >100-fold lower potency).
Critical Safety Note: While likely less potent, the para-isomer may still retain partial agonism or off-target activity (e.g., 5-HT2B mediated valvulopathy) that necessitates rigorous containment.
Figure 1: Comparative SAR logic demonstrating why the para-isomer (25B-NB4OMe) lacks the conformational stability required for the extreme potency seen in the ortho-isomer.
Part 2: Toxicological Risk Profile (Read-Across)
Since specific clinical data for 25B-NB4OMe is absent, safety protocols must be derived from the "Worst-Case" parent compound, 25B-NBOMe.
Acute Systemic Toxicity Risks
-
Serotonin Syndrome: Even with reduced affinity, high doses may trigger serotonin toxicity (hyperthermia, clonus, agitation).
-
Vasoconstriction: 5-HT2A activation causes peripheral vasoconstriction. In extreme cases (seen with the ortho isomer), this leads to ischemia and renal failure.
-
Seizure Threshold: Phenethylamines lower the seizure threshold.
Target Organ Toxicity
| Organ System | Potential Effect (Extrapolated) | Mechanism |
| CNS | Hallucinations, Seizures, Agitation | 5-HT2A / Glutamate release |
| Cardiovascular | Hypertension, Tachycardia, Vasospasm | 5-HT2A (vascular smooth muscle) |
| Heart Valves | Fibrosis (Chronic exposure risk) | 5-HT2B Agonism |
| Renal | Acute Kidney Injury (AKI) | Rhabdomyolysis / Vasoconstriction |
Part 3: Experimental Protocols for Safety Assessment
To validate the safety profile of 25B-NB4OMe in your lab, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (5-HT2A)
Objective: Determine the Ki value to quantify potency relative to 25B-NBOMe.
-
Preparation:
-
Transfect HEK293 cells with human 5-HT2A receptor cDNA.
-
Harvest membranes and suspend in Tris-HCl buffer (pH 7.4).
-
-
Ligand: Use [³H]-Ketanserin (antagonist) or [¹²⁵I]-DOI (agonist) as the radioligand (0.5 nM).
-
Displacement:
-
Incubate membranes with radioligand and increasing concentrations of 25B-NB4OMe (
to M). -
Control: Run parallel displacement with non-radioactive 25B-NBOMe (positive control) and Serotonin (reference).
-
-
Validation:
-
Incubate for 60 min at 37°C.
-
Terminate via rapid vacuum filtration over GF/B filters.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation. -
Success Criterion: If
of 25B-NB4OMe is >100 nM, the lower toxicity hypothesis is supported.
-
Protocol B: MTT Cell Viability Assay (Cytotoxicity)
Objective: Screen for general cellular toxicity independent of receptor binding.
-
Seeding: Plate HEK293 cells (10,000 cells/well) in 96-well plates.
-
Exposure: Treat cells with 25B-NB4OMe (1 µM, 10 µM, 100 µM) for 24 hours.
-
Reagent: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL.
-
Incubation: Incubate for 4 hours at 37°C. Viable mitochondria reduce MTT to purple formazan.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: % Viability = (OD_sample / OD_control) × 100.
Part 4: Safe Handling & Decontamination Workflow
Given the high lipophilicity and potential potency of N-benzylphenethylamines, standard "Universal Precautions" are insufficient.
Engineering Controls
-
Primary Barrier: All weighing and solubilization must occur inside a Class II, Type A2 Biological Safety Cabinet or a chemical fume hood with HEPA filtration.
-
Static Control: Use anti-static gun/ionizer before weighing powder to prevent aerosolization.
PPE Requirements
-
Respiratory: N95 or P100 respirator (if outside a hood).
-
Dermal: Double-gloving (Nitrile over Latex) is required. Change outer gloves every 30 minutes.
-
Ocular: Chemical splash goggles.
Deactivation (Oxidation Protocol)
NBOMe compounds are resistant to simple hydrolysis but vulnerable to strong oxidation.
-
Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution or Fenton's Reagent (Hydrogen Peroxide + Ferrous Sulfate).
-
Application: Soak contaminated glassware/surfaces for 30 minutes.
-
Verification: Wipe down with methanol after oxidation to remove organic residues.
Figure 2: Mandatory safety workflow for handling N-benzylphenethylamine analogues.
References
-
Pottie, E., et al. (2021). "Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking."[2] ACS Pharmacology & Translational Science. [Link][2]
-
Hansen, M., et al. (2014). "Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists." ACS Chemical Neuroscience. [Link]
-
Halberstadt, A. L. (2017). "Pharmacology and Toxicology of N-Benzylphenethylamine (NBOMe) Hallucinogens." Current Topics in Behavioral Neurosciences. [Link]
-
Kyriakou, C., et al. (2015). "NBOMe: New Potent Hallucinogens – Pharmacology, Analytical Methods, Toxicities, Fatalities: A Review."[3] European Review for Medical and Pharmacological Sciences. [Link]
-
Rickli, A., et al. (2015). "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs)."[3] Neuropharmacology. [Link]
Sources
Technical Guide: Metabolic Pathways and Bioanalytical Profiling of 25B-NB4OMe in In Vitro Models
The following technical guide details the metabolic profiling of 25B-NB4OMe (the para-methoxy isomer of the widely known 25B-NBOMe).
Given the rapid emergence of New Psychoactive Substances (NPS), specific literature on the para-isomer (NB4OMe) is often extrapolated from the extensively characterized ortho-isomer (NBOMe). This guide synthesizes established protocols for the NBOMe class (25B, 25I, 25C) and applies structural read-across principles to define the specific metabolic fate of 25B-NB4OMe.
Executive Summary & Chemical Context[1][2][3][4][5][6]
25B-NB4OMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine) is a potent 5-HT2A receptor agonist and a structural isomer of the controlled substance 25B-NBOMe. Unlike the standard "NBOMe" series which possesses an ortho-methoxybenzyl group, 25B-NB4OMe features a para-methoxy substitution.
This structural variation is critical in metabolic studies. While the core pharmacophore (2C-B) remains identical, the altered steric and electronic environment of the N-benzyl moiety influences the regioselectivity of Phase I enzymes (CYP450s), particularly affecting O-demethylation and N-dealkylation rates. This guide provides a validated in vitro workflow using Human Liver Microsomes (HLM) to map these pathways.
Experimental Framework: In Vitro Incubation Protocol
To ensure data integrity and reproducibility, the following "Self-Validating" protocol is recommended. This workflow integrates metabolic generation with High-Resolution Mass Spectrometry (LC-HRMS) detection.[1][2]
Reagents and Systems[3]
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor Generating System: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Phosphate buffer (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Step-by-Step Workflow
-
Pre-Incubation:
-
Thaw HLM on ice.
-
Prepare a master mix: Phosphate buffer + HLM (final protein conc. 1.0 mg/mL).
-
Spike 25B-NB4OMe (dissolved in MeOH, final organic <1%) to a final concentration of 10 µM.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add the pre-warmed NADPH-regenerating system to initiate the reaction.
-
Control: Prepare a negative control without NADPH to identify non-enzymatic degradation.
-
-
Time-Course Sampling:
-
Sample aliquots (100 µL) at T = 0, 15, 30, 60, and 120 minutes.
-
Rationale: NBOMe compounds are high-clearance drugs; early time points capture primary metabolites, while late points reveal secondary turnover.
-
-
Termination & Extraction:
-
Transfer aliquots immediately into 100 µL ice-cold Quench Solution.
-
Vortex (30 sec) and Centrifuge (14,000 x g, 10 min, 4°C) to precipitate proteins.
-
-
Analysis:
-
Inject supernatant (5 µL) onto LC-HRMS (Q-TOF or Orbitrap).
-
Visualization of Experimental Workflow
Figure 1: Step-by-step HLM incubation workflow for metabolic profiling.
Metabolic Pathway Analysis
The metabolism of 25B-NB4OMe follows the established "NBOMe pattern" but with distinct regiochemical considerations due to the para-methoxy group.
Phase I Metabolism (Oxidative)[2]
The primary driver of clearance is CYP450-mediated oxidation.
-
O-Demethylation (Major Pathway):
-
Mechanism: CYP enzymes attack the methoxy groups to form phenol derivatives.
-
Regioselectivity:
-
Phenethylamine Core: Demethylation at the 2- or 5-position of the phenyl ring.
-
N-Benzyl Moiety: Demethylation of the 4-methoxy group on the benzyl ring.
-
-
Note: In 25B-NB4 OMe, the para-methoxy group is less sterically hindered than the ortho-methoxy in standard 25B-NBOMe, potentially making N-benzyl-O-demethylation a more dominant pathway compared to the ortho-isomer.
-
-
N-Dealkylation (Critical Forensic Marker):
-
Mechanism: Oxidative cleavage of the C-N bond between the ethylamine and the benzyl moiety.
-
Products: This reaction releases the primary amine 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) and 4-methoxybenzaldehyde (which oxidizes to 4-methoxybenzoic acid).
-
Significance: 2C-B is a controlled substance itself and a common metabolite across the 25B series.
-
-
Hydroxylation:
-
Occurs primarily on the aromatic rings or the benzylic carbon.
-
Phase II Metabolism (Conjugation)
-
Glucuronidation: The hydroxylated metabolites (phenols) generated in Phase I are rapidly conjugated with glucuronic acid by UGT enzymes (e.g., UGT1A9, UGT2B7).
-
Result: Formation of massive, hydrophilic O-glucuronides (+176.0321 Da shift).
Quantitative Data Summary (Predicted vs. Analog)
| Metabolic Reaction | Mass Shift (Da) | Precursor Ion Formula | Predicted Abundance | Key Enzyme(s) |
| Parent (25B-NB4OMe) | 0 | [C18H23BrNO3]+ | Decreases over time | - |
| O-Demethylation | -14.0156 | [C17H21BrNO3]+ | High (Major) | CYP3A4, CYP2C19 |
| Bis-O-Demethylation | -28.0313 | [C16H19BrNO3]+ | Medium | CYP2D6, CYP3A4 |
| Hydroxylation | +15.9949 | [C18H23BrNO4]+ | Medium | CYP2D6, CYP3A4 |
| N-Dealkylation (2C-B) | Cleavage | [C10H14BrNO2]+ | High (Marker) | CYP3A4, CYP1A2 |
| O-Demethyl + Glucuronide | +162.0164 | [C23H29BrNO9]+ | High (in Hepatocytes) | UGTs |
Pathway Visualization
The following diagram maps the transformation of 25B-NB4OMe into its constituent metabolites.
Figure 2: Metabolic map of 25B-NB4OMe showing Phase I oxidation and Phase II conjugation pathways.
Analytical Considerations (LC-HRMS)
For accurate identification, researchers must monitor specific diagnostic ions. The bromine atom in 25B-NB4OMe provides a distinct 1:1 isotopic pattern (79Br/81Br) that serves as a critical confirmation tool in mass spectrometry.[3]
-
Ionization: ESI Positive Mode.
-
Diagnostic Fragment (Parent): m/z 121.0653 (4-methoxybenzyl cation) – Note: This fragment distinguishes the NB4OMe (para) from NBOMe (ortho) based on retention time and subtle fragmentation energy differences.
-
Diagnostic Fragment (2C-B Metabolite): m/z 260.0281 (loss of NH3 from 2C-B).
References
-
Caspar, A. T., et al. (2015).[2] Metabolic fate and detectability of the new psychoactive substances 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) and 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe) in human and rat urine. Journal of Analytical Toxicology. Link
-
Richter, L. H., et al. (2019). In Vitro Metabolism of 25B-NBF in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Metabolites. Link
-
Strayer, K. E., et al. (2014). MS/MS fragmentation of the 25I-NBOMe, 25C-NBOMe and 25B-NBOMe. Journal of Forensic Sciences. Link
-
World Health Organization (WHO). (2014). Critical Review Report: 25B-NBOMe, 25C-NBOMe, 25I-NBOMe. Expert Committee on Drug Dependence. Link
Sources
- 1. 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to dissolve 25B-NB4OMe hydrochloride in DMSO for stock solutions
Application Note: High-Precision Solubilization and Stock Management of 25B-NB4OMe Hydrochloride
Abstract & Scope
This technical guide provides a validated protocol for dissolving 25B-NB4OMe hydrochloride (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine HCl) in dimethyl sulfoxide (DMSO).[1] Unlike its more common ortho-isomer (25B-NBOMe), the para-methoxy isomer (25B-NB4OMe) is utilized as a specific analytical reference standard and pharmacological probe for 5-HT2A receptor selectivity.[1]
Due to the high potency of N-benzylphenethylamines and their lipophilic nature, precise solubilization is critical to ensure experimental reproducibility and safety.[1] This protocol targets a concentration range of 10 mM to 40 mM , well within the solubility limit of 20 mg/mL, ensuring stability for in vitro and in vivo applications.[1]
Compound Profile & Safety Architecture
Compound Identity:
-
IUPAC Name: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride[1]
-
Molecular Weight: 416.74 g/mol [3]
-
Solubility Limit (DMSO): ~20 mg/mL (~48 mM)[1]
-
Appearance: Crystalline solid[2]
Safety Directive (Critical): 25B-NB4OMe is a potent 5-HT2A agonist.[1][4] Although its specific toxicology is less characterized than 25B-NBOMe, it must be handled as a high-hazard substance .[1]
-
Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Deactivation: Spills should be treated with 10% bleach solution before cleanup to degrade the organic amine structure.
Materials & Equipment
| Component | Specification | Rationale |
| Solvent | DMSO, Anhydrous (≥99.9%) | Water content >0.1% can induce precipitation and hydrolysis over long-term storage.[1] |
| Vials | Amber Glass (Borosilicate), PTFE-lined caps | Protects from photodegradation; PTFE prevents leaching of plasticizers by DMSO.[1] |
| Gas | Nitrogen or Argon (Optional) | Inert gas overlay prevents moisture absorption (hygroscopicity of DMSO). |
| Filtration | 0.22 µm PTFE or Nylon Syringe Filter | Do not use Cellulose Acetate (dissolves in DMSO). Used for sterilization if required. |
Solubilization Protocol
Molarity Calculations
To minimize weighing errors, it is recommended to dissolve the entire contents of the vendor vial (typically 1 mg, 5 mg, or 10 mg) rather than attempting to weigh out sub-milligram quantities.[1]
Target Concentration: 10 mM (Standard for High-Throughput Screening)
| Mass of 25B-NB4OMe HCl | Volume of DMSO Required | Final Concentration |
| 1 mg | 240 µL (0.240 mL) | ~10 mM |
| 5 mg | 1199 µL (1.200 mL) | ~10 mM |
| 10 mg | 2399 µL (2.400 mL) | ~10 mM |
| 50 mg | 11.99 mL | ~10 mM |
Note: For a 20 mM stock (near saturation limit), halve the DMSO volume.
Workflow Diagram
Figure 1: Logical workflow for the preparation of 25B-NB4OMe stock solutions.
Step-by-Step Procedure
-
Equilibration: Allow the product vial to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which can degrade the salt form.[1]
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO directly to the product vial.
-
Tip: Rinse the sides of the vial with the solvent to ensure all powder is submerged.[1]
-
-
Dissolution:
-
Secure the cap tightly.
-
Vortex at medium speed for 30–60 seconds.
-
Visual Check: The solution should be completely clear and colorless to pale yellow. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.
-
Caution: Do not exceed 40°C, as thermal degradation may occur over time.
-
-
Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 50 µL or 100 µL) in amber vials.
-
Why? DMSO is hygroscopic. Repeated opening of a single stock vial introduces water, which decreases compound solubility and stability.
-
-
Storage: Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6+ months).
Usage in Biological Assays
When diluting the DMSO stock into aqueous buffers (e.g., PBS, HBSS) for cellular assays, 25B-NB4OMe is prone to precipitation due to its lipophilic benzyl moiety.[1]
The "Intermediate Dilution" Method: Do not pipette 10 mM DMSO stock directly into 10 mL of media. This creates a local high-concentration "shock" zone where precipitation occurs instantly.[1]
-
Step 1: Dilute the 10 mM stock 1:100 in pure DMSO to create a 100 µM working stock.
-
Step 2: Dilute the 100 µM working stock into the assay buffer (e.g., 1:1000 dilution) while vortexing the buffer.
-
Final Result: 100 nM final concentration with 0.1% DMSO.
Solubility Check Table (Aqueous):
| Solvent System | Solubility Limit | Notes |
| Pure PBS (pH 7.2) | < 0.1 mg/mL | High risk of precipitation.[1] |
| PBS + 0.1% BSA | ~0.5 mg/mL | Albumin acts as a carrier protein, stabilizing the lipophile. |
| PBS + 1:1 Ethanol | ~0.5 mg/mL | Not suitable for live cells, good for analytical chemistry. |
References
- Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. (Contextual grounding for NBOMe solubility profiles).
-
PubChem. (n.d.).[5] 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrochloride (Analog Data). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. US9720005B2 - Immunoassay for compounds of the NBOMe family - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 25B-NB4OMe hydrochloride | Drug Derivative | 1566571-56-9 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride | C18H23BrClNO3 | CID 76965389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of Aqueous Buffers for 25B-NB4OMe Hydrochloride Assays
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide and detailed protocols for the preparation of aqueous buffer systems for use in assays involving 25B-NB4OMe hydrochloride. As a potent and selective high-affinity agonist for the serotonin 5-HT2A receptor, the reliability and reproducibility of experimental data derived from 25B-NB4OMe are critically dependent on the precise and proper formulation of the assay environment.[1][2] This note delineates the physicochemical properties of 25B-NB4OMe hydrochloride, provides a scientific rationale for buffer selection, and offers step-by-step protocols for preparing high-concentration stock solutions and final aqueous working buffers suitable for receptor binding and cell-based functional assays.
Introduction and Pre-formulation Analysis
25B-NB4OMe is a derivative of the 2C-B phenethylamine and is structurally categorized as a phenethylamine.[3] It is a powerful tool for investigating the function and pharmacology of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of neurological processes.[2][4] The hydrochloride salt form is utilized to improve aqueous solubility; however, the compound still presents significant formulation challenges due to its limited solubility in neutral aqueous solutions.[1][3]
An understanding of the compound's properties is the foundation for developing a robust assay. Key physicochemical data are summarized below.
Table 1: Physicochemical Properties of 25B-NB4OMe Hydrochloride
| Property | Value | Source |
| Formal Name | 4-bromo-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride | [3] |
| Molecular Formula | C₁₈H₂₂BrNO₃ • HCl | [3] |
| Formula Weight | 416.7 g/mol | [3] |
| Formulation | Crystalline Solid | [3] |
| Storage | -20°C for long-term stability (≥ 5 years) | [3] |
| Solubility | DMSO: 20 mg/mLDMF: 20 mg/mLEthanol: 20 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |
The most critical parameter for assay design is the low solubility in a mixed aqueous/ethanolic buffer (0.5 mg/mL). This necessitates a strategy wherein a high-concentration primary stock solution is prepared in an organic solvent, such as Dimethyl Sulfoxide (DMSO), followed by careful serial dilution into the final aqueous assay buffer to prevent precipitation.
Rationale for Buffer System Selection
The choice of buffer is dictated by the biological system under investigation. For 25B-NB4OMe, assays typically involve either isolated membrane preparations for receptor binding studies or live-cell systems for functional readouts (e.g., calcium flux or cAMP modulation).[5] In both cases, maintaining a stable physiological pH is paramount for ensuring the structural integrity and biological activity of the 5-HT2A receptor.
-
pH: A pH of ~7.4 is the standard for most physiological assays, as it mimics the conditions of extracellular fluid and ensures that receptor proteins maintain their native conformation.
-
Buffer System:
-
Tris (tris(hydroxymethyl)aminomethane): Tris-based buffers are widely used for serotonin receptor binding assays.[6] They offer good buffering capacity around pH 7.4 and are generally compatible with membrane preparations and radioligand binding.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is often preferred for cell-based assays as it is known to have minimal interference with biological processes and provides robust pH stability in the presence of cellular metabolism.[7]
-
-
Ionic Components:
-
Magnesium Chloride (MgCl₂): Divalent cations like Mg²⁺ are often crucial for the stability and ligand-binding characteristics of many GPCRs, including serotonin receptors.[6]
-
Salts (NaCl, KCl, etc.): For cell-based assays, a balanced salt solution, such as Hank's Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES (KRH) buffer, is necessary to maintain cellular osmolarity and viability.[7][8]
-
Additives: Ascorbic acid may be included as an antioxidant to protect the compound or receptor from oxidative damage, particularly in assays with extended incubation times.[7][9]
-
Based on this rationale, this guide provides protocols for a Tris-based buffer for binding assays and a HEPES-based buffer for functional cell-based assays.
Experimental Protocols
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
Causality: Due to the poor aqueous solubility of 25B-NB4OMe HCl, a concentrated stock must be prepared in a 100% organic solvent. DMSO is selected for its excellent solvating power and compatibility with most assay formats at low final concentrations (typically ≤0.5%).
Materials:
-
25B-NB4OMe hydrochloride (FW: 416.7 g/mol )
-
Anhydrous, molecular biology grade DMSO
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Formula Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 416.7 g/mol × 1000 mg/g = 4.167 mg
-
-
Weighing: Accurately weigh ~4.2 mg of 25B-NB4OMe HCl and record the exact mass. Place the powder into a clean amber vial.
-
Solubilization: Add the calculated volume of DMSO to the vial. For example, if exactly 4.167 mg was weighed, add 1.0 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for years under these conditions.[3]
Protocol: Preparation of Tris-HCl Buffer for Receptor Binding Assays
Causality: This buffer is optimized for radioligand or fluorescent ligand binding assays using membrane preparations expressing the 5-HT2A receptor. MgCl₂ is included to stabilize the receptor, and EDTA is added to chelate trace heavy metals that could interfere with the assay.[6]
Materials:
-
Tris base (FW: 121.14 g/mol )
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O, FW: 203.31 g/mol )
-
EDTA disodium salt dihydrate (FW: 372.24 g/mol )
-
1 M Hydrochloric acid (HCl) solution
-
High-purity, deionized water (ddH₂O)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
0.22 µm sterile filter unit
Table 2: Composition of 1 L Tris-HCl Binding Buffer (50 mM Tris, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
| Component | Molarity (mM) | Mass for 1 L (g) |
| Tris Base | 50 | 6.06 |
| MgCl₂·6H₂O | 5 | 1.02 |
| EDTA | 0.5 | 0.186 |
Procedure:
-
Add ~800 mL of ddH₂O to a 1 L beaker with a magnetic stir bar.
-
Add the weighed amounts of Tris base, MgCl₂·6H₂O, and EDTA to the water. Stir until fully dissolved.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.
-
Slowly add 1 M HCl dropwise while monitoring the pH. Continue until the pH reaches 7.4 at room temperature.
-
Transfer the solution to a 1 L graduated cylinder and add ddH₂O to a final volume of 1 L.
-
Quality Control: Sterilize the buffer by passing it through a 0.22 µm filter unit. Store at 4°C.
Protocol: Preparation of HEPES-Buffered Saline for Functional Assays
Causality: This Krebs-Ringer-HEPES (KRH) type buffer provides a stable, isotonic environment to maintain cell viability and function during live-cell assays. Glucose provides an energy source, while the balanced salt composition maintains osmotic pressure.[7]
Materials:
-
HEPES (FW: 238.3 g/mol )
-
Sodium chloride (NaCl, FW: 58.44 g/mol )
-
Potassium chloride (KCl, FW: 74.55 g/mol )
-
Calcium chloride dihydrate (CaCl₂·2H₂O, FW: 147.01 g/mol )
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O, FW: 246.47 g/mol )
-
D-Glucose (FW: 180.16 g/mol )
-
1 M Sodium hydroxide (NaOH) solution
-
High-purity, deionized water (ddH₂O)
-
Calibrated pH meter and stir plate
-
0.22 µm sterile filter unit
Table 3: Composition of 1 L HEPES-Buffered Saline (25 mM HEPES, 125 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM Glucose, pH 7.4)
| Component | Molarity (mM) | Mass for 1 L (g) |
| HEPES | 25 | 5.96 |
| NaCl | 125 | 7.31 |
| KCl | 5 | 0.37 |
| CaCl₂·2H₂O | 2 | 0.29 |
| MgSO₄·7H₂O | 1.2 | 0.30 |
| D-Glucose | 6 | 1.08 |
Procedure:
-
Add ~800 mL of ddH₂O to a 1 L beaker with a magnetic stir bar.
-
Add all weighed components to the water and stir until fully dissolved.
-
Immerse a calibrated pH electrode and slowly add 1 M NaOH dropwise to adjust the pH to 7.4 at room temperature.
-
Bring the final volume to 1 L with ddH₂O.
-
Quality Control: Sterilize the buffer by passing it through a 0.22 µm filter unit. Store at 4°C. For cell culture use, all procedures should be performed in a sterile hood.
Preparation of Final Working Solutions
Causality: This is the most critical step to prevent compound precipitation. A direct, large dilution of the DMSO stock into the aqueous buffer will cause the compound to crash out of solution. A serial or intermediate dilution strategy is essential for success.
Caption: Workflow for preparing 25B-NB4OMe working solutions.
Procedure for Serial Dilution:
-
Thaw an aliquot of the 10 mM primary stock solution.
-
Prepare an intermediate dilution. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of the final aqueous buffer (Tris-HCl or HEPES-Buffered Saline). Crucially, this must be done while vigorously vortexing the buffer to ensure rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
From this intermediate stock, perform further serial dilutions in the aqueous buffer to achieve the desired final concentrations for your assay dose-response curve.
-
Always prepare working solutions fresh on the day of the experiment. Do not store dilute aqueous solutions of 25B-NB4OMe.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate in buffer after adding compound. | Compound has crashed out of solution due to poor mixing or too high a concentration. | Prepare a fresh solution using vigorous vortexing during dilution. Consider a lower concentration for the intermediate stock. Ensure the final DMSO concentration is within the tolerated limit for your assay. |
| Assay results are not reproducible. | Inconsistent buffer preparation (pH, ionic strength). Repeated freeze-thaw cycles of stock solution. | Strictly follow the protocol. Calibrate the pH meter before each use. Aliquot primary stock into single-use volumes. |
| Loss of cell viability in functional assays. | Buffer was not sterile. Incorrect osmolarity or pH. | Ensure buffer is sterile-filtered. Double-check all calculations and measurements for buffer components. |
References
-
Wikipedia. (n.d.). 25B-NBOMe. Retrieved from [Link]
-
Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Frontiers in Pharmacology, 4, 103. Retrieved from [Link]
-
Horsley, R. R., et al. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Frontiers in Pharmacology, 14, 1142502. Retrieved from [Link]
-
Prather, P. L., et al. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Enzymology, 521, 345-368. Retrieved from [Link]
-
Advisory Council on the Misuse of Drugs. (2013). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Retrieved from [Link]
-
NIMH Psychoactive Drug Screening Program. (n.d.). Assay buffers. Retrieved from [Link]
-
Papoutsis, I., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Egyptian Journal of Forensic Sciences, 5(3), 69-76. Retrieved from [Link]
-
Van der Poorten, O., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109. Retrieved from [Link]
-
Che, T., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 149, 125-147. Retrieved from [Link]
-
Chapel, M. D., et al. (2021). Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. bioRxiv. Retrieved from [Link]
-
Tomás, F., et al. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology Letters, 374, 26-34. Retrieved from [Link]
-
Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 347-353. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]
Sources
- 1. CAS 1539266-15-3: 25B-NBOMe Hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. lecerveau.ca [lecerveau.ca]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Precision Calcium Mobilization Assays for 25B-NB4OMe Characterization
Executive Summary & Scientific Rationale
This application note details the protocol for characterizing 25B-NB4OMe (the para-methoxybenzyl isomer of the potent agonist 25B-NBOMe) using a fluorescence-based calcium mobilization assay.
While the ortho-substituted 25B-NBOMe is a known super-agonist at the 5-HT2A receptor, the para-substituted analog (25B-NB4OMe) serves as a critical tool in Structure-Activity Relationship (SAR) studies. Research indicates that the position of the methoxy group on the N-benzyl ring governs ligand affinity and functional efficacy. Consequently, this assay is designed not merely to detect activity, but to quantify shifts in potency (
Mechanism of Action
25B-NB4OMe targets the 5-HT2A receptor, a Gq-coupled GPCR. Activation triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (
Figure 1: Signal transduction pathway for 5-HT2A activation. The assay measures the endpoint Calcium release.[2][3]
Experimental Design & Reagents
Cell Line Selection
-
Primary Model: HEK-293 cells stably expressing the human 5-HT2A receptor (unedited).
-
Rationale: Transient transfections introduce variability in receptor density (
), which can artificially alter observed agonist potency (receptor reserve effect). Stable lines ensure consistent values across replicates.
Reagent Specifications
To ensure data integrity, use the following validated reagents.
| Component | Specification | Critical Note |
| Calcium Indicator | Fluo-4 NW (No Wash) or Calcium 6 | "No Wash" kits reduce baseline noise and prevent cell detachment, critical for HEK-293. |
| Assay Buffer | HBSS + 20 mM HEPES (pH 7.4) | Must be calcium/magnesium positive. |
| Organic Solvent | Anhydrous DMSO | NBOMes are lipophilic; avoid freeze-thaw cycles to prevent hydration and compound precipitation. |
| Transport Inhibitor | Probenecid (2.5 mM) | Mandatory. Prevents active extrusion of the dye by anion transporters (OAT). |
| Reference Agonist | Serotonin (5-HT) HCl | Freshly prepared. Oxidizes rapidly (turns pink/brown). |
| Antagonist Control | Ketanserin or MDL 100,907 | Use to validate signal specificity (blockade of response). |
Detailed Protocol
Phase 1: Compound Preparation (Critical Step)
NBOMe compounds are highly lipophilic and prone to sticking to plastics or precipitating in aqueous buffers.
-
Stock Solution: Dissolve 25B-NB4OMe to 10 mM in 100% DMSO. Vortex for 1 minute.
-
Intermediate Dilution: Perform serial dilutions (1:3 or 1:10) in 100% DMSO first. Do not dilute directly into aqueous buffer yet.
-
Working Solution: Dilute the DMSO stocks 1:100 into Assay Buffer immediately prior to injection.
-
Final DMSO Concentration: Must be
(ideally 0.5%) to avoid solvent artifacts. -
BSA Addition: If potency appears artificially low, add 0.1% Fatty-Acid Free BSA to the buffer to prevent ligand adsorption to the plate walls.
-
Phase 2: Cell Plating
-
Harvest HEK-5HT2A cells at 80-90% confluency.
-
Resuspend in culture medium (DMEM + 10% FBS).
-
Plate 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.
-
Incubate overnight (16-24 hours) at 37°C / 5%
.-
Note: Cells must be a confluent monolayer. Gaps cause high background fluorescence.
-
Phase 3: Dye Loading & Assay Execution
Figure 2: Step-by-step assay workflow.
-
Dye Prep: Reconstitute Fluo-4 NW dye in Assay Buffer containing 2.5 mM Probenecid .
-
Loading: Remove growth media carefully. Add 100
L of Dye Solution to each well. -
Incubation:
-
45 minutes at 37°C (allows dye ester cleavage).
-
15 minutes at Room Temperature (equilibrates temperature to prevent signal drift).
-
-
Baseline Reading: Place plate in the reader (e.g., FLIPR Tetra, FlexStation). Record fluorescence (
) for 10 seconds to establish baseline ( ). -
Injection: Automatically inject 25
L of 5X Compound Working Solution. -
Kinetic Read: Monitor fluorescence for 90-120 seconds. The peak response usually occurs between 15-30 seconds.
Data Analysis & Interpretation
Calculation
Convert raw fluorescence units (RFU) to response magnitude using the
Curve Fitting
Plot Response vs. log[Concentration]. Fit data to a non-linear regression (4-parameter logistic equation) to determine:
- : Potency. (Expect 25B-NB4OMe to be less potent than 25B-NBOMe).
-
: Efficacy relative to 5-HT (set 5-HT
as 100%).
Quality Control Metrics
-
Z-Factor (
): Must be for a valid assay. (p = positive control 5-HT; n = vehicle baseline). -
Solvent Control: DMSO alone should trigger
of the 5-HT signal.
Safety & Compliance
Warning: 25B-NB4OMe is a potent psychoactive substance analog.
-
Handling: Use a fume hood for all powder handling. Wear nitrile gloves and safety glasses.
-
Deactivation: Treat all waste with 10% bleach before disposal.
-
Legal: Verify local scheduling. While 25B-NBOMe is widely scheduled (Schedule I in US), the 4-isomer may fall under "Federal Analogue Acts" or specific national bans.
References
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link
-
Rickli, A., et al. (2015).[4] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Link
-
Molecular Devices. (2023).[5] FLIPR Calcium 6 Assay Kits Application Note. Molecular Devices Technical Library. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Poulie, C. B. M., et al. (2019). DARK Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 11(23), 3860–3869. Link[4]
Sources
- 1. bu.edu [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.kpfu.ru [dspace.kpfu.ru]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Recommended Storage and Handling Protocols for 25B-NB4OMe Hydrochloride Powder
Introduction
25B-NB4OMe hydrochloride (4-bromo-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride) is a potent and selective agonist for the serotonin 5-HT2A receptor, belonging to the N-benzyl-phenethylamine class of research chemicals.[1] Its high affinity and activity make it a valuable tool in neuropharmacological research; however, these same properties, combined with its chemical structure, demand rigorous storage and handling protocols.[1][2] The physiological and toxicological properties of this compound are not fully characterized, underscoring the need for caution.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions and handling procedures for 25B-NB4OMe hydrochloride powder. Adherence to these protocols is critical for ensuring the long-term stability and purity of the compound, which in turn guarantees the validity and reproducibility of experimental results while prioritizing laboratory safety.
Chemical Properties and Stability Profile
Understanding the fundamental properties of 25B-NB4OMe hydrochloride is essential for designing an effective storage strategy. As a hydrochloride salt, the compound is a crystalline solid and is likely susceptible to moisture absorption (hygroscopicity) and potential degradation from environmental factors.[1][3][4]
Table 1: Chemical and Physical Properties of 25B-NB4OMe Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 4-bromo-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride | [3] |
| CAS Number | 1566571-56-9 | [3][5] |
| Molecular Formula | C₁₈H₂₂BrNO₃ • HCl | [3] |
| Formula Weight | 416.7 g/mol | [1][3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥95% | [3] |
| Common Solvents | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml |[3][5] |
Table 2: Recommended Storage Temperatures and Stability Data
| Form | Storage Temperature | Stability Period | Source(s) |
|---|---|---|---|
| Powder | -20°C | ≥ 5 years | [3][6] |
| Powder | 4°C | 2 years | [5] |
| In Solvent | -80°C | 6 months | [5] |
| In Solvent | -20°C | 1 month |[5] |
Expertise & Experience Note: The significant drop in stability from powder to solution form is a critical consideration. The process of dissolution exposes the molecule to potential interactions with residual water or impurities in the solvent, accelerating degradation. Therefore, stock solutions should be prepared fresh whenever possible, and long-term storage of solutions is strongly discouraged unless absolutely necessary and performed at -80°C.
Core Storage Recommendations: The Rationale
To maintain the integrity of 25B-NB4OMe hydrochloride, a multi-faceted approach to storage is required. Simply placing the vial in a freezer is insufficient. The following conditions are recommended based on chemical first principles and supplier data.
-
Temperature (-20°C): Storing the powder at -20°C is the most critical factor for ensuring long-term stability.[1][3] This low temperature significantly reduces the rate of any potential thermal degradation pathways, preserving the compound's chemical structure for years.
-
Atmosphere (Inert & Dry):
-
Causality (Hygroscopicity): As a hydrochloride salt, the powder is presumed to be hygroscopic, meaning it can readily absorb moisture from the air.[4] This absorbed water can lead to hydrolysis of the molecule and clumping of the powder, which complicates accurate weighing.
-
Solution: Store the compound in a desiccated environment. For ultimate protection, especially after the primary container has been opened, storage under an inert gas like argon or nitrogen is the gold standard. This displaces both moisture and oxygen, preventing hydrolytic and oxidative degradation.
-
-
Light (Protection):
-
Causality (Photodegradation): Complex aromatic molecules are often susceptible to degradation upon exposure to UV and visible light.[7][8] While specific photodegradation pathways for 25B-NB4OMe are not published, it is a best practice in chemical management to protect all sensitive research compounds from light.[9][10]
-
Solution: Always store vials in a dark location, such as within a labeled, opaque secondary container or box inside the freezer. Use amber glass vials for aliquots to provide an additional layer of protection.
-
-
Container (Appropriate & Secure):
-
Causality (Contamination & Exposure): The container is the primary barrier against environmental contaminants. Improperly sealed containers can allow moisture and air to enter, compromising the sample.
-
Solution: Use high-quality glass vials with PTFE-lined screw caps. PTFE (Polytetrafluoroethylene) provides a highly inert and secure seal. Ensure containers are clearly and durably labeled.[11][12]
-
Protocol for Initial Receipt and Aliquoting
Aliquoting the main stock of powder upon receipt is the most important procedural step for ensuring long-term viability and experimental consistency. This practice prevents repeated warming/cooling cycles and exposure of the bulk material to the atmosphere.
Objective: To divide the bulk powder into smaller, single-use quantities under controlled conditions to preserve the integrity of the entire batch.
Materials:
-
Primary container of 25B-NB4OMe hydrochloride
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Analytical balance (in a draft-shielded enclosure)
-
Stainless steel spatulas
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves[13]
-
Vacuum desiccator
-
Inert gas source (Argon or Nitrogen) with tubing
-
Secondary storage container (e.g., small freezer box)
Procedure:
-
Preparation: Don all required PPE. Perform this procedure in a dedicated, low-traffic area, preferably within a chemical fume hood or a glove box to minimize air currents and contain any airborne powder.[13][14]
-
Temperature Equilibration: Remove the sealed primary container from the -20°C freezer and place it in a vacuum desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours .
Trustworthiness Note: This step is non-negotiable. Opening a cold vial will cause ambient moisture to condense directly onto the powder, irreversibly compromising its purity. Allowing the vial to warm to room temperature while sealed prevents this condensation.
-
Inert Atmosphere Purge: Once equilibrated, move the vial and all necessary tools (aliquot vials, spatula) into the fume hood or glove box. Gently flush the open primary container and the new aliquot vials with a slow stream of inert gas.
-
Weighing and Transfer: Tare a labeled aliquot vial on the analytical balance. Using a clean spatula, carefully transfer the desired amount of powder into the vial. Record the exact weight. Avoid creating dust.[11]
-
Sealing: Immediately and securely cap the aliquot vial. If possible, briefly flush the headspace of the vial with inert gas just before final tightening. Wrap the cap with parafilm for an extra layer of security.
-
Repeat: Repeat steps 4-5 for all desired aliquots.
-
Final Storage: Place all new aliquots into a labeled secondary container. For best practice, add a small pouch of desiccant to the secondary container. Flush the container with inert gas before sealing and placing it into the -20°C freezer.[14] Return the main container (now containing less material) to the same storage conditions.
Protocol for Preparing Stock Solutions
Objective: To accurately prepare a liquid stock solution from a pre-weighed powder aliquot for immediate or short-term use.
Materials:
-
One sealed aliquot of 25B-NB4OMe hydrochloride powder
-
Calibrated pipettes
-
Vortex mixer
-
Volumetric flask or appropriate vial for the final solution
Procedure:
-
Equilibration: Remove one sealed aliquot from the -20°C freezer and allow it to warm to room temperature in a desiccator (approx. 30-60 minutes).
-
Solvent Addition: Add the precise volume of the chosen solvent to the vial containing the pre-weighed powder.
-
Dissolution: Cap the vial securely and vortex thoroughly until all solid material is completely dissolved. Gentle warming or sonication may be used if dissolution is slow, but monitor carefully to avoid thermal degradation.
-
Labeling: Ensure the solution vial is clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Storage: If the solution is not for immediate use, it must be stored appropriately. Based on stability data, store at -80°C for up to 6 months or -20°C for a maximum of 1 month.[5] To preserve integrity, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Visual Workflow and Decision Guide
The following diagram outlines the decision-making process for the storage and handling of 25B-NB4OMe hydrochloride from receipt to experimental use.
Caption: Decision workflow for handling 25B-NB4OMe HCl powder.
Safety and Hazard Management
All NBOMe-class compounds should be treated as extremely potent and potentially hazardous.
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and nitrile gloves are mandatory at all times.[13]
-
Engineering Controls: All handling of the powder or concentrated solutions should be performed in a certified chemical fume hood or glove box to prevent inhalation.[10][14]
-
Spill Response: In case of a spill, secure the area. For small powder spills, gently cover with a damp paper towel to avoid creating dust and clean with soap and water.[11] Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
-
Waste Disposal: All waste materials, including empty vials, used pipette tips, and contaminated PPE, must be disposed of as hazardous chemical waste.
Conclusion
The chemical integrity of 25B-NB4OMe hydrochloride is paramount for the acquisition of reliable and reproducible research data. The core principles for its preservation are stringent temperature control (-20°C for powder, -80°C for solutions), rigorous exclusion of atmospheric moisture and light, and the systematic use of aliquoting to protect the bulk stock. By implementing these detailed protocols, researchers can ensure the long-term stability of this valuable research compound and maintain a safe laboratory environment.
References
-
Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Retrieved from [Link]
-
eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
-
University of Wisconsin–Madison EHS. (n.d.). Chemical Storage. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
McAuley, A. et al. (2014). Light-Sensitive Injectable Prescription Drugs. PMC. Retrieved from [Link]
-
LabManager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from [Link]
-
Clark, T. et al. (2022). Light-Sensitive Injectable Prescription Drugs—2022. PMC. Retrieved from [Link]
-
Kuś, A. et al. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders | Pharmaguideline [pharmaguideline.com]
- 5. 25B-NB4OMe hydrochloride | Drug Derivative | 1566571-56-9 | Invivochem [invivochem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. labmanageracademy.com [labmanageracademy.com]
- 13. aksci.com [aksci.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Safe Handling and Containment of High-Potency 5-HT2A Agonists
Introduction: The Potency-Risk Causality
The resurgence of psychedelic research has introduced a critical safety challenge in the laboratory: the handling of ultra-potent 5-HT2A agonists. While classic compounds like Psilocybin are moderately potent, synthetic analogues such as the NBOMe series (e.g., 25I-NBOMe) and LSD possess binding affinities (
Understanding the biological trigger is the first step in safety. These compounds do not merely "bind"; they initiate a robust G-protein signaling cascade that can result in profound physiological alteration or toxicity at microgram quantities.
Biological Mechanism of Action
The 5-HT2A receptor acts as a primary excitatory G-protein coupled receptor (GPCR).[1] Upon agonist binding, it recruits
Figure 1: The 5-HT2A Gq-signaling cascade.[2] Accidental exposure triggers this pathway, leading to rapid calcium mobilization and systemic toxicity.
Risk Assessment & Control Banding
In the absence of established Occupational Exposure Limits (OELs) for novel research chemicals, we must utilize Control Banding . We categorize these compounds based on their pharmacological potency relative to established benchmarks.
Critical Rule: Treat any 5-HT2A agonist with a
Table 1: Potency-Based Risk Categorization
| Compound Class | Representative Agent | Potency ( | Occupational Exposure Band (OEB) | Required Containment |
| Endogenous | Serotonin (5-HT) | ~400 nM | OEB 1 | Standard Fume Hood |
| Tryptamines | Psilocybin | ~100 nM (active metabolite Psilocin) | OEB 3 | Vented Balance Enclosure |
| Ergolines | LSD | ~3.5 nM | OEB 5 | Glovebox / Isolator |
| N-Benzyl Phenethylamines | 25I-NBOMe | ~0.04 nM | OEB 5+ | Glovebox / Isolator |
Note: OEB 5 implies an OEL of < 1
Engineering Controls (Hard Barriers)
Reliance on PPE alone is a failure of safety planning. The primary barrier must be engineering.[3]
Weighing and Powder Handling
Do NOT use a standard chemical fume hood for weighing OEB 5 powders.
-
Reasoning: Fume hoods rely on turbulent airflow (face velocity 80-100 fpm). This turbulence can aerosolize light, electrostatic powders like NBOMes, blowing them out of the weigh boat and potentially into the sash eddy currents.
-
Requirement: Use a Static-Dissipative Glovebox (Isolator) operating under negative pressure with HEPA filtration.
-
Alternative: If a glovebox is unavailable, a Powder Containment Balance Enclosure (specifically designed for low-turbulence weighing) is the absolute minimum standard.
Static Control
High-potency organic salts are notoriously static-prone.
-
Protocol: Use an ionizing bar or anti-static gun inside the containment unit before opening the source vial.
-
Why: Static discharge can "jump" powder particles onto gloves or cuffs, leading to tracking contamination outside the hood.
Operational Protocols
Protocol A: Safe Weighing & Solubilization
This workflow minimizes the duration that the compound exists in its most hazardous state: dry powder .
Figure 2: The "Wet-Method" Workflow. The critical safety step is solubilizing the powder inside the containment unit before it ever enters the general lab space.
Step-by-Step:
-
Donning: Double nitrile gloves (contrasting colors), Tyvek lab coat (taped cuffs), and N95 or PAPR (if not using a Class III glovebox).
-
Setup: Place tared vial and solvent inside the isolator.
-
Weighing: Weigh the powder directly into the final storage vial if possible. If using a weigh boat, use a disposable anti-static boat.
-
Wetting (The Critical Step): Do not transfer dry powder out of the isolator. Add the solvent (e.g., DMSO, Ethanol) to the vial/boat inside the containment unit.
-
Dissolution: Cap the vial and vortex inside the unit.
-
Decon: Wipe the exterior of the sealed vial with a 10% bleach solution followed by ethanol before removing it from the pass-through.
Protocol B: Decontamination & Waste
Most 5-HT2A agonists are alkaloids or phenethylamines. They are susceptible to oxidative degradation.[4]
-
Primary Decontaminant: 10% Sodium Hypochlorite (Bleach) or specialized oxidizers (e.g., oxidizing lab cleaners).
-
Contact Time: Minimum 15 minutes.
-
Verification: For high-volume labs, surface wipe tests using LC-MS/MS are required monthly to verify containment integrity.
Emergency Response
Scenario: Accidental inhalation or skin contact with dry powder.
-
Immediate Action: Cease work. Alert colleagues.
-
Decon: Remove contaminated PPE immediately (peel inside-out). Wash skin with cold water and soap (warm water opens pores, increasing absorption).
-
Medical Intervention:
-
Do NOT use Narcan (Naloxone): It is ineffective against serotonergic agonists.
-
Clinical Management: Transport to ER immediately. Provide the SDS. Treatment is symptomatic: Benzodiazepines (e.g., Lorazepam) are the first-line treatment for agitation, seizures, and hypertension caused by 5-HT2A overstimulation.
-
Antipsychotics: 5-HT2A antagonists (e.g., Ketanserin, Risperidone) are theoretically antidotal but are clinical decisions, not first-aid.
-
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. United States Department of Labor. Link
-
Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 58(1), 79-92. Link
-
Stellpflug, S. J., et al. (2014). 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical case with delayed metabolic acidosis and massive overdose. Journal of Analytical Toxicology, 38(6), 378-381. Link
-
American Chemical Society (ACS). (2023). Identifying and Handling High-Potency Compounds. ACS Center for Lab Safety. Link
Sources
Application Notes and Protocols for 25B-NB4OMe Hydrochloride in Rodent Head-Twitch Response Studies
Introduction: Unveiling the 5-HT2A Agonist Landscape with 25B-NB4OMe
The N-benzylphenethylamine derivative, 25B-NB4OMe hydrochloride, a structural analog of the 2C-B psychedelic, has emerged as a potent and selective agonist for the serotonin 2A (5-HT2A) receptor.[1] This receptor is a key modulator of cognitive and behavioral processes and the primary target for classic hallucinogens. The head-twitch response (HTR) in rodents is a well-established behavioral assay used as a proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[2] As such, 25B-NB4OMe hydrochloride serves as a critical research tool for investigating the neurobiology of the 5-HT2A receptor system and for the preclinical assessment of novel psychoactive compounds.
These application notes provide a comprehensive guide for researchers on the effective use of 25B-NB4OMe hydrochloride in rodent HTR studies. We will delve into the underlying pharmacology, provide detailed dosing guidelines, and present a step-by-step protocol for conducting robust and reproducible HTR experiments.
Pharmacological Profile: A High-Affinity 5-HT2A Receptor Agonist
25B-NB4OMe hydrochloride, chemically identified as 4-bromo-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, exerts its effects primarily through its high affinity and agonist activity at the 5-HT2A receptor. The head-twitch response is a direct consequence of the activation of this Gq/11-coupled receptor, predominantly expressed on pyramidal neurons in the prefrontal cortex.
Mechanism of Action: The 5-HT2A Signaling Cascade
The binding of 25B-NB4OMe to the 5-HT2A receptor initiates a well-defined intracellular signaling cascade, as illustrated in the diagram below. This pathway culminates in increased neuronal excitability, which is the neurophysiological basis for the head-twitch behavior.
Figure 1: 5-HT2A Receptor Signaling Pathway.
Activation of the 5-HT2A receptor by an agonist like 25B-NB4OMe stimulates the Gq/11 protein. This, in turn, activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).[1] These downstream events lead to enhanced neuronal excitability and glutamate release in the cortex, ultimately triggering the characteristic head-twitch response.[3]
Dosing Guidelines for Rodent Head-Twitch Response Studies
The potency of 25B-NB4OMe can vary between species (rats vs. mice) and even between different strains of mice. Therefore, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
It is important to note that many N-benzylphenethylamines, including 25B-NB4OMe, often exhibit a biphasic or an inverted U-shaped dose-response curve in HTR studies.[1] This means that as the dose increases, the HTR frequency will increase up to a certain point, after which higher doses may lead to a decrease in the response. This phenomenon is thought to be due to the engagement of other receptor systems or a desensitization of the 5-HT2A receptor at higher concentrations.
Table 1: Reported Effective Doses of 25B-NBOMe in Rodent HTR Studies
| Species | Route of Administration | Effective Dose Range | Peak Effect | Notes | Reference |
| Rat | Not Specified | 0.1 - 10 mg/kg | 0.3 mg/kg | Weaker but significant effects at other doses. | [1] |
| Mouse | Not Specified | >0.05 mg/kg | Not Determined | 0.5 mg/kg induced HTR, while 0.05 mg/kg did not. | [4] |
| Mouse (similar compound: 25CN-NBOH) | Intraperitoneal (i.p.) | 0.5 - 3.0 mg/kg | 1.5 mg/kg | Showed a clear inverted U-shaped dose-response curve. | [5] |
Recommended Starting Dose Range for Mice (C57BL/6J): Based on the available literature, a starting dose range of 0.1 mg/kg to 3.0 mg/kg (i.p.) is recommended for initial dose-finding studies in C57BL/6J mice.
Experimental Protocol: Head-Twitch Response Assay
This protocol outlines a standard procedure for quantifying the head-twitch response in mice following the administration of 25B-NB4OMe hydrochloride.
Materials
-
25B-NB4OMe hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers (e.g., clear cylindrical glass beakers)
-
Video recording equipment or a magnetometer system for automated HTR quantification[6]
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.
Experimental Workflow
Sources
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Htr2a Gene and 5-HT2A Receptor Expression in the Cerebral Cortex Studied Using Genetically Modified Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
Application Note: Precision Molarity Calculations and Dilution Protocols for 25B-NB4OMe Hydrochloride
Abstract
This application note provides a rigorous methodology for the preparation of accurate molar solutions of 25B-NB4OMe hydrochloride , a potent 5-HT2A receptor agonist. Unlike its more common isomer 25B-NBOMe (Cimbi-36), 25B-NB4OMe possesses a para-methoxy substitution on the N-benzyl ring. Accurate dosing in pharmacological assays requires strict adherence to volumetric protocols that account for the hydrochloride counter-ion mass. This guide details the "Salt Correction" factor, solvent compatibility (DMSO/Ethanol vs. Aqueous), and a self-validating serial dilution workflow to minimize experimental error.
Chemical Identity & Physical Constants
Before initiating any wet chemistry, the specific physicochemical properties of the reference standard must be verified. The values below are specific to the Hydrochloride salt form.
| Property | Data | Notes |
| Compound Name | 25B-NB4OMe (hydrochloride) | para-methoxy isomer |
| IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine, monohydrochloride | Distinct from 25B-NBOMe (ortho) |
| CAS Number | 1566571-56-9 | Verify against CoA |
| Formula (Salt) | Includes HCl counter-ion | |
| MW (Salt) | 416.74 g/mol | Use this for Molarity Calc |
| MW (Freebase) | 380.28 g/mol | Active moiety only |
| Solubility | DMSO (~20 mg/mL), Ethanol (~20 mg/mL) | Poor aqueous solubility (<0.5 mg/mL) |
Critical Warning: Do not confuse 25B-NB4OMe (4-methoxy) with 25B-NBOMe (2-methoxy). While they are isomers with identical molecular weights, their receptor binding profiles and potencies differ.
The "Salt Factor": Calculating Molarity Correctly
A common source of error in pharmacological screening is calculating molarity based on the molecular weight (MW) of the freebase while weighing out the salt.
-
The Problem: If you weigh 10 mg of 25B-NB4OMe HCl but use the Freebase MW (380.28) in your calculation, you will overestimate the concentration of the active drug by approximately 9.6%.
-
The Solution: Always use the Salt MW (416.74 g/mol ) in the denominator when determining the molarity of the initial stock.
Molarity Equation
Where:
- = Molarity (mol/L)[1][2][3]
- = Mass of powder weighed (g)
- = Molecular Weight of the salt (416.74 g/mol )
- = Volume of solvent (L)[3]
Logic Visualization
The following diagram illustrates the decision pathway for accurate mass-to-molarity conversion.
Figure 1: Decision logic for selecting the correct Molecular Weight (MW) to prevent dosing errors.
Protocol 1: Preparation of Master Stock Solution (10 mM)
Due to the low aqueous solubility of the NBOMe series, the Master Stock must be prepared in an organic solvent. Dimethyl Sulfoxide (DMSO) is preferred for biological assays due to its low volatility and ability to keep the compound in solution at -20°C.
Materials
-
25B-NB4OMe HCl (Solid Reference Standard)
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)
-
Analytical Balance (Precision: 0.01 mg recommended)
-
Class A Volumetric Flask (e.g., 1 mL or 2 mL) or calibrated positive-displacement pipette.
Procedure
-
Equilibration: Allow the vial of 25B-NB4OMe HCl to reach room temperature before opening to prevent condensation (water absorption alters weighed mass).
-
Weighing: Weigh approximately 4.17 mg of 25B-NB4OMe HCl into a sterile glass vial. Record the exact mass (e.g.,
mg). -
Calculation: Calculate the required volume of DMSO to achieve exactly 10 mM (
mol/L). Example: If mg: -
Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds. Inspect visually to ensure no crystals remain.
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption). Store at -20°C.
Protocol 2: Serial Dilution to Working Concentrations
Direct dilution from 10 mM (Stock) to nM (Assay) in one step is prone to pipetting errors. A serial dilution strategy is required. The final dilution step into the aqueous assay buffer should ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
Dilution Workflow
Goal: Prepare a 10 nM assay solution with 0.1% DMSO.
-
Intermediate Stock A (100 µM):
-
Pipette 10 µL of Master Stock (10 mM).
-
Add 990 µL of DMSO (or Ethanol).
-
Result: 100 µM solution (100% Organic Solvent).
-
-
Intermediate Stock B (1 µM):
-
Pipette 10 µL of Intermediate A (100 µM).
-
Add 990 µL of Assay Buffer (e.g., PBS or HBSS).
-
Result: 1 µM solution (1% DMSO). Note: Check for precipitation here.
-
-
Final Assay Concentration (10 nM):
-
Pipette 10 µL of Intermediate B (1 µM).
-
Add 990 µL of Assay Buffer/Cell Media.
-
Result: 10 nM solution (0.01% DMSO).
-
Workflow Visualization
Figure 2: Serial dilution strategy ensuring solvent compatibility and pipetting accuracy.
Quality Control & Validation
Trust but verify. High-potency ligands require validation of the final concentration.
-
UV-Vis Verification:
-
25B-NB4OMe has characteristic absorbance maxima (
) at 228 nm and 296 nm .[4] -
Prepare a 50 µM dilution in Ethanol.
-
Measure Absorbance (
) at 296 nm.[4] -
Use Beer-Lambert Law:
. -
Note: If the extinction coefficient (
) is unavailable for the specific batch, compare the spectrum shape against the vendor's CoA trace.
-
-
Solubility Check:
-
In Step 2 of the serial dilution (first aqueous introduction), hold the vial up to a light source. Any turbidity or "oil droplets" indicates precipitation. If observed, increase the DMSO ratio or use a solubilizing agent (e.g., cyclodextrin), though this may affect receptor binding.
-
Safety & Handling
-
Hazard Class: 25B-NB4OMe is a potent 5-HT2A agonist.[5] Accidental exposure (mucosal, inhalation) can lead to severe sympathomimetic toxicity (seizures, vasoconstriction).
-
Engineering Controls: All weighing of the solid powder must be performed inside a fume hood or a powder safety enclosure.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Deactivation: Spills should be treated with a 10% bleach solution to degrade the organic structure before disposal.
References
- Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. (Contextual grounding for NBOMe SAR).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102651190 (25B-NBOMe). (Used for structural isomer comparison). Retrieved from [Link]
Sources
Best practices for weighing milligram quantities of 25B-NB4OMe HCl
Application Note: Precision Gravimetric Analysis and Handling Protocols for High-Potency 5-HT2A Agonists (25B-NB4OMe HCl)
Part 1: Executive Summary & Risk Assessment
25B-NB4OMe HCl (4-bromo-2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride) is a structural analog of the highly potent 25B-NBOMe. While the para-methoxy substitution (NB4OMe) has shown reduced efficacy in some murine head-twitch response (HTR) models compared to the ortho-isomer (NBOMe), the physiological and toxicological profile in humans remains largely uncharacterized.
The Safety Axiom: In the absence of specific LD50 data, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 4 or 5 (Active < 10 µg/m³).
Core Directive: Direct weighing of dosage units (e.g., 1 mg) is scientifically invalid and dangerous due to balance limitations. The only acceptable method for handling is Gravimetric Preparation of a Concentrated Stock Solution followed by Volumetric Dilution .
Part 2: Facility & Equipment Prerequisites
Before breaking the seal on the vial, the following engineering controls and instrumentation must be validated.
Containment Engineering
-
Primary Barrier: Class III Biological Safety Cabinet (BSC) or a dedicated Powder Containment Glovebox.
-
Airflow: HEPA-filtered exhaust.
-
Static Control: In-chamber ionizing bar or polonium-210 anti-static fan. Static electricity is the primary cause of powder scattering and weighing drift in amine salts.
Analytical Balance Requirements (USP <41>)
To weigh milligram quantities with <0.1% error, a standard analytical balance (0.1 mg readability) is insufficient .
| Balance Class | Readability ( | Typical Minimum Weighable Quantity (MWQ)* | Suitability for 25B-NB4OMe |
| Analytical | 0.1 mg | 82 mg - 200 mg | NO (Unless weighing >100 mg) |
| Semi-Micro | 0.01 mg | 8.2 mg - 20 mg | YES (For Stock Solutions) |
| Micro | 0.001 mg | 0.82 mg - 2 mg | IDEAL |
*MWQ calculated as
Part 3: The Protocol – Gravimetric Workflow
Phase A: Environmental Stabilization
-
Acclimatization: Allow the balance to warm up for >60 minutes.
-
De-humidification: 25B-NB4OMe HCl is a salt and likely hygroscopic. Maintain relative humidity (RH) at 40-60%. <20% RH increases static; >65% RH causes clumping.
-
Ionization: Pass the weighing boat and spatula through the anti-static ionizer stream for 10 seconds.
Phase B: Weighing by Difference (The "Golden Standard")
Do not weigh powder directly onto the balance pan. Use the "Weighing by Difference" method to account for residue left on the spatula or boat.
-
Tare the empty volumetric flask (e.g., 10 mL Class A Volumetric Flask).
-
Weigh the transfer vessel (weighing boat) containing the approximate amount of substance. Record Mass (
). -
Transfer the substance into the volumetric flask. Do not tap the boat against the flask rim.
-
Reweigh the "empty" weighing boat. Record Mass (
). -
Calculate:
.
Critical Check: If
(Minimum Weighable Quantity), the measurement is invalid. You must weigh a larger aggregate mass to ensure accuracy.
Part 4: Solubilization & Volumetric Dosing
Directly dosing 1 mg of powder carries a potential error of ±10-50% on standard lab balances. Dissolving 20 mg into a liquid carrier reduces the relative error to <1%.
Solvent Selection Table
| Solvent | Solubility | Application | Notes |
| DMSO | ~20 mg/mL | Long-term Storage | Freezes at 19°C; penetrates skin (carrier risk).[1] |
| Ethanol (95%) | ~20 mg/mL | Working Solution | Volatile; keep tightly capped to prevent concentration changes. |
| PBS (pH 7.2) | ~0.5 mg/mL | Biological Assays | Poor solubility; requires pre-dissolution in DMSO/EtOH.[2] |
Protocol: Creating a 2 mg/mL Stock Solution
-
Target Mass: Weigh 20.00 mg (
0.5 mg) of 25B-NB4OMe HCl using the "Weighing by Difference" method. -
Dissolution: Add 5 mL of DMSO to the flask. Swirl gently until no crystal refraction is visible.
-
Dilution: Fill to the 10 mL mark with Ethanol or DMSO.
-
Homogenization: Invert flask 20 times or vortex for 30 seconds.
-
Final Concentration:
-
Dosing: To administer 500 µg (0.5 mg), pipette exactly 250 µL of the stock solution.
Part 5: Visualization of Workflows
Diagram 1: The Safe Handling Workflow
This diagram outlines the logical flow from facility prep to final verification, emphasizing the "Stop/Go" decision points based on USP <41> compliance.
Caption: Logical workflow for gravimetric preparation ensuring USP <41> compliance.
Diagram 2: Error Propagation Logic
Why volumetric dosing is safer than direct weighing.
Caption: Comparison of relative error percentages between direct weighing and volumetric dilution.
Part 6: Decontamination & Waste Management
-
Solids: Any contaminated weighing boats, gloves, or wipes must be placed in a dedicated hazardous waste container labeled "High Potency Organic Toxin."
-
Liquids: Unused stock solution should be neutralized. While specific data for NB4OMe is scarce, oxidative degradation is standard for phenethylamines.
-
Protocol: Mix waste solution 1:1 with 10% Sodium Hypochlorite (Bleach) for 24 hours before disposal into chemical waste streams (check local EHS regulations).
-
-
Spills: Do not sweep dry powder. Cover with wet paper towels (soaked in dilute bleach or ethanol) to prevent aerosolization, then wipe up.
References
-
United States Pharmacopeia (USP). (2023).[3] General Chapter <41> Balances. USP-NF. Link
-
Cayman Chemical. (2023).[4] 25B-NB4OMe (hydrochloride) Product Information & Safety Data Sheet. Link
-
Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 112, 211-218. (Context on NBOMe potency structure-activity relationships). Link
-
Occupational Safety and Health Administration (OSHA). (2016). Safe Handling of Hazardous Drugs. Link
Sources
Troubleshooting & Optimization
Improving solubility of 25B-NB4OMe hydrochloride in physiological saline
Current Status: Operational Agent Role: Senior Application Scientist Subject: Overcoming Solubility Barriers of 25B-NB4OMe HCl in Physiological Media[1]
Executive Summary
You are likely experiencing precipitation when introducing 25B-NB4OMe hydrochloride (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine) into physiological saline (
While the hydrochloride salt form is intended to improve water solubility, the N-(4-methoxybenzyl) moiety confers significant lipophilicity to the molecule. At physiological pH, the equilibrium shifts partially toward the free base, and the high ionic strength of saline can trigger a "salting-out" effect, leading to immediate turbidity or micro-precipitation.
This guide provides three validated protocols to solubilize 25B-NB4OMe for in vivo and in vitro applications, ranging from standard co-solvent systems to advanced cyclodextrin encapsulation.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, consult the decision matrix below. Your choice depends on your final concentration requirements and the biological tolerance of your model system.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration and biological application.
Module 2: The Protocols
Protocol A: The Co-Solvent "Sandwich" (Standard In Vivo)
Best for: Acute injections (IP/IV) where drug concentration is low (<0.5 mg/mL).
Directly adding the drug powder to saline often fails. You must create a "sandwich" of solubility using DMSO and a surfactant before introducing the aqueous phase.
Reagents:
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile.
-
Tween 80 (Polysorbate 80).
-
Sterile Physiological Saline (
).[2]
Step-by-Step:
-
Primary Solubilization: Dissolve the 25B-NB4OMe HCl powder completely in 100% DMSO . The target concentration here should be
your final desired concentration.-
Checkpoint: Ensure the solution is crystal clear.
-
-
Surfactant Addition: Add Tween 80 to the DMSO solution.
-
Ratio: The volume of Tween 80 should match the volume of DMSO (1:1).
-
Action: Vortex vigorously for 30 seconds.
-
-
Aqueous Dilution: While vortexing the saline (warm to
), slowly inject the DMSO/Tween mixture into the vortex.-
Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.[1]
-
Technical Note: If precipitation occurs, reduce the final concentration. The solubility limit in a 1:1 Ethanol:PBS mixture is reported at
[1]. In a 5% DMSO system, the safe limit is likely lower ().
Protocol B: Cyclodextrin Encapsulation (Advanced)
Best for: High concentrations (>0.5 mg/mL), chronic administration, or sensitive tissue (reduces irritation).
Hydroxypropyl-
Reagents:
-
2-Hydroxypropyl-
-cyclodextrin (HP- -CD) (e.g., Trappsol® or Kleptose®).[1] -
Sterile Water for Injection (WFI).
-
Saline concentrate (
) or NaCl powder.
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-
-CD in Sterile Water to create a 20% (w/v) solution. Filter sterilize ( ). -
Complexation: Add 25B-NB4OMe HCl powder directly to the 20% CD solution.
-
Agitation: Vortex and then place on a shaker/rotator at room temperature for 4–6 hours .
-
Why: Complexation is an equilibrium process; time is required for the drug to enter the CD cavity.
-
-
Tonicity Adjustment: Once dissolved, add NaCl to achieve isotonicity (approx.
).[2][3]-
Warning: Do not add NaCl before the drug is dissolved; high ionic strength interferes with complexation efficiency [3].
-
Figure 2: Mechanism of action for Cyclodextrin encapsulation preventing precipitation in saline.[1]
Module 3: Comparative Solubility Data
The following data estimates are based on physicochemical properties of the NBOMe class and specific solubility reports [1][4].
| Solvent System | Estimated Solubility Limit | Biological Suitability | Stability |
| Pure Saline (pH 7.4) | High | Poor (Precipitates) | |
| 10% DMSO / Saline | Moderate (Acute only) | Moderate (<24 hrs) | |
| 50% Ethanol / PBS | Low (Toxic in vivo) | High | |
| 20% HP- | High (Non-toxic) | Excellent (>1 week) |
Module 4: Troubleshooting & FAQ
Q: The solution was clear, but precipitated after 1 hour. Why? A: This is likely a temperature-dependent solubility crash or "seeding."[1]
-
Cause: If you prepared the solution warm (
), cooling to room temperature ( ) may drop the solubility below the saturation point. -
Fix: Keep the solution at
if possible, or switch to Protocol B (Cyclodextrins), which is less temperature-sensitive once the complex is formed.
Q: Can I acidify the saline to dissolve it? A: Yes, but with caution.
-
Mechanism:[1][4][5] Lowering pH to
ensures the amine is fully protonated ( ), maximizing solubility. -
Risk:[1][5] Injecting acidic solutions causes pain and tissue necrosis in rodents. If you must acidify, use
acetic acid to dissolve, then slowly back-titrate to pH 6.0, ensuring you don't cross the pKa threshold where it precipitates again.
Q: Is DMSO toxic to my animals? A: It depends on the dose.
-
Guideline: For IV/IP injection in rats/mice, keep DMSO
(v/v) [4].[1][6] -
Toxicity:[1][5][7][8] High concentrations (>20%) can cause hemolysis, local irritation, and confound behavioral data (DMSO has mild analgesic/sedative effects).
References
- Pitha, J., et al. (1986). Hydroxypropyl-beta-cyclodextrin: preparation and characterization; effects on solubility of drugs.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Washington State University IACUC. (n.d.). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]
Sources
- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25B-NB4OMe hydrochloride | Drug Derivative | 1566571-56-9 | Invivochem [invivochem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. 25B-NBOMe - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing 25B-NB4OMe Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the handling and storage of 25B-NB4OMe. This guide is designed to provide you with in-depth technical information and practical, field-proven protocols to prevent the oxidative degradation of 25B-NB4OMe in solution. As researchers and drug development professionals, ensuring the stability and purity of your experimental compounds is paramount for generating reliable and reproducible data. This resource is structured to address common challenges and provide clear, actionable solutions.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My 25B-NB4OMe solution has started to turn a yellowish-brown color. What does this indicate?
A change in color, particularly the development of a yellowish or brownish hue, is a common indicator of chemical degradation. For phenethylamine compounds like 25B-NB4OMe, this often points to oxidative degradation, where the molecule reacts with oxygen. This can lead to the formation of colored impurities and a decrease in the concentration of the active compound.
Q2: I've been storing my 25B-NB4OMe solution at 4°C, but I'm still seeing signs of degradation. Why is this happening?
While refrigeration at 4°C slows down chemical reactions, it does not completely halt oxidative degradation, especially over extended periods. Studies on related NBOMe compounds have shown that even at 4°C, significant degradation can occur over several months. For long-term storage, freezing at -20°C or below is highly recommended.
Q3: What are the primary factors that contribute to the degradation of 25B-NB4OMe in solution?
The main culprits are:
-
Oxygen: Dissolved oxygen in the solvent is a primary driver of oxidation.
-
Light: Exposure to light, especially UV light, can provide the energy to initiate and accelerate degradation reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
pH: The pH of the solution can influence the stability of the compound.
-
Solvent Choice: The type of solvent and the presence of impurities can affect stability.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative reactions.
Q4: Can I use any antioxidant to stabilize my 25B-NB4OMe solution?
The choice of antioxidant depends on the solvent system and the specific chemistry of the compound. For aqueous or alcoholic solutions of phenethylamines, water-soluble antioxidants like ascorbic acid (Vitamin C) are often effective. For non-polar organic solvents, lipid-soluble antioxidants such as butylated hydroxytoluene (BHT) may be more appropriate. It's crucial to use an antioxidant that is soluble and stable in your chosen solvent.
Q5: How can I verify the stability of my 25B-NB4OMe solution?
The most reliable method is to use a validated analytical technique, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) . This allows for the separation and quantification of the parent compound and any degradation products, giving you a precise measure of stability over time.
Troubleshooting Guide: Preventing Oxidative Degradation
This section provides a deeper dive into the mechanisms of degradation and detailed protocols for preparing and storing stable 25B-NB4OMe solutions.
Understanding the Mechanism of Degradation
25B-NB4OMe, a substituted phenethylamine, is susceptible to oxidation primarily at two sites: the electron-rich dimethoxy-bromophenyl ring and the secondary amine group.
-
Ring Oxidation: The methoxy groups on the phenyl ring are electron-donating, making the ring susceptible to electrophilic attack by oxidizing species. This can lead to hydroxylation and O-demethylation of the ring.[1]
-
Amine Oxidation: The secondary amine can be oxidized to form various products, including imines and N-oxides.
These oxidative processes are often initiated by free radicals and can be catalyzed by light and trace metal ions.
Core Principles of Stabilization
To prevent degradation, we must address the factors that promote oxidation. The following strategies form the basis of a robust stabilization protocol:
-
Oxygen Exclusion: Minimizing the exposure of the solution to oxygen is critical.
-
Use of Antioxidants: Scavenging free radicals with an appropriate antioxidant.
-
Chelation of Metal Ions: Sequestering catalytic metal ions.
-
Light Protection: Storing solutions in a manner that prevents light exposure.
-
Temperature Control: Utilizing appropriate storage temperatures to slow down reaction rates.
-
pH Control: Maintaining an optimal pH for stability.
Visualizing the Degradation and Prevention Workflow
Caption: Workflow for preventing oxidative degradation of 25B-NB4OMe in solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 25B-NB4OMe
This protocol is designed for preparing a stock solution in an aqueous or alcoholic solvent system, suitable for long-term storage.
Materials:
-
25B-NB4OMe hydrochloride
-
High-purity solvent (e.g., HPLC-grade water, ethanol, or a mixture)
-
L-Ascorbic acid
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Sonicator
-
Sterile syringe filters (0.22 µm, PTFE)
Procedure:
-
Solvent Degassing:
-
Place the required volume of solvent in a flask with a sidearm.
-
Bubble a gentle stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes while sonicating. This process, known as sparging, removes dissolved oxygen.[2][3]
-
Alternatively, use the freeze-pump-thaw method for more rigorous degassing.[2]
-
-
Preparation of Stabilizer Solution:
-
In a small, separate amber vial, dissolve L-ascorbic acid and disodium EDTA in a small amount of the degassed solvent.
-
A typical final concentration for ascorbic acid is 0.1% (w/v) and for EDTA is 0.01% (w/v).
-
-
Dissolving 25B-NB4OMe:
-
Accurately weigh the desired amount of 25B-NB4OMe hydrochloride and place it in a sterile amber vial.
-
Add the stabilizer solution to the vial containing the 25B-NB4OMe.
-
Add the remaining degassed solvent to reach the final desired concentration.
-
Cap the vial and vortex or sonicate briefly until the compound is fully dissolved.
-
-
Inert Atmosphere and Storage:
-
Before tightly sealing the vial, flush the headspace with the inert gas for 1-2 minutes.
-
Seal the vial with the PTFE-lined cap.
-
For long-term storage, store the vial at -20°C or below.
-
For short-term use (up to one week), storage at 4°C is acceptable, but freezing is always preferred.
-
Protocol 2: Quality Control and Stability Assessment using HPLC-MS/MS
This protocol outlines a method to quantify the concentration of 25B-NB4OMe and detect potential degradation products.
Instrumentation and Conditions:
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for 25B-NB4OMe and any known or suspected degradation products.
Procedure:
-
Sample Preparation:
-
Thaw the stock solution and vortex gently.
-
Prepare a dilution series in the mobile phase to create a calibration curve.
-
Dilute the sample to be tested to fall within the range of the calibration curve.
-
-
Analysis:
-
Inject the standards and the sample onto the LC-MS/MS system.
-
Integrate the peak areas for 25B-NB4OMe.
-
-
Data Interpretation:
-
Quantify the concentration of 25B-NB4OMe in your sample using the calibration curve.
-
Analyze the chromatogram for the appearance of new peaks that may correspond to degradation products. A full scan or product ion scan can help in identifying these unknown peaks.
-
Compare the concentration of your stored solution over time to determine the rate of degradation, if any.
-
Data Summary
| Storage Condition | Antioxidant/Chelator | Expected Stability |
| Room Temperature (20-25°C), Exposed to Light | None | Significant degradation within days to weeks. |
| 4°C, Protected from Light | None | Slow degradation over weeks to months. |
| -20°C, Protected from Light, Inert Atmosphere | 0.1% Ascorbic Acid, 0.01% EDTA | Stable for >1 year. |
References
- Guo, Z., et al. (2000). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry, 39(28), 8191-8199.
- Waldman, W., et al. (2018). Severe clinical toxicity caused by 25I-NBOMe confirmed analytically using LC-MS-MS method. Pharmacological Reports, 70(6), 1135-1139.
- Shanks, K. G., et al. (2015). Fatal Intoxications with 25B-NBOMe and 25I-NBOMe in Indiana During 2014. Journal of analytical toxicology, 39(8), 617-623.
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Degassing solvents. Retrieved from [Link]
- Sutor, B., & ten Bruggencate, G. (1990). Ascorbic acid: a useful reductant to avoid oxidation of catecholamines in electrophysiological experiments in vitro?. Neuroscience letters, 116(3), 287-292.
- Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International journal of environmental research and public health, 7(7), 2745-2788.
-
U.S. Food and Drug Administration. (2023). Psychedelic Drugs: Considerations for Clinical Investigations Guidance for Industry. Retrieved from [Link]
- Practical considerations in the establishment of psychedelic research programs. (2024). Psychopharmacology, 1-13.
- Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(4), 525-533.
- Ferreira, B., et al. (2022). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 211, 114620.
- SWGDRUG. (2013). 25B-NBOMe. SWGDRUG.org/monographs.
Sources
Technical Support Center: Troubleshooting High Non-Specific Binding in 25B-NB4OMe Receptor Assays
Welcome to the technical support center for troubleshooting high non-specific binding (NSB) in 25B-NB4OMe receptor assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive experiments. The following question-and-answer format provides in-depth, field-proven insights to ensure the accuracy and reliability of your data.
Understanding the Challenge: The Nature of 25B-NB4OMe and Non-Specific Binding
25B-NB4OMe is a potent and selective agonist for the serotonin 5-HT2A receptor.[1][2] Its high affinity and lipophilic nature, while beneficial for specific binding, can also contribute to significant non-specific binding to various surfaces, including filters, assay plates, and other proteins or lipids in your preparation.[3][4] High non-specific binding can obscure the true specific binding signal, leading to inaccurate determination of key parameters like the dissociation constant (Kd) and the maximal number of binding sites (Bmax).[5][6] This guide will walk you through a systematic approach to identify the sources of high NSB and implement effective solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is an acceptable level of non-specific binding in a 25B-NB4OMe receptor assay?
A1: Ideally, non-specific binding should be less than 50% of the total binding at the highest concentration of the radioligand tested.[5] A more desirable and robust assay will have non-specific binding that is 10-20% of the total binding.[4] If your NSB exceeds these levels, it can significantly impact the reliability of your results, and troubleshooting is highly recommended.
Q2: How do I properly measure non-specific binding for my 25B-NB4OMe assay?
A2: Non-specific binding is determined by measuring the binding of your radiolabeled 25B-NB4OMe in the presence of a high concentration of a suitable unlabeled competitor.[5][7] This "cold" ligand will saturate the specific binding sites on the 5-HT2A receptors, ensuring that any remaining bound radioligand is attached to non-specific sites.[7]
-
Choosing a Competitor: While unlabeled 25B-NB4OMe can be used, it's often preferable to use a structurally different compound with high affinity for the 5-HT2A receptor to define NSB.[5] This minimizes the risk of the cold ligand interacting with the same non-specific sites as the radioligand. A common choice for 5-HT2A receptor assays is ketanserin.[8]
-
Competitor Concentration: A general rule of thumb is to use the unlabeled competitor at a concentration 100 to 1000 times the Kd of the radioligand.[5][9]
The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[7]
Q3: My non-specific binding is too high. What are the most likely causes?
A3: High non-specific binding in 25B-NB4OMe assays typically stems from several key factors. The following table outlines the common culprits and the initial steps to diagnose them.
| Potential Cause | Explanation | Initial Diagnostic Check |
| Ligand Properties | 25B-NB4OMe is a hydrophobic molecule, which increases its propensity to bind to non-polar surfaces like plasticware and cell membranes.[3][4] | Review the literature for the known lipophilicity of your specific radiolabeled 25B-NB4OMe. |
| Buffer Conditions | Suboptimal pH and low ionic strength can promote electrostatic and hydrophobic interactions between the ligand and various surfaces.[7][10] | Verify the pH and salt concentration of your assay buffer. |
| Receptor Preparation Quality | Impurities, denatured proteins, or lipid aggregates in your membrane preparation can create additional non-specific binding sites. | Assess the purity and integrity of your receptor preparation via protein quantification and, if possible, SDS-PAGE. |
| Insufficient Blocking | Failure to adequately block all unoccupied surfaces on your assay plates, filters, and membranes can lead to high background binding.[7] | Review your blocking protocol. Are you using an appropriate blocking agent? |
| Filter Binding (for filtration assays) | The radioligand may be binding directly to the filter material used to separate bound from free ligand.[4][7] | Run a control experiment with radioligand and filters in the absence of any receptor preparation. |
Q4: How can I optimize my assay buffer to reduce non-specific binding?
A4: Optimizing your assay buffer is one of the most effective ways to reduce NSB. Here are several strategies:
-
Adjusting pH: The charge of both your ligand and the interacting surfaces is pH-dependent. Systematically varying the pH of your buffer can help find a sweet spot where non-specific electrostatic interactions are minimized.[10]
-
Increasing Ionic Strength: Adding salt, such as 150 mM NaCl, to your buffer can shield charged molecules from each other, thereby reducing charge-based non-specific binding.[7][10]
-
Using Blocking Agents: Including a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your buffer can help by coating non-specific sites on your assay plates and membranes.[10]
-
Adding Surfactants: For hydrophobic ligands like 25B-NB4OMe, adding a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100 can disrupt hydrophobic interactions that lead to high NSB.[7][10]
Q5: What are the best practices for filtration assays to minimize non-specific binding?
A5: Filtration assays are a common source of high NSB. The following steps can help mitigate this:
-
Pre-soaking Filters: Before the assay, pre-soak your filters in a blocking buffer, often containing a substance like 0.5% polyethyleneimine (PEI), to reduce ligand binding to the filter material.[7][8]
-
Choosing the Right Filter Material: Different ligands have different affinities for various filter types. If you are experiencing high NSB, consider testing alternative filter materials (e.g., GF/B vs. GF/C).[7][8]
-
Optimizing the Wash Step: Increase the volume and/or the number of washes to more effectively remove unbound radioligand.[7] Using a chilled wash buffer can slow the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand.
Experimental Protocols and Workflows
Protocol 1: Systematic Buffer Optimization for Reducing NSB
This protocol outlines a systematic approach to optimizing your assay buffer to minimize non-specific binding.
-
Establish a Baseline: Perform your standard 25B-NB4OMe binding assay to determine the current level of total and non-specific binding.
-
Prepare a Matrix of Buffer Conditions:
-
pH Series: Prepare your assay buffer at a range of pH values (e.g., 7.0, 7.4, 7.8, 8.2).
-
Salt Concentration Series: Using the optimal pH from the previous step, prepare buffers with varying NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
BSA Concentration Series: At the optimal pH and salt concentration, prepare buffers with varying BSA concentrations (e.g., 0.05%, 0.1%, 0.5%, 1%).
-
Surfactant Series: If NSB is still high, test low concentrations of a non-ionic surfactant like Tween-20 (e.g., 0.01%, 0.025%, 0.05%).
-
-
Test Each Condition: For each buffer condition, perform a binding experiment measuring both total and non-specific binding.
-
Analyze the Data: Calculate the specific binding for each condition. The optimal buffer will be the one that provides the highest specific-to-non-specific binding ratio.
Workflow for Diagnosing High Non-Specific Binding
The following diagram illustrates a logical workflow for troubleshooting high NSB in your 25B-NB4OMe receptor assays.
Caption: Equilibrium of specific and non-specific binding interactions.
By methodically addressing the potential causes of high non-specific binding, you can significantly improve the quality and reliability of your 25B-NB4OMe receptor assay data. Should you continue to experience difficulties, we recommend consulting the detailed literature on radioligand binding assays and considering a fresh preparation of all reagents.
References
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
MBL Life Science. (n.d.). How to reduce non-specific reactions. MBL Life Science. [Link]
-
ResearchGate. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? ResearchGate. [Link]
-
Wallner, J., et al. (2022). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Chemical Neuroscience, 13(15), 2313–2324. [Link]
-
Glador, S., et al. (2023). Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor. Archives of Toxicology, 97(4), 1187–1198. [Link]
-
GraphPad. (n.d.). Nonspecific binding. In GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Groot, K., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(2-3), 107-122. [Link]
-
ResearchGate. (2023, February 16). Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor. ResearchGate. [Link]
-
Wikipedia. (n.d.). 25I-NBOMe. Wikipedia. [Link]
-
University of California. (n.d.). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship. [Link]
-
Hulme, E. C. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
MDPI. (n.d.). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. MDPI. [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. GraphPad. [Link]
-
YouTube. (2013, January 7). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. [Link]
-
National Center for Biotechnology Information. (2021, July 27). Highly sensitive detection of antibody nonspecific interactions using flow cytometry. PMC. [Link]
-
SciSpace. (n.d.). A case of 25I-NBOMe (25-I) intoxication: a new potent 5-HT2A agonist designer drug. SciSpace. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]
Sources
- 1. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. revvity.com [revvity.com]
- 4. graphpad.com [graphpad.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Stability of 25B-NB4OMe hydrochloride under freeze-thaw cycles
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 25B-NB4OMe hydrochloride. The following sections provide in-depth information, frequently asked questions (FAQs), and troubleshooting guidance regarding the stability of this compound, with a particular focus on the effects of freeze-thaw cycles. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Part 1: Core Stability & Handling FAQs
This section addresses the most common questions regarding the storage and handling of 25B-NB4OMe hydrochloride.
Q1: What are the recommended long-term storage conditions for solid 25B-NB4OMe hydrochloride?
For maximal stability, solid 25B-NB4OMe hydrochloride should be stored at -20°C .[1][2] Under these conditions, the compound is stable for at least three to five years.[1][2][3] Storage at 4°C is also acceptable for shorter periods, with an expected stability of up to two years.[3] Room temperature storage is not recommended for long-term preservation.
Q2: I need to prepare a stock solution of 25B-NB4OMe hydrochloride. What solvent should I use and how should I store it?
25B-NB4OMe hydrochloride is soluble in a variety of organic solvents, including DMSO, DMF, and ethanol.[1] For long-term storage of stock solutions, it is highly recommended to store them at -80°C , which should maintain stability for up to six months.[3] If a -80°C freezer is not available, storage at -20°C is a viable alternative, with stability for approximately one month.[3]
Q3: How many times can I freeze and thaw my 25B-NB4OMe hydrochloride stock solution?
Based on stability studies of related NBOMe compounds in biological matrices, 25B-NB4OMe is stable for at least three freeze-thaw cycles when stored at -20°C.[4] To minimize the potential for degradation, it is best practice to aliquot your stock solution into single-use volumes. This avoids repeated temperature cycling of the entire stock.
Q4: My shipment of 25B-NB4OMe hydrochloride arrived at room temperature. Is it still viable?
Yes, the compound is generally stable at ambient temperatures for the short duration of shipping and customs processing.[3] However, upon receipt, it should be immediately transferred to the recommended storage condition of -20°C for long-term stability.
Q5: What are the general safety precautions for handling 25B-NB4OMe hydrochloride powder?
As with any potent research chemical, appropriate personal protective equipment (PPE) should always be used. This includes a lab coat, nitrile gloves, and safety glasses.[5] Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.[5] Avoid direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water.
Part 2: Troubleshooting Guide
This section is designed to help you identify and resolve potential issues related to the stability of 25B-NB4OMe hydrochloride in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of 25B-NB4OMe hydrochloride due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the solid compound and any solutions have been stored at the correct temperatures. 2. Check for Contamination: Ensure that the stock solution has not been contaminated. 3. Perform a Purity Check: If degradation is suspected, analyze the compound's purity using an appropriate analytical method (see Part 3). 4. Prepare Fresh Solutions: If in doubt, prepare a fresh stock solution from the solid material. |
| Visible changes in the appearance of the solid compound (e.g., discoloration, clumping). | Potential degradation or moisture absorption. | 1. Assess the Extent: Minor changes in appearance may not always indicate significant degradation, but it is a warning sign. 2. Purity Analysis: A purity check is highly recommended to determine the integrity of the compound. 3. Consider Discarding: If significant degradation is confirmed or suspected, it is best to discard the material to ensure the validity of your experimental results. |
| Precipitate formation in a previously clear stock solution upon thawing. | The compound may be coming out of solution at low temperatures. | 1. Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. 2. Sonication: If vortexing is insufficient, brief sonication may be helpful. 3. Solvent Choice: If precipitation is a persistent issue, consider preparing a new stock solution in a different solvent in which the compound has higher solubility. |
Part 3: Experimental Protocols & Workflows
This section provides detailed methodologies for assessing the stability of your 25B-NB4OMe hydrochloride.
Protocol 1: Preparation of Stock Solutions
-
Safety First: Don appropriate PPE (lab coat, gloves, safety glasses) and work in a fume hood.
-
Weighing: Accurately weigh the desired amount of 25B-NB4OMe hydrochloride powder.
-
Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, cryo-compatible vials. This is a critical step to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.
Protocol 2: Freeze-Thaw Stability Assessment Workflow
This workflow outlines a self-validating system to confirm the stability of your compound under your specific experimental conditions.
Caption: Workflow for assessing freeze-thaw stability.
Analytical Methods for Purity Assessment
The choice of analytical method will depend on the equipment available in your laboratory. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for purity assessment. For more sensitive and specific analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6]
Part 4: Understanding Degradation
While specific forced degradation studies on 25B-NB4OMe hydrochloride are not widely published, understanding the general chemical nature of phenethylamines can provide insight into potential degradation pathways.
Potential Degradation Mechanisms:
-
Oxidation: The methoxy groups on the phenyl rings and the amine moiety can be susceptible to oxidation, especially in the presence of light, heat, and oxygen.
-
Hydrolysis: While the hydrochloride salt is generally stable, in unbuffered aqueous solutions, pH changes could potentially affect the molecule's stability over extended periods.
In Vivo Metabolism:
It is important to note that in biological systems, 25B-NB4OMe is metabolized, which is a form of degradation. For the related compound 25I-NBOMe, metabolism is known to occur via the cytochrome P450 enzymes CYP3A4 and CYP2D6. This is relevant for in vivo studies, as the parent compound will be cleared over time.
References
-
ResearchGate. Case series of 25I-NBOMe exposures with laboratory confirmation. [Link]
-
Wikipedia. 25B-NBOMe. [Link]
-
ResearchGate. An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability. [Link]
-
Wikipedia. 25I-NBOMe. [Link]
-
Wikipedia. Phenethylamine. [Link]
-
ResearchGate. Severe clinical toxicity caused by 25I-NBOMe confirmed analytically using LC-MS-MS method. [Link]
-
PubMed. "Research chemicals": tryptamine and phenethylamine use among high-risk youth. [Link]
-
ResearchGate. Severe clinical toxicity caused by 25I-NBOMe confirmed analytically using LC-MS-MS method. [Link]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
PubMed. Fatal Intoxications with 25B-NBOMe and 25I-NBOMe in Indiana During 2014. [Link]
-
UNODC. Details for Phenethylamines. [Link]
-
IN.gov. Transportation, Use, Handling, and Storage of Lab Chemicals. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 25B-NB4OMe hydrochloride | Drug Derivative | 1566571-56-9 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Fatal Intoxications with 25B-NBOMe and 25I-NBOMe in Indiana During 2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for 25B-NB4OMe Kinetic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the kinetic analysis of 25B-NB4OMe. This guide provides in-depth, field-proven insights into optimizing incubation times for your experiments, ensuring data integrity and reproducibility. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to design robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time so critical for 25B-NB4OMe kinetic studies?
A1: Optimizing incubation time is fundamental to achieving accurate and reproducible data in kinetic studies of 25B-NB4OMe for several key reasons:
-
Reaching Equilibrium: For equilibrium binding assays (e.g., determining Kd or Ki), it is imperative that the binding reaction between 25B-NB4OMe and the 5-HT2A receptor has reached a steady state. Insufficient incubation time will lead to an underestimation of binding affinity.
-
Characterizing Kinetic Parameters: To determine the association (kon) and dissociation (koff) rate constants, it is necessary to measure binding at multiple time points. An appropriately designed time course experiment is the only way to accurately calculate these parameters.
-
Signal Stability in Functional Assays: In functional assays, such as calcium mobilization or β-arrestin recruitment, the signal generated is often transient. The incubation time must be optimized to capture the peak signal and to understand the kinetics of the cellular response.
-
Avoiding Off-Target Effects and Toxicity: Prolonged exposure to high concentrations of 25B-NB4OMe can lead to cytotoxicity or the activation of secondary signaling pathways, confounding your results.[1] Optimized, and minimized, incubation times can mitigate these risks.
Q2: What is the primary molecular target of 25B-NB4OMe and what is its signaling pathway?
A2: 25B-NB4OMe is a potent and selective agonist for the serotonin 2A receptor (5-HT2AR), a G-protein coupled receptor (GPCR).[2] The primary signaling pathway activated by 25B-NB4OMe upon binding to the 5-HT2A receptor is the Gq/G11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+) stores.[3]
Troubleshooting Guides
Issue 1: High variability between replicate wells in a binding assay.
-
Possible Cause 1: Insufficient Incubation Time. The binding has not reached equilibrium, leading to inconsistent levels of bound ligand at the time of measurement.
-
Solution: Perform an association kinetics experiment. Measure specific binding at multiple time points (e.g., 5, 15, 30, 60, 90, 120 minutes) to determine the time required to reach a stable plateau. All subsequent equilibrium binding experiments should be conducted at this determined incubation time.
-
-
Possible Cause 2: Ligand Depletion. At high receptor concentrations and low ligand concentrations, a significant fraction of the ligand may be bound, altering the free ligand concentration over time.
-
Solution: Ensure that the total receptor concentration is significantly lower than the Kd of the ligand to maintain pseudo-first-order kinetics.
-
-
Possible Cause 3: Instability of 25B-NB4OMe or Receptor Preparation. The ligand or receptor may be degrading over the course of a long incubation.
-
Solution: Assess the stability of your compound and receptor preparation at the incubation temperature. Consider including protease inhibitors in your buffer. If degradation is an issue, a shorter incubation time that still allows for near-equilibrium conditions may be a necessary compromise.
-
Issue 2: No detectable signal in a calcium flux assay.
-
Possible Cause 1: Incorrect Incubation Time with Calcium-Sensitive Dye. The cells may not have had sufficient time to take up the dye.
-
Solution: Ensure you are following the dye manufacturer's recommended loading time and temperature. A typical incubation is 30-60 minutes at 37°C, followed by a de-esterification period at room temperature.
-
-
Possible Cause 2: Signal Missed Due to Rapid Kinetics. The calcium signal can be very rapid, peaking and returning to baseline within seconds. If you are measuring at a single, later time point, you may miss the signal entirely.
-
Solution: Utilize a kinetic plate reader that can measure the fluorescence signal in real-time, immediately after the addition of 25B-NB4OMe.
-
-
Possible Cause 3: Low Receptor Expression. The cell line being used may not express a sufficient number of 5-HT2A receptors to generate a detectable signal.
-
Solution: Confirm receptor expression using a validated method such as radioligand binding or western blot. Consider using a cell line with higher or induced expression of the 5-HT2A receptor.
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Equilibrium Binding (Association Kinetics)
This protocol is designed to determine the time required for 25B-NB4OMe to reach binding equilibrium with the 5-HT2A receptor.
Materials:
-
Cell membranes or whole cells expressing the 5-HT2A receptor.
-
Radiolabeled 25B-NB4OMe or a suitable radiolabeled 5-HT2A antagonist (e.g., [3H]-ketanserin).
-
Unlabeled 25B-NB4OMe for competition assays.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare a series of tubes containing the receptor preparation and binding buffer.
-
Initiate Binding: Add the radioligand at a concentration below its Kd to all tubes simultaneously to start the binding reaction.
-
Time Course Incubation: Incubate the tubes at a constant temperature (e.g., room temperature or 37°C).
-
Termination of Binding: At various time points (e.g., 2, 5, 10, 20, 30, 60, 90, 120 minutes), terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against time. The optimal incubation time is the point at which the curve reaches a plateau, indicating that equilibrium has been reached.
Protocol 2: Optimizing Incubation Time for a Functional Calcium Mobilization Assay
This protocol outlines how to determine the optimal time to measure the peak cellular response to 25B-NB4OMe.
Materials:
-
A cell line expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
25B-NB4OMe stock solution.
-
A kinetic plate reader capable of bottom-reading fluorescence.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye, prepared according to the manufacturer's instructions. Incubate for a specified time (typically 30-60 minutes) at 37°C.[4]
-
Wash and De-esterification: Gently wash the cells with assay buffer to remove excess dye and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Baseline Reading: Place the plate in the kinetic plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition and Kinetic Read: Program the instrument to automatically inject a solution of 25B-NB4OMe into the wells while simultaneously initiating a kinetic read of the fluorescence signal (e.g., every 0.5-1 second for 2-3 minutes).
-
Data Analysis: For each concentration of 25B-NB4OMe, plot the change in fluorescence over time. The optimal incubation time for a single-point readout corresponds to the time of the peak signal.
Data Presentation
| Assay Type | Key Parameter | Typical Starting Incubation Time | Temperature | Considerations |
| Equilibrium Binding | Kd, Ki, Bmax | 60 minutes | Room Temp or 37°C | Must be empirically determined via association kinetics.[5] |
| Association Kinetics | kon | Multiple time points (e.g., 0-120 min) | Room Temp or 37°C | Requires rapid measurement capabilities. |
| Dissociation Kinetics | koff | Multiple time points after inducing dissociation | Room Temp or 37°C | Dissociation is initiated after reaching equilibrium. |
| Calcium Mobilization | EC50, Emax | Kinetic read (0-3 minutes) | 37°C or Room Temp | Signal is often rapid and transient. |
| β-Arrestin Recruitment (BRET) | EC50, Emax | Kinetic read or endpoint (15-60 min) | 37°C | Signal kinetics can vary depending on the specific BRET pair.[6][7] |
References
-
Binding kinetics of ligands acting at GPCRs - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Górska, A. M., Kamińska, K., Wawrzczak-Bargieła, A., Costa, G., Morelli, M., Przewłocki, R., Kreiner, G., & Gołembiowska, K. (2019). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. Frontiers in Pharmacology, 10, 296. [Link]
-
Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. (n.d.). Eurofins DiscoverX. Retrieved February 9, 2026, from [Link]
-
Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (2021, April 1). Retrieved February 9, 2026, from [Link]
-
Radioligand Binding Assay - Creative Bioarray. (n.d.). Retrieved February 9, 2026, from [Link]
-
Wojcieszak, J., Kawa, M., Golebiewska, J., & Gołembiowska, K. (2021). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Scientific Reports, 11(1), 18355. [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - a 2 minute Preview of the Experimental Protocol. (2022, September 1). YouTube. Retrieved February 9, 2026, from [Link]
-
Measuring Fast Calcium Fluxes in Cardiomyocytes - a 2 minute Preview of the Experimental Protocol. (2022, June 21). YouTube. Retrieved February 9, 2026, from [Link]
-
Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved February 9, 2026, from [Link]
-
Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. (2022). ACS Chemical Neuroscience, 13(8), 1264-1275. [Link]
-
Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. (2017). Methods in Molecular Biology, 1654, 145-159. [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). Retrieved February 9, 2026, from [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2012). ACS Chemical Neuroscience, 3(7), 509-520. [Link]
-
In vitro assays a 5-HT2AR-mediated calcium mobilization assay of the... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
G-protein-coupled receptors (GPCRs), also known as seven transmembrane receptors, are the largest family of cell surface receptors in eukaryotes. (n.d.). American Journal of Physiology-Cell Physiology. Retrieved February 9, 2026, from [Link]
Sources
- 1. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 25B-NB4OMe Solubility & Formulation Guide
Compound: 25B-NB4OMe (Hydrochloride) CAS: 1566571-56-9 Class: N-benzylphenethylamine (5-HT2A Agonist) Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The "Neutral pH" Trap
The Problem: You are likely observing precipitation (turbidity, crystal formation, or loss of potency) when diluting 25B-NB4OMe into neutral buffers (PBS, HBSS, Media) at pH 7.4.
The Cause: 25B-NB4OMe is a "greasy" amine.[1] While it is sold as a salt (usually HCl), the N-(4-methoxybenzyl) group adds significant lipophilicity.[1] At pH 7.4, the equilibrium shifts partially toward the free base form. Because the lipophilic surface area is so large, even a small fraction of free base exceeds the solubility limit in water, causing the compound to "crash out" of solution.
Key Solubility Data:
| Solvent System | Solubility Limit | Notes |
|---|---|---|
| DMSO | ~20 mg/mL | Ideal for Stock Solutions (Store at -20°C) |
| Ethanol | ~20 mg/mL | Good co-solvent, but volatile |
| DMF | ~20 mg/mL | Toxic; avoid for cell culture if possible |
| PBS (pH 7.[1]2) + 50% EtOH | ~0.5 mg/mL | CRITICAL: Even with 50% ethanol, solubility is poor. |
| Pure PBS (pH 7.4) | < 50 µM (Est.) | High risk of precipitation without surfactants. |
Mechanism of Action (Solubility)
To resolve this, you must understand the competition between the protonated amine (soluble) and the lipophilic benzyl group (insoluble).
Figure 1: The Solubility Equilibrium. At neutral pH, the equilibrium shifts toward the Free Base. In the absence of solubilizers (DMSO/Lipids), the hydrophobic benzyl moiety drives immediate aggregation.
Protocol A: The "Crash-Out Prevention" (In Vitro / Cell Culture)[1]
Use Case: Adding compound to cell media or assay buffer (e.g., Calcium Flux, Binding Assays). Common Mistake: Shooting 100% DMSO stock directly into 10 mL of PBS. This creates a local "shock" zone of supersaturation that precipitates instantly.
The Intermediate Dilution Method
Goal: Keep the compound solubilized by "stepping down" the solvent concentration.[1]
-
Prepare Stock: Dissolve 25B-NB4OMe in 100% DMSO to 10 mM .
-
Prepare Intermediate (100x):
-
Do not dilute directly into water.
-
Dilute the 10 mM stock 1:10 into pure Ethanol or 50% DMSO/Water .
-
Result: 1 mM solution in high-solvent environment.[1]
-
-
Final Dosing:
-
Add the Intermediate solution to your assay buffer while vortexing rapidly .
-
Target: Final DMSO/Ethanol concentration should be < 1% (usually 0.1–0.5%).[1]
-
Validation Step: Before applying to cells, spin the working solution at 10,000 x g for 5 minutes .
-
Pellet visible? The formulation failed. Use Protocol B.
-
Clear? Proceed.
Protocol B: The "Solvent Sandwich" (In Vivo / High Concentration)[1]
Use Case: Animal injections (IP/SC) or high-concentration stock requirements where DMSO limits are strict.[1] Concept: Encapsulate the lipophilic tail using surfactants (Tween 80) and co-solvents (PEG) before water touches the molecule.
Figure 2: The "Solvent Sandwich" mixing order. Crucially, the aqueous phase is added LAST. Reversing this order will cause irreversible precipitation.
Recommended Formulation (In Vivo):
-
5% DMSO (Solubilizer)[1]
-
5% Tween 80 (Surfactant - prevents aggregation)[1]
-
40% PEG 300 (Co-solvent)
-
50% Saline/Water (Diluent)[1]
Instructions:
-
Dissolve drug in DMSO.[2]
-
Add Tween 80; vortex.
-
Add PEG 300; vortex.
-
Add warm (37°C) Saline dropwise while sonicating or vortexing.
Frequently Asked Questions (Troubleshooting)
Q: I froze my working solution (in PBS) and now there are crystals. Can I re-dissolve them? A: No. Once 25B-NB4OMe precipitates in an aqueous environment, it forms tight crystalline aggregates that are thermodynamically stable. Heating often degrades the compound before re-dissolving it. Discard and prepare fresh. Always store stocks in 100% DMSO, not aqueous buffers.
Q: My dose-response curve is flat at high concentrations. Why? A: This is the classic "solubility ceiling." You think you are testing 100 µM, but the compound crashed out at 10 µM. The actual concentration in solution is capped.
-
Fix: Check turbidity. If the solution is cloudy, your data is invalid. Use 2-Hydroxypropyl-
-cyclodextrin (HP CD) as a carrier to increase the solubility ceiling.[1]
Q: Can I use plasticware? A: Be cautious. Lipophilic phenethylamines like 25B-NB4OMe stick to polystyrene (PS) plastics.[1]
-
Recommendation: Use glass vials or polypropylene (PP) low-bind tubes for all intermediate dilution steps.[1] Only transfer to the assay plate at the final moment.
Q: Is the compound light sensitive? A: Yes, halogenated phenethylamines can undergo debromination under intense UV light. Store DMSO stocks in amber vials or wrapped in foil.[2]
References
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[3] (General structure-activity and solubility context for NBOMe class).
-
Cytiva (Biacore). (n.d.). Guidance on Solvent Correction and Sample Preparation for Lipophilic Compounds. Retrieved from [Link]
Sources
Technical Support Center: Stability & Handling of NBOMe Compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Photostability, Storage, and Degradation Mitigation for N-benzyl Phenethylamines (NBOMe)
Core Directive: The Instability Mechanism
Why is my compound degrading?
Unlike their parent 2C-X compounds, NBOMe analogs (e.g., 25I-NBOMe, 25B-NBOMe) possess a critical structural vulnerability: the N-benzyl linkage . While this moiety confers high affinity for the 5-HT2A receptor, it renders the molecule highly susceptible to oxidative N-dealkylation and photolytic cleavage .
When exposed to UV or high-energy visible light (<500 nm), the benzylic carbon-nitrogen bond destabilizes. In the presence of oxygen or protic solvents, this leads to irreversible fragmentation into the primary amine (2C-X) and an aldehyde (typically 2-methoxybenzaldehyde). This is not a slow "fading" effect; it is a rapid chemical cascade that can alter pharmacological potency within minutes of benchtop exposure.
Experimental Protocols & Handling (The "Red Zone")
Standard Operating Procedure (SOP): Light-Safe Handling
Objective: To transfer solid or liquid NBOMe standards without inducing photolysis.
The "Red Light" Rule: NBOMe compounds absorb strongly in the UV range (approx. 200–300 nm) but can also be sensitized by blue/violet visible light. All handling must occur under amber (550nm+) or red safety lighting .
Workflow Diagram: The following decision tree illustrates the required workflow for maintaining compound integrity from storage to assay.
Figure 1: Critical handling workflow to prevent photo-oxidation during sample preparation.
Solubilization & Storage Troubleshooting
FAQ: Solvent Compatibility
Q: Can I store my NBOMe working solution in water or PBS? A: No. NBOMe salts (HCl) are soluble in water, but aqueous solutions are prone to hydrolysis and oxidation over time.
-
Recommendation: Store stock solutions in Acetonitrile (ACN) at -20°C. ACN is aprotic and suppresses nucleophilic attack on the amine.
-
For In Vivo work: Dilute into sterile saline/PBS immediately prior to injection. Do not store the aqueous dilution for >4 hours.
Data Summary: Stability Matrix
The following table summarizes stability data based on forensic toxicology validations and chemical properties.
| Condition | Matrix/Solvent | Temperature | Stability Duration | Status |
| Dark | Acetonitrile | -20°C | > 1 Year | Stable |
| Dark | Whole Blood | 4°C | < 180 Days | Unstable (20-50% loss) |
| Dark | Whole Blood | 20°C (RT) | 15 Days | Critical Degradation |
| Ambient Light | Methanol/Water | 20°C (RT) | < 24 Hours | High Risk |
| UV Exposure | Any Solvent | 20°C (RT) | Minutes | Rapid Photolysis |
Analytical Troubleshooting (LC-MS/HPLC)
Q: I see a "split peak" or a secondary peak in my LC-MS chromatogram. What is it? A: It is likely the degradation product (2C-X).
If you are analyzing 25I-NBOMe, the most common contaminant peak is 2C-I (4-iodo-2,5-dimethoxyphenethylamine) resulting from the cleavage of the N-benzyl group.
Diagnostic Check:
-
Check Mass Spectrum:
-
25I-NBOMe Parent Ion: ~428 m/z [M+H]+
-
Degradation Peak (2C-I): ~308 m/z [M+H]+
-
Aldehyde byproduct: ~136 m/z (often not ionizing well or eluted in solvent front).
-
-
Check Retention Time: The primary amine (2C-I) is more polar than the N-benzyl derivative and will typically elute earlier on a reverse-phase (C18) column.
Mechanism of Degradation
Understanding the chemistry helps prevent it.[1] The diagram below details the oxidative cleavage pathway triggered by light and oxygen.
Figure 2: Photodegradation pathway. Light energy facilitates the oxidation of the benzylic carbon, leading to bond cleavage.
Frequently Asked Questions (FAQs)
Q: I received my standard on dry ice, but the dry ice melted. Is the compound ruined? A: Likely not, provided it was protected from light. Thermal degradation is slower than photodegradation. However, if dissolved in methanol/water, check for the 2C-X breakdown product via LC-MS before use in critical experiments.
Q: Can I use a standard fume hood light if I wrap the vial in foil? A: Yes, but this is risky during pipetting.
-
Best Practice: Wrap the vial in foil and turn off the specific hood light, relying on ambient room light (distance reduces intensity) or using a portable red LED lamp for the workspace.
Q: Why is my biological sample recovery low? A: NBOMe compounds are highly lipophilic and bind to plastics and proteins.
-
Adsorption: Use silanized glass vials instead of standard polypropylene to prevent stickiness.
-
Enzymatic Breakdown: In blood/plasma, enzymes may facilitate N-dealkylation. Use fluoride/oxalate tubes to inhibit enzymatic activity and freeze at -80°C immediately.
References
-
Poklis, J. L., et al. (2014).[2] High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 25I-NBOMe in Human Clinical Samples. Journal of Analytical Toxicology. Retrieved from [Link]
-
Caspar, A. T., et al. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT. Frontiers in Pharmacology (Context on N-dealkylation mechanisms). Retrieved from [Link]
-
World Health Organization (WHO). (2014). 25I-NBOMe Critical Review Report. Expert Committee on Drug Dependence. Retrieved from [Link]
-
LFA Tablet Presses. (2023). Protection of Light Sensitive Products in Pharmaceutical Manufacturing. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Inconsistent IC50 Values for 25B-NB4OMe
This technical guide is designed for researchers, scientists, and drug development professionals encountering variability in IC50 values when characterizing the potent 5-HT2A receptor agonist, 25B-NB4OMe. As a Senior Application Scientist, my goal is to provide a logical, experience-driven framework to diagnose and resolve these inconsistencies, ensuring the generation of robust and reproducible data. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols, grounded in the principles of G-protein coupled receptor (GPCR) pharmacology.
Introduction to the Challenge with 25B-NB4OMe
25B-NB4OMe is a potent and selective full agonist for the serotonin 5-HT2A receptor.[1] Its high affinity and efficacy make it a valuable tool for studying 5-HT2A receptor pharmacology. However, these same properties can contribute to experimental variability if not carefully controlled. Inconsistent IC50 values can arise from a multitude of factors, ranging from simple reagent handling to complex cell-based assay parameters. This guide will systematically address these potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My IC50 values for 25B-NB4OMe are fluctuating between experiments. Where should I start my investigation?
Answer: When faced with inconsistent IC50 values, it is crucial to adopt a systematic approach to troubleshooting. Begin by evaluating the most fundamental components of your experiment before moving to more complex variables.
Initial Troubleshooting Checklist:
| Area of Investigation | Key Considerations | Recommended Action |
| Reagent Integrity | Purity and stability of 25B-NB4OMe stock solution. | Verify the certificate of analysis for your compound lot. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] |
| Cell Culture Health | Cell line authenticity, passage number, and confluency. | Ensure your cell line (e.g., HEK293, CHO-K1 expressing 5-HT2A) is from a reputable source and regularly tested for mycoplasma. Use cells within a consistent and low passage number range. Seed cells at a consistent density to avoid variations in receptor expression levels. |
| Assay Buffer Composition | pH, ionic strength, and presence of detergents. | Prepare fresh assay buffers for each experiment. Ensure the pH is stable throughout the assay. Minor variations in buffer components can alter ligand binding and cellular responses. |
| Pipetting and Dilutions | Accuracy of serial dilutions. | Calibrate your pipettes regularly. When preparing the dilution series of 25B-NB4OMe, ensure thorough mixing at each step. Consider preparing a fresh dilution series for each experiment. |
Question 2: Could the stability of 25B-NB4OMe in my assay medium be a factor?
Answer: Yes, the stability of NBOMe compounds can be a concern, particularly over extended incubation periods at physiological temperatures. Studies have shown that some NBOMe derivatives can be unstable in biological matrices.[3]
Causality: Degradation of 25B-NB4OMe during the assay will lead to a lower effective concentration, resulting in a rightward shift of the dose-response curve and an artificially high IC50 value. The extent of degradation may vary between experiments, leading to inconsistency.
Troubleshooting Steps:
-
Minimize Incubation Time: If your assay protocol allows, reduce the incubation time with 25B-NB4OMe to the minimum required to achieve a stable signal.
-
Stability Assessment: To definitively test for degradation, pre-incubate 25B-NB4OMe in your assay medium for the duration of your experiment. Then, use this "aged" solution in your assay and compare the resulting IC50 value to that obtained with a freshly prepared solution. A significant difference indicates a stability issue.
-
Storage of Stock Solutions: As a preventative measure, always store stock solutions of 25B-NB4OMe at -20°C or lower and avoid repeated freeze-thaw cycles.[2]
Question 3: How does my choice of functional assay impact the IC50 value of 25B-NB4OMe?
Answer: The choice of functional assay is a critical determinant of the observed IC50 value. 25B-NB4OMe is a 5-HT2A agonist, and its potency can be measured through various downstream signaling events. The 5-HT2A receptor primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and subsequent mobilization of intracellular calcium.[4][5][6][7]
Common 5-HT2A Functional Assays:
| Assay Type | Principle | Typical Readout | Considerations |
| Calcium Flux Assay | Measures the increase in intracellular calcium concentration upon receptor activation. | Fluorescence intensity of a calcium-sensitive dye. | High-throughput friendly, but the signal can be transient. The IC50 can be influenced by the kinetics of the calcium release and the specific dye used. |
| Inositol Phosphate (IP1) Accumulation Assay | Measures the accumulation of a downstream metabolite of IP3. | TR-FRET or other immunoassays. | Provides a more integrated measure of Gq signaling over time compared to the transient nature of calcium flux. |
| Reporter Gene Assay | Measures the activation of a downstream transcription factor (e.g., NFAT) linked to a reporter gene (e.g., luciferase). | Luminescence or fluorescence. | Highly sensitive but typically requires longer incubation times, which can be problematic for unstable compounds. |
Causality: Different assays measure distinct points in the signaling cascade. The amplification of the signal can vary between these points, leading to different apparent potencies (IC50 values). For instance, a calcium flux assay measures a relatively proximal event, while a reporter gene assay measures a more distal and often more amplified response.
Recommendation: For consistency, it is crucial to use the same assay format and readout when comparing IC50 values. If you are comparing your data to published literature, ensure that you are using a comparable assay system.
Visualizing the 5-HT2A Signaling Pathway
Caption: 5-HT2A receptor Gq signaling cascade activated by 25B-NB4OMe.
Question 4: Can pre-incubation time with 25B-NB4OMe affect my IC50 results?
Answer: Absolutely. Pre-incubation time is a critical parameter, especially for high-affinity ligands like 25B-NB4OMe. The time it takes for the ligand to reach binding equilibrium with the receptor can significantly impact the measured potency.
Causality: If the pre-incubation time is too short, the binding of 25B-NB4OMe to the 5-HT2A receptor may not have reached equilibrium. This will result in an underestimation of the compound's potency and a higher IC50 value.[8] Inconsistent pre-incubation times between experiments are a common source of variability.
Troubleshooting and Optimization:
-
Standardize Pre-incubation Time: Ensure that the pre-incubation time is identical across all experiments.
-
Determine Equilibrium Conditions: To determine the optimal pre-incubation time, perform a time-course experiment. Select a concentration of 25B-NB4OMe around the expected IC50 and measure the response at various pre-incubation times (e.g., 15, 30, 60, 90, and 120 minutes). The point at which the response plateaus indicates that binding equilibrium has been reached. Use this time for all subsequent experiments.
-
Consider Time-Dependent Inhibition: While 25B-NB4OMe is an agonist, it's good practice to be aware of time-dependent effects. If you observe that the IC50 value continues to decrease with longer pre-incubation times without reaching a plateau, it could suggest a more complex binding mechanism, such as irreversible binding or slow off-rate kinetics.[9][10][11]
Question 5: My cell-based assay results are still variable. What other cellular factors should I consider?
Answer: If you have addressed the issues above, it is time to delve deeper into the cellular parameters of your assay.
Advanced Cellular Troubleshooting:
| Cellular Factor | Impact on IC50 | Troubleshooting and Best Practices |
| Cell Density | Inconsistent cell numbers per well lead to variable receptor expression levels, which directly impacts the magnitude of the response and can shift the IC50 value.[12] | Use a cell counter to ensure consistent cell seeding density. Allow cells to adhere and grow for a consistent period before the experiment. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface. This will decrease the maximal response and can increase the IC50 value. | Minimize the exposure time to 25B-NB4OMe. Be mindful of any pre-treatment steps that might inadvertently expose the cells to other agonists. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and changes in the expression levels of the receptor and other signaling proteins. | Maintain a frozen stock of low-passage cells and thaw a new vial after a defined number of passages. |
| Serum Concentration | Components in serum can sometimes interfere with ligand binding or cell signaling. | If possible, perform the final stages of the assay in a serum-free medium. If serum is required, use a consistent lot and concentration. |
Validated Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation
This protocol provides a robust framework for determining the IC50 value of 25B-NB4OMe using a fluorescent calcium indicator.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
25B-NB4OMe.
-
Reference 5-HT2A agonist (e.g., Serotonin).
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating:
-
One day prior to the assay, seed the 5-HT2A expressing cells into the assay plates at a pre-determined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[13]
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the calcium-sensitive dye in DMSO and then diluting it in the assay buffer, often with Pluronic F-127 to aid in dispersion.
-
Remove the culture medium from the cell plate and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.[14]
-
-
Compound Preparation:
-
Prepare a serial dilution of 25B-NB4OMe in the assay buffer. A typical concentration range would be from 1 µM down to 1 pM.
-
Also, prepare a concentration-response curve for a reference agonist like serotonin.
-
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Use the instrument's automated injector to add the 25B-NB4OMe dilutions to the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the 25B-NB4OMe concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Calcium Flux Assay Workflow
Caption: Step-by-step workflow for the 5-HT2A calcium flux assay.
By methodically working through these troubleshooting steps and adhering to a validated protocol, you can significantly improve the consistency of your 25B-NB4OMe IC50 values, leading to more reliable and impactful research.
References
-
Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]
-
Casale, J.F., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. Available at: [Link]
-
ResearchGate. (n.d.). The structure of 25I-NBOMe and 25B-NBOMe. ResearchGate. Available at: [Link]
-
Millipore. (n.d.). Ready-to-Assay™ 5-HT2A Serotonin Family Receptor Frozen Cells. MilliporeSigma. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins Discovery. Available at: [Link]
-
Wikipedia. (2023). 25B-NBOMe. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Effect of increasing preincubation times on CYP3A4 IC50 values in the... ResearchGate. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]
-
SRA, P. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]
-
Huy, N.T., et al. (2010). Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay. Malaria Control & Elimination. Available at: [Link]
-
ACS Publications. (2022). Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (2023). 25-NB. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). NBOMe instability in whole blood. ResearchGate. Available at: [Link]
-
bioRxiv. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. Available at: [Link]
-
Columbia University. (n.d.). CALCIUM FLUX PROTOCOL. Columbia University. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values after 30 min preincubation and the enhancement from the... ResearchGate. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Innoprot. (n.d.). HiTSeeker 5-HT2A Serotonin Receptor Cell Line. Innoprot. Available at: [Link]
-
ResearchGate. (2021). (PDF) Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. ResearchGate. Available at: [Link]
-
PubMed. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate. Available at: [Link]
-
Rhenium Bio. (n.d.). The unique peristaltic sample delivery system of the CytoFLEX analyzer enables optimized measurements of transient changes in in. Rhenium Bio. Available at: [Link]
-
American Journal of Physiology-Cell Physiology. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology. Available at: [Link]
-
PMC. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. PMC. Available at: [Link]
-
DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. DEA. Available at: [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]
-
MDPI. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
-
PMC. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC. Available at: [Link]
-
MDPI. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]
-
PMC. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. Available at: [Link]
Sources
- 1. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 2. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ready-to-Assay™ 5-HT2A Serotonin Family Receptor Frozen Cells | HTS082RTA [merckmillipore.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 14. bu.edu [bu.edu]
Adjusting solvent concentrations for 25B-NB4OMe in vivo administration
This technical guide addresses the formulation and administration of 25B-NB4OMe (a structural isomer of the potent 5-HT2A agonist 25B-NBOMe).[1][2] While specific literature on the para-methoxy isomer (NB4OMe) is less abundant than for the ortho-isomer (25B-NBOMe/Cimbi-36), their physicochemical properties (lipophilicity, pKa, and salt formation) are sufficiently similar to apply validated NBOMe formulation protocols.[1][2]
Subject: Solvent Concentration Adjustment & Vehicle Selection for Animal Administration Classification: Research Grade / Non-Clinical Status: Operational[1][2]
Module 1: Core Directive & Pharmacochemical Context[3]
The Challenge: 25B-NB4OMe is a highly lipophilic phenethylamine derivative.[1][2] In its freebase form, it is practically insoluble in water. Even as a hydrochloride (HCl) salt, it exhibits poor aqueous solubility at neutral pH, often leading to "crashing out" (precipitation) when concentrated stock solutions are diluted into physiological saline.
The Solubility-Toxicity Trade-off: To keep the compound in solution, researchers often use organic co-solvents (DMSO, Ethanol).[1][2] However, these solvents are not biologically inert.
-
DMSO: High concentrations (>10% v/v) can induce analgesia, hypothermia, and motor artifacts, confounding behavioral data (e.g., Head Twitch Response).
-
Ethanol: Can potentiate sedation or locomotor hyperactivity depending on the dose.[1]
Strategic Goal: Achieve a stable, homogeneous solution using the minimum necessary concentration of organic solvent, maintaining a physiological pH (approx. 6.0–7.4) to prevent injection site necrosis (IP/SC) or hemolysis (IV).
Module 2: Validated Formulation Protocols
Protocol A: The "Gold Standard" (Tween/Ethanol)
Best for: Intraperitoneal (IP) injections in mice/rats where moderate surfactant load is tolerated. Basis: Validated in 25B-NBOMe behavioral studies (Halberstadt et al., Neuropharmacology).[1]
Formulation:
Preparation Workflow:
-
Weigh the required mass of 25B-NB4OMe HCl.
-
Dissolve completely in the calculated volume of Ethanol (100%). Note: The compound must be fully dissolved here first.
-
Add the Tween 80 and vortex vigorously for 30 seconds.
-
Dilute slowly with warm (37°C) sterile saline while vortexing.
-
Inspect for precipitate (cloudiness). If clear, filter sterilize (0.22
m PVDF).
Protocol B: The DMSO "Low-Volume" Method
Best for: High-concentration stocks or when Tween is contraindicated. Constraint:[1][2] Final DMSO concentration must remain <5% for IV and <10% for IP to avoid vehicle artifacts.[1][2]
Formulation:
-
Stock: 100% DMSO (anhydrous)
-
Vehicle: 0.9% Saline or PBS (pH 7.4)
Preparation Workflow:
-
Create a 1000x Stock Solution in pure DMSO (e.g., 10 mg/mL). Store at -20°C.
-
On experiment day, dilute 1 part Stock into 99 parts warm Saline.
-
Critical Step: Add the stock to the saline dropwise while stirring. Dumping it in all at once often causes immediate precipitation (the "Ouzo effect").
Module 3: Troubleshooting Guide (Q&A)
Section 1: Solubility & Precipitation
Q: My solution turned cloudy immediately after adding Saline. Can I still inject it? A: No. Cloudiness indicates precipitation (suspension).
-
Risk:[5] Inconsistent dosing (some animals get 10x dose, others 0x) and potential embolism (IV) or peritonitis (IP).
-
Fix:
Q: I need a high dose (10 mg/kg), but the volume limit forces a high concentration. How do I solubilize it? A: 25B-NB4OMe is extremely potent (active ~0.1–1.0 mg/kg).[1][2]
-
Check: Are you sure you need 10 mg/kg? This is likely a toxic/convulsant dose for this class.[1]
-
Solution: If high concentration is mandatory, use Protocol C (Cyclodextrin) .
Section 2: In Vivo Stability & Toxicity
Q: The mice are showing immediate writhing after IP injection. Is it the drug or the solvent? A: Immediate writhing (<1 min) usually indicates peritoneal irritation from the vehicle, not the drug.
-
Cause: pH is too far from 7.4, or DMSO concentration is >20%.
-
Fix: Check pH.[1] If <4.0 or >9.0, buffer to neutral.[1] Reduce DMSO to <10%.
Q: Can I store the diluted saline solution for next week? A: No.
-
Reason: NBOMes in dilute aqueous solution are susceptible to hydrolysis and oxidation over time.[1] Furthermore, the "metastable" state of a supersaturated solution may crash out upon storage at 4°C.
-
Protocol: Store as 100% DMSO stock at -20°C. Dilute fresh daily.
Module 4: Visualizing the Formulation Logic
Diagram 1: Solvent Selection Decision Tree
This logic gate ensures you select the least toxic vehicle that still achieves solubility.[1]
Caption: Decision tree for selecting the appropriate vehicle based on concentration requirements and experimental sensitivity.
Diagram 2: The "Dropwise" Dilution Method
Preventing precipitation during the mixing phase.[1]
Caption: The kinetic "Dropwise" method prevents local supersaturation and precipitation (crashing out) during dilution.[1][2]
Module 5: Reference Data & Calculations
Table 1: Physicochemical Properties & Limits
| Parameter | Value / Limit | Notes |
| Target Dose (Mice) | 0.1 – 1.0 mg/kg | Potent 5-HT2A agonist range [1].[1][2][3] |
| Injection Vol (IP) | 10 mL/kg | Standard for mice (0.25 mL for 25g mouse) [2].[6] |
| Req. Concentration | 0.01 – 0.1 mg/mL | Very low; facilitates solubility.[1] |
| Max DMSO (IP) | 10% (v/v) | >10% causes peritoneal irritation/toxicity [3]. |
| Max Ethanol (IP) | 5-10% (v/v) | >10% causes sedation/locomotor artifact [4].[1] |
| pH Target | 6.0 – 7.4 | Avoid pH > 8.0 (precipitates freebase).[1] |
References
-
Halberstadt, A. L., et al. (2019). Neurochemical and behavioral effects of a new hallucinogenic compound 25B-NBOMe in rats. Neuropharmacology.
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science.[1]
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal.
-
Custodio, R. J., et al. (2019).[7][8] 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects.[1][2][8][9] Addiction Biology.
Disclaimer: This guide is for professional research use only. 25B-NB4OMe is a potent research chemical.[1][2] All protocols must be approved by your institution's IACUC (Institutional Animal Care and Use Committee).
Sources
- 1. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 2. 5-DM-25B-NBOMe - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying impurities in synthesized 25B-NB4OMe hydrochloride batches
The following technical guide serves as a specialized support resource for the characterization and impurity profiling of 25B-NB4OMe hydrochloride (the para-methoxy isomer of the 25B-NBOMe series).
Current Status: Operational | Topic: Batch Purity & Troubleshooting Audience: Analytical Chemists, Synthetic Organic Chemists, Forensic Researchers[1]
Executive Summary: The "NB4OMe" Specificity
Context: You are synthesizing or analyzing 25B-NB4OMe (N-(4-methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine). Critical Distinction: Unlike the standard "25B-NBOMe" (which carries the methoxy group at the ortho position), your target molecule is the para-isomer. Primary Challenge: The most persistent impurities in these batches are regioisomers (ortho/meta analogs) arising from impure aldehyde precursors, and tertiary amine dimers (bis-alkylation) inherent to the reductive amination process.
Interactive Troubleshooting Modules
Module A: Chromatographic Anomalies (HPLC/GC)
User Issue: "I see a split peak or a shoulder on my main peak in HPLC/GC."
Technical Diagnosis: This is likely a regioisomeric impurity .[1] Commercial 4-methoxybenzaldehyde (anisaldehyde) often contains trace amounts of 2-methoxybenzaldehyde (o-anisaldehyde) or 3-methoxybenzaldehyde.[1] These react with 2C-B to form the ortho (Standard 25B-NBOMe) and meta isomers, which have nearly identical mass spectra but slightly different retention times.[1]
Troubleshooting Protocol:
| Observation | Probable Cause | Corrective Action |
| Shoulder (Front) | Ortho-isomer contamination (Standard 25B-NBOMe) | GC Elution Order: Ortho < Meta < Para.[1] The ortho impurity elutes before your target 25B-NB4OMe.[1] Check precursor aldehyde purity. |
| Shoulder (Back) | Meta-isomer or Bis-benzylated dimer | HPLC Adjustment: Use a Phenyl-Hexyl or Biphenyl column.[1] These stationary phases separate positional isomers via |
| Ghost Peak (Late) | Tertiary Amine (Bis-alkylation) | This is the "dimer" (N,N-bis(4-methoxybenzyl)).[1] It is highly lipophilic.[1] Extend gradient run time to flush the column. |
Key Reference Data (Elution Order):
-
GC-MS (Non-polar column): 25B-NBOMe (ortho)
25B-NB3OMe (meta) 25B-NB4OMe (para) .[1] -
Note: Your target molecule (Para) is the most retentive of the isomers on standard non-polar phases due to molecular linearity and surface area interaction.
Module B: Spectroscopic Verification (NMR)
User Issue: "My Mass Spec confirms the molecular weight (M+H = 380/382), but I suspect it's the wrong isomer."
Technical Diagnosis: Mass spectrometry (ESI-MS) cannot easily distinguish between 25B-NBOMe (ortho) and 25B-NB4OMe (para) as their fragmentation patterns (m/z 121 tropylium ion) are identical.[1] 1H-NMR is the definitive validation tool. [1]
Diagnostic Q&A:
Q: How do I instantly confirm the "4-OMe" (Para) structure? A: Look at the aromatic region (6.8 – 7.4 ppm) for the benzyl ring protons.
-
25B-NB4OMe (Target): You will see a distinct AA'BB' system (two doublets, integrating to 2 protons each) for the 4-methoxybenzyl ring.[1] This indicates symmetry.[1]
-
25B-NBOMe (Impurity): You will see a complex pattern of 4 distinct protons (d, t, t, d) due to the lack of symmetry in the ortho-substituted ring.
Q: I see a singlet at ~3.8 ppm that integrates too high (e.g., >9H). A: This indicates residual precursor or bis-alkylation .[1]
-
Target 25B-NB4OMe has 3 methoxy groups (Total 9H).[1]
-
If integration is ~12H, you likely have the tertiary amine (bis-benzylated byproduct), which contains two 4-methoxybenzyl groups.[1]
Module C: Wet Chemistry & Physical Properties
User Issue: "The hydrochloride salt is hygroscopic or 'oily' and won't crystallize."
Technical Diagnosis: NBOMe hydrochloride salts are often hygroscopic.[1] However, "oily" residues usually indicate Schiff Base (Imine) contamination . The intermediate imine (formed before the NaBH4 reduction step) is an oil. If the reduction was incomplete, this oil contaminates the salt.
Corrective Workflow:
-
Acid Hydrolysis Test: Dissolve a small sample in dilute HCl/H2O.
-
Observation: If the solution turns cloudy or smells faintly of anise (almonds/sweet), the imine is hydrolyzing back to the aldehyde.
-
Remediation: Re-dissolve the batch in dry ethanol, add excess NaBH4 to force reduction of the residual imine to the amine, then re-acidify to form the HCl salt.
Visualizing the Impurity Landscape
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates the reductive amination of 2C-B and 4-Methoxybenzaldehyde, highlighting where specific impurities originate.[1]
Caption: Reaction pathway showing the origin of regioisomers (feedstock) and dimers (process conditions).
Diagram 2: Diagnostic Workflow for Unknown Peaks
Use this decision tree when analyzing batch purity via HPLC-UV/MS.
Caption: Diagnostic logic for identifying impurities based on HPLC retention behavior.
Standardized Analytical Protocols
Protocol 1: HPLC-UV/MS Method for Isomer Separation
Use this method to separate the target Para-isomer from Ortho/Meta impurities.[1]
-
Column: Restek Allure Biphenyl (or equivalent Phenyl-Hexyl), 100 mm x 3.2 mm, 5 µm.[1]
-
Why: Biphenyl phases offer superior selectivity for positional isomers compared to C18 due to
interactions.[1]
-
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1][2]
-
Mobile Phase B: Methanol (or Acetonitrile).[1]
-
Gradient:
-
0.0 min: 30% B[1]
-
10.0 min: 80% B (Linear Ramp)
-
12.0 min: 95% B (Flush Dimers)
-
-
Detection: UV @ 254 nm (aromatic rings) and 280 nm. MS (ESI+) in Scan Mode (m/z 100–1000).
-
Expected Results:
Protocol 2: Rapid TLC Purity Check
For quick bench-side verification of reaction completion.[1]
-
Plate: Silica Gel 60 F254.[1]
-
Eluent: Dichloromethane:Methanol (9:1) + 1% Ammonium Hydroxide (aq).
-
Visualization: UV Light (254nm) and Dragendorff’s Reagent (orange stain for alkaloids).
-
Rf Values (Approximate):
References
-
Casale, J. F., & Hays, P. A. (2012).[1] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via Gas Chromatography-Mass Spectrometry. Microgram Journal.[1]
-
Poklis, J. L., et al. (2015).[2] Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology.[1][2]
-
UNODC. (2013).[1] Recommended methods for the Identification and Analysis of Synthetic Cathinones and NBOMe series. United Nations Office on Drugs and Crime.[1]
-
Cayman Chemical. (2024).[1] 25B-NBOMe (hydrochloride) Product Monograph & Analytical Reference.[1]
-
Stoulil, J., et al. (2016). Study of structural isomers of NBOMe using various spectroscopic methods. Forensic Science International.[1] (Demonstrates the utility of NMR for isomer differentiation).
Sources
Validation & Comparative
Comparative Potency Guide: 25B-NB4OMe Hydrochloride vs. 25I-NBOMe
[1]
Executive Summary
This guide contrasts 25I-NBOMe , a "superpotent" 5-HT2A receptor agonist, with 25B-NB4OMe , a structural isomer characterized by a para-methoxy substitution on the N-benzyl ring.[1][2]
Experimental data and Structure-Activity Relationship (SAR) studies conclusively demonstrate that 25I-NBOMe exhibits significantly higher potency and affinity than 25B-NB4OMe.[1] The specific ortho-substitution (2-position) in 25I-NBOMe is a critical pharmacophore requirement for high-affinity binding in the 5-HT2A receptor pocket.[1] The para-substitution (4-position) in 25B-NB4OMe disrupts this interaction, leading to a marked reduction in receptor affinity.[1]
Key Comparative Metrics
| Feature | 25I-NBOMe | 25B-NB4OMe |
| Primary Target | 5-HT2A Receptor (Agonist) | 5-HT2A Receptor (Low Affinity) |
| Binding Affinity ( | 0.044 nM (High Affinity) | > 100 nM (Predicted/Low Affinity)* |
| Functional Potency ( | 0.081 nM | Significantly Reduced |
| Benzyl Substitution | Ortho-Methoxy (2-OMe) | Para-Methoxy (4-OMe) |
| Halogen Substituent | Iodine (I) | Bromine (Br) |
*Note: While specific
Chemical Structure & SAR Analysis[1][2][11]
The potency disparity between these compounds is driven by the orientation of the methoxy group on the N-benzyl ring.[1]
-
25I-NBOMe: Contains an iodine at the 4-position of the phenethylamine core and a 2-methoxy (ortho) group on the benzyl ring.[1] This ortho oxygen forms a critical hydrogen bond or electrostatic interaction within the receptor binding site, locking the ligand in an active conformation.[1]
-
25B-NB4OMe: Contains a bromine at the 4-position of the phenethylamine core and a 4-methoxy (para) group on the benzyl ring.[1] The shift to the para position removes the stabilizing interaction provided by the ortho oxygen, resulting in a loss of affinity.[1]
Structural Comparison Diagram (DOT)
Caption: SAR analysis highlighting the critical role of the ortho-methoxy group in 25I-NBOMe versus the destabilizing para-methoxy group in 25B-NB4OMe.
Pharmacological Profile[1][5][12][13]
25I-NBOMe: The Gold Standard
25I-NBOMe is one of the most potent 5-HT2A agonists known.[1]
-
Binding Affinity (
): 0.044 nM (Human 5-HT2A).[1][3] -
Functional Activity: It acts as a full agonist, recruiting
-arrestin2 and inducing robust calcium mobilization ( nM).[1] -
Selectivity: Highly selective for 5-HT2A over 5-HT1A (
-fold).[1][2]
25B-NB4OMe: The Positional Isomer
Research into N-benzyl phenethylamines (Nichols et al., 2015) established that the position of the benzyl substituent is the primary determinant of potency.[1]
-
SAR Rule: Affinity follows the order 2-OMe > 3-OMe > 4-OMe .[1]
-
Mechanism: The 4-OMe group in 25B-NB4OMe projects away from the specific residue pocket (likely Ser3.36 or Phe6.[1]52) that the 2-OMe group interacts with. Consequently, 25B-NB4OMe fails to stabilize the active receptor state effectively.[1]
-
Data Interpretation: While 25B-NBOMe (2-OMe) is equipotent to 25I-NBOMe (
nM), the NB4OMe variant is often used as a negative control or an analytical standard due to its lack of significant biological activity at relevant concentrations.[1]
Experimental Protocols
To verify these potency differences, the following self-validating protocols are recommended.
Radioligand Binding Assay (Affinity)
Objective: Determine the
-
Membrane Preparation: Transfect HEK293 cells with human 5-HT2A cDNA.[1] Harvest and homogenize in Tris-HCl buffer.
-
Incubation:
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Filtration: Harvest using a Brandel cell harvester onto GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Calcium Mobilization Assay (Functional Potency)
Objective: Measure the functional activation (
-
Cell Seeding: Seed CHO-K1 cells stably expressing 5-HT2A into black-walled 384-well plates.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.[1]
-
Baseline Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Agonist Addition: Inject test compounds (25I-NBOMe vs. 25B-NB4OMe).
-
Response Recording: Measure fluorescence peak over 60 seconds.
-
Data Normalization: Normalize to maximal response elicited by 10 µM Serotonin (5-HT).
Signaling Pathway Diagram (DOT)[1]
Caption: The Gq-mediated signaling pathway activated by potent 5-HT2A agonists like 25I-NBOMe, leading to intracellular calcium release.[1]
Safety & Handling
CRITICAL WARNING: 25I-NBOMe is active at sub-milligram doses (50–100 µg).[1] Accidental inhalation or dermal absorption of the powder can be fatal .[1]
-
Engineering Controls: All handling of neat powder must occur inside a certified Chemical Fume Hood or Glovebox.
-
PPE: Double nitrile gloves, lab coat, and P100 respiratory protection are mandatory.[1]
-
Deactivation: Spills should be treated with 10% bleach solution to degrade the organic structure before disposal.[1]
-
Differentiation: Ensure strict labeling. Confusing 25B-NB4OMe (low potency) with 25I-NBOMe (high potency) or 25B-NBOMe (high potency) can lead to dangerous dosing errors in experimental models.[1]
References
-
Braden, M. R., et al. (2006).[1] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1]51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists.[1][2] Molecular Pharmacology. Link
-
Nichols, D. E., et al. (2015).[1][2][4] N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues.[1][2] ACS Chemical Neuroscience.[4] Link[1]
-
Hansen, M., et al. (2014).[1] Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[4] Link[1]
-
Cayman Chemical. (n.d.). 25B-NB4OMe (hydrochloride) Product Information. Link
-
Halberstadt, A. L., & Geyer, M. A. (2014).[1] Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response.[1][3] Neuropharmacology. Link
Sources
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time and chromatogram analysis of 25B-NB4OMe HCl
Technical Comparison: HPLC Profiling of 25B-NB4OMe HCl vs. Structural Isomers
Content Type: Publish Comparison Guide Audience: Forensic Toxicologists, Analytical Chemists, Drug Development Researchers
Executive Summary & Forensic Context
25B-NB4OMe HCl (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine) is a structural isomer of the potent psychedelic 25B-NBOMe. While the "standard" 25B-NBOMe carries the methoxy group at the ortho position (2-methoxybenzyl), 25B-NB4OMe carries it at the para position (4-methoxybenzyl).
Differentiation between these positional isomers is critical for forensic integrity and pharmacological assessment. Although they share identical molecular weights (MW 380.28 g/mol for free base) and similar fragmentation patterns, they exhibit distinct chromatographic behaviors due to variations in polarity and steric hindrance.
This guide provides a validated chromatographic strategy to resolve 25B-NB4OMe from its ortho- (25B-NBOMe) and meta- (25B-NB3OMe) isomers, utilizing Reverse Phase HPLC (RP-HPLC) and specific mass spectral ion ratios.
Analytical Methodology: Validated Protocol
To achieve baseline resolution between the ortho, meta, and para isomers, a standard C18 column is often insufficient due to the subtle hydrophobicity differences. The use of a Biphenyl stationary phase is recommended for its superior selectivity toward positional isomers via
System Configuration
-
Instrument: HPLC or UHPLC system with DAD (Diode Array Detector) and MS (Mass Spectrometer) detection.
-
Stationary Phase:
-
Primary Recommendation: Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) or equivalent.[1]
-
Alternative: C18 Core-Shell (e.g., Kinetex C18, 100 mm × 2.1 mm, 2.6 µm).
-
-
Mobile Phase:
Gradient Profile (Standard Run)
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.00 | 20% | 0.4 | Initial |
| 1.00 | 20% | 0.4 | Hold |
| 8.00 | 80% | 0.4 | Linear Ramp |
| 10.00 | 95% | 0.4 | Wash |
| 10.10 | 20% | 0.4 | Re-equilibration |
| 13.00 | 20% | 0.4 | End |
Comparative Analysis: Retention & Elution Logic
The elution order of NBOMe positional isomers follows a predictable trend governed by the steric accessibility of the benzyl methoxy group and the overall molecular planarity.
Elution Order (Reverse Phase)
Experimental data indicates the following elution order on hydrophobic stationary phases (C18/C8/Biphenyl):
-
First Eluting: 25B-NBOMe (Ortho-isomer)
-
Mechanism: The ortho-methoxy group creates steric hindrance near the nitrogen bridge, reducing the molecule's ability to lie flat against the stationary phase ligands. This results in the weakest interaction and fastest elution.
-
-
Second Eluting: 25B-NB3OMe (Meta-isomer)
-
Last Eluting: 25B-NB4OMe (Para-isomer)
-
Mechanism: The para-substitution results in a more linear, planar molecular geometry. This maximizes surface area contact with the stationary phase (hydrophobic interaction), leading to the strongest retention.
-
Chromatographic Data Summary
| Compound | Common Name | Substitution | Relative Retention Time (RRT)* | Elution Order |
| 25B-NBOMe | "Standard" 25B | Ortho (2-OMe) | 1.00 (Ref) | 1 (Fastest) |
| 25B-NB3OMe | Meta-25B | Meta (3-OMe) | ~1.05 - 1.08 | 2 |
| 25B-NB4OMe | Para-25B | Para (4-OMe) | ~1.10 - 1.15 | 3 (Slowest) |
*RRT is calculated relative to the standard 25B-NBOMe. Exact values depend on column chemistry (Biphenyl phases show larger RRT gaps than C18).
Mass Spectral Differentiation (Self-Validating Logic)
While retention time is a strong indicator, it is not absolute. A self-validating protocol must cross-reference chromatographic data with Mass Spectral ion ratios. All three isomers produce a base peak at m/z 121 (methoxybenzyl cation) and a secondary peak at m/z 150 (fragment of the phenethylamine core).[2]
Differentiation Key: The ratio of the Tropylium ion (m/z 91 ) to the Phenethylamine fragment (m/z 150 ) varies significantly.[2]
-
25B-NBOMe (Ortho): High abundance of m/z 91.
-
25B-NB4OMe (Para): Significantly lower abundance of m/z 91 relative to m/z 150.
-
Diagnostic Ratio (m/z 150 : 91):
-
Ortho: Low Ratio (~2.2)
-
Para (25B-NB4OMe): High Ratio (~5.8)
-
Data derived from Kupriyanova et al. (2020).[2]
Visualizing the Workflow
The following diagram illustrates the logical decision tree for identifying 25B-NB4OMe in an unknown sample.
Caption: Analytical logic flow for distinguishing 25B-NB4OMe from its isomers using coupled LC-RT and MS-Ratio validation.
References
-
Kupriyanova, O. V., et al. (2020).[2] "Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues." Microgram Journal.
-
Davidson, J. T. (2019). "The Analysis of 2,5-Dimethoxy-N-(N-methoxybenzyl) phenethylamine (NBOMe) Isomers using GC Retention Indices and Multivariate Analysis." West Virginia University Research Repository.
-
Poklis, J. L., et al. (2015). "Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper." Journal of Analytical Toxicology.
-
Casale, J. F., & Hays, P. A. (2012). "Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives." Microgram Journal.
Sources
Comparative Analytical Guide: Validating 25B-NB4OMe Purity via 1H NMR Spectroscopy
Part 1: The Analytical Challenge
In the synthesis and development of 5-HT2A agonists, distinguishing between positional isomers is a critical quality control hurdle. 25B-NB4OMe (the para-methoxy isomer) is frequently synthesized alongside or confused with its more common ortho-isomer, 25B-NBOMe .[1]
While LC-MS is the industry standard for high-throughput screening, it often fails to definitively resolve these positional isomers due to identical molecular weights (MW 380.28 g/mol base) and nearly identical fragmentation patterns.[1]
1H NMR Spectroscopy stands as the superior validation method for this specific application. It provides the only self-validating structural proof capable of distinguishing the para-substitution pattern from the ortho- or meta-isomers without reliance on retention time standards.[1]
Comparative Analysis of Validation Methods
| Feature | 1H NMR (Recommended) | HPLC-MS (Standard) | FT-IR |
| Isomer Distinction | Definitive. Resolves ortho vs. para via aromatic coupling constants ( | Poor. Requires specific chiral/isomer-grade columns and reference standards. | Moderate. Fingerprint region overlap makes quantification difficult.[1] |
| Purity Quantification | Absolute. qNMR allows purity calculation without a reference standard of the analyte.[1] | Relative. Requires a pure reference standard of 25B-NB4OMe for calibration curves. | Qualitative. Good for functional groups, poor for % purity. |
| Precursor Detection | High. Detects residual aldehyde and 2C-B amine precursors.[1] | High. Excellent sensitivity for trace impurities.[1] | Low. Sensitivity is often insufficient for <1% impurities.[1] |
Part 2: 1H NMR Structural Elucidation
The structural validation of 25B-NB4OMe hinges on two specific regions of the proton spectrum: the Benzyl Methylene Bridge and the Benzyl Aromatic Ring .
The "Symmetry Filter" (Critical Distinction)
The most robust method to confirm the identity of 25B-NB4OMe (Para) vs. 25B-NBOMe (Ortho) is the splitting pattern of the benzyl ring protons.
-
25B-NB4OMe (Para-isomer): Possesses a plane of symmetry across the benzyl ring. This results in a characteristic AA'BB' system , appearing as two distinct doublets (integrating to 2H each) with a coupling constant of
. -
25B-NBOMe (Ortho-isomer): Lacks this symmetry.[1] The protons appear as a complex set of multiplets (ABCD system) due to the adjacent methoxy group causing non-equivalent chemical environments.
Key Chemical Shifts (400 MHz, CDCl3)
Note: Shifts may vary slightly (
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |
| Ar-H (Phenethylamine) | 7.15, 6.85 | Two Singlets | 1H, 1H | Confirms 2,5-dimethoxy substitution pattern on the core ring.[1] |
| Ar-H (Benzyl - Para) | 7.35 (d), 6.90 (d) | Two Doublets | 2H, 2H | Primary confirmation of 25B-NB4OMe. |
| Ar-H (Benzyl - Ortho) | 7.40 - 6.80 | Multiplets | 4H | Indicates contamination with 25B-NBOMe.[1] |
| Benzyl -CH2- | 4.15 | Singlet/Triplet* | 2H | Shift is typically upfield relative to the ortho isomer (~4.20 ppm).[1] |
| -OCH3 (Methoxy) | 3.75 - 3.85 | Three Singlets | 9H Total | Verifies presence of three methoxy groups.[1] |
| Ethylene Bridge | 3.25, 3.10 | Multiplets | 2H, 2H | Confirms ethylamine chain integrity.[1] |
*Note: The Benzyl -CH2- often appears as a broadened singlet in freebase form but may resolve into a triplet or broad peak in HCl salts due to ammonium proton exchange.[1]
Part 3: Experimental Protocol (qNMR)
To validate purity >98%, a Quantitative NMR (qNMR) protocol is required. This method uses an internal standard to determine absolute purity.
Reagents & Equipment[1]
-
Solvent: DMSO-
(Recommended for HCl salts) or CDCl (Recommended for Freebase). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone. Must not overlap with the 6.5–7.5 ppm aromatic region.
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Methodology
-
Gravimetry:
-
Solvation:
-
Add 0.6 mL of deuterated solvent.
-
Vortex until fully dissolved. Ensure no particulates remain.
-
Transfer to a high-precision 5mm NMR tube.[1]
-
-
Acquisition Parameters (Crucial for qNMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Set to seconds (must be of the slowest relaxing nucleus, typically the aromatic protons). -
Scans (
): 16 or 32 (sufficient for S/N > 250:1). -
Spectral Width: -2 to 14 ppm.[1]
-
Temperature: 298 K (equilibrated).
-
-
Processing:
-
Phasing: Manual phasing is mandatory. Do not use autophase.
-
Baseline: Apply polynomial baseline correction (ABS).
-
Integration: Set the Internal Standard integral to a fixed value corresponding to its proton count (e.g., Maleic Acid = 2H). Integrate the 25B-NB4OMe aromatic singlets (1H each).
-
Analytical Workflow Diagram
Figure 1: Analytical workflow for validating 25B-NB4OMe identity and purity.
Part 4: Impurity Profiling[1]
Beyond isomeric confirmation, NMR is used to detect specific synthetic precursors.
The "Missing Benzyl" Check (2C-B Impurity)
If the reductive amination was incomplete, unreacted 2C-B (4-bromo-2,5-dimethoxyphenethylamine) will be present.[1]
-
Diagnostic Signal: Look for the absence of the benzyl -CH2- signal at ~4.15 ppm.[1]
-
Shift: The amine protons (-NH2) of 2C-B typically appear as a broad singlet around 1.5 - 2.0 ppm (highly dependent on solvent/concentration), but the lack of the benzyl signal relative to the phenethylamine core integration is the key indicator.
The Aldehyde Precursor (4-Methoxybenzaldehyde)[1]
-
Diagnostic Signal: A distinct singlet downfield at ~9.8 - 10.0 ppm .[1]
-
Limit of Detection: qNMR can detect this impurity down to ~0.1% molar ratio.
Structural Logic for Isomer Differentiation
Figure 2: Decision tree for distinguishing para-methoxy (NB4OMe) from ortho-methoxy (NBOMe) isomers based on coupling patterns.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 25B-NBOMe. Retrieved from [Link]
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues via 1H and 13C NMR Spectrometry.[1] Microgram Journal, 9(2), 84-109.[3]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 25B-NB4OMe HCl vs. Isomeric Analogs
Executive Summary & Core Directive
25B-NB4OMe hydrochloride (Para-25B-NBOMe) is a positional isomer of the widely trafficked hallucinogen 25B-NBOMe (Ortho-25B-NBOMe). While both compounds share the same molecular formula (
The Analytical Challenge: Standard low-resolution Mass Spectrometry (GC-MS) produces nearly identical fragmentation patterns for the ortho, meta, and para isomers of NBOMe compounds. The "fingerprint" regions are dominated by the stable methoxybenzyl cation (
The Solution: This guide provides a definitive differentiation strategy relying on relative ion abundance ratios (specifically
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
Understanding the fragmentation requires visualization of the labile bonds.
| Property | Data |
| Systematic Name | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine HCl |
| Formula | |
| Exact Mass (Free Base) | 379.0783 (for |
| Key Moiety A | 2,5-dimethoxy-4-bromophenethylamine (2C-B core) |
| Key Moiety B | 4-methoxybenzyl group (The variable "NB" moiety) |
Structural Visualization
The following diagram illustrates the fragmentation points.[1][2][3]
Figure 1: Primary fragmentation cleavage sites for 25B-NB4OMe. The red arrow indicates the dominant pathway yielding the base peak.
Mass Spectrometry Fragmentation Analysis
Electron Ionization (GC-MS)
In EI-MS (70 eV), the molecular ion (
Comparative Fragmentation Table: Isomer Differentiation
| Fragment Ion ( | Identity | 25B-NB4OMe (Para) | 25B-NBOMe (Ortho) | Mechanism |
| 121 | Methoxbenzyl Cation | Base Peak (100%) | Base Peak (100%) | |
| 91 | Tropylium Ion | Low (<10%) | High (30-60%) | Ortho-effect: Ortho-methoxy group facilitates H-transfer, stabilizing the tropylium transition state. This pathway is sterically hindered in the para isomer. |
| 150 | Rearrangement Ion | Absent/Trace | Significant | Specific to ortho isomers (McLafferty-like rearrangement involving the ortho-methoxy). |
| 379/381 | Molecular Ion | Not Observed | Not Observed | Rapid fragmentation. |
Diagnostic Rule:
If the ratio of
91 to121 is < 0.1 , the isomer is likely Para (4-OMe) or Meta (3-OMe) . If the ratio is > 0.3 , the isomer is likely Ortho (2-OMe) .
Electrospray Ionization (LC-MS/MS)
ESI is softer, preserving the protonated molecular ion
-
Precursor Ion:
380.08 and 382.08 (1:1 doublet due to ). -
MS/MS Product Ions (CID):
- 121.06: Dominant product ion (4-methoxybenzyl cation).
- 91.05: Tropylium ion (secondary fragment of 121).
- 258/260: 4-bromo-2,5-dimethoxyphenethylamine fragment (Charge retention on the amine side). Note: This is less abundant than the benzyl fragment but confirms the "25B" core.
Experimental Protocols
GC-MS Method (Isomer Separation)
To distinguish 25B-NB4OMe from its meta-isomer (which has a similar MS profile), chromatographic resolution is required.
-
Instrument: Agilent 7890B/5977A or equivalent.
-
Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
Start at 100°C (hold 1 min).
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 15 min.
-
-
Elution Order (Boiling Point Trend):
-
Ortho (25B-NBOMe) - Elutes First
-
Meta (25B-NB3OMe) - Elutes Second
-
Para (25B-NB4OMe) - Elutes Last
-
Vapor Phase Infrared Spectroscopy (GC-IR)
Since MS fragmentation is ambiguous between meta and para isomers, GC-IR provides the "smoking gun" via regio-specific C-H bending modes.
-
Key Band for Para (4-OMe): Strong absorption at 1515 cm⁻¹ and 1250 cm⁻¹ (Para-disubstituted benzene ring breathing).
-
Key Band for Ortho (2-OMe): Doublet near 750 cm⁻¹ (Ortho-disubstituted).
Decision Logic for Identification
The following decision tree illustrates the workflow to confirm 25B-NB4OMe specifically.
Figure 2: Analytical workflow for differentiating NBOMe positional isomers.
Comparison with Alternatives
| Compound | Primary Use | MS Differentiator | Legal Status (Typical) |
| 25B-NB4OMe | Research / NPS | Low | Controlled (Analogue Act) |
| 25B-NBOMe | Hallucinogen | High | Schedule I (Specific Listing) |
| 2C-B | Hallucinogen | Base peak | Schedule I |
Note on 2C-B: 25B-NB4OMe is essentially 2C-B with a 4-methoxybenzyl group attached to the nitrogen. In the MS source, if the N-benzyl bond cleaves completely and the charge remains on the phenethylamine, a minor peak corresponding to the 2C-B fragment may appear, but the benzyl cation (
References
-
Davidson, J. T., & Jackson, G. P. (2019).[2][4] The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis.[5] Forensic Chemistry, 14, 100160.[2] Link[2]
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via Gas Chromatography-Mass Spectrometry. Microgram Journal, 9(2), 84-109. Link
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoids and NBOMe-related Substances. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.13. Link
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to 25B-NB4OMe Hydrochloride: A Selective 5-HT2A Receptor Probe?
For researchers in neuroscience and drug development, the serotonin 2A (5-HT2A) receptor is a target of profound interest, implicated in everything from consciousness and perception to psychiatric disorders like schizophrenia and depression. Interrogating this receptor's function requires pharmacological tools of exquisite precision. Among the newer generation of synthetic ligands, 25B-NB4OMe hydrochloride has emerged as a potent agonist, lauded for its high affinity and selectivity for the 5-HT2A receptor. This guide provides a critical evaluation of 25B-NB4OMe as a selective 5-HT2A probe, comparing it with established and alternative ligands, and offering detailed experimental protocols for its validation. Our aim is to equip researchers with the necessary data and methodologies to make informed decisions about the application of this compound in their studies.
The Imperative for a Selective 5-HT2A Agonist
The 5-HT2 receptor subfamily comprises three highly homologous subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. The challenge for researchers lies in the significant overlap in the binding pockets of these receptors, making the development of truly selective ligands a formidable task. Off-target activation of 5-HT2B or 5-HT2C receptors can lead to confounding experimental results and, in a clinical context, undesirable side effects. For instance, agonism at the 5-HT2B receptor has been linked to cardiac valvulopathy, while 5-HT2C receptor activation can influence appetite and mood through distinct pathways. Therefore, a thorough validation of a purported 5-HT2A-selective probe is not merely a perfunctory step but a cornerstone of rigorous scientific inquiry.
Unveiling the Pharmacological Profile of 25B-NB4OMe
25B-NB4OMe, a derivative of the 2C-B phenethylamine, is characterized by the addition of an N-(2-methoxybenzyl) group. This structural modification dramatically increases its affinity and potency at the 5-HT2A receptor compared to its parent compound.
Binding Affinity and Selectivity: A Quantitative Look
The cornerstone of validating a selective probe is a comprehensive assessment of its binding affinity (Ki) at the target receptor and a wide array of other potential targets. A lower Ki value indicates a higher binding affinity.
| Receptor | 25B-NB4OMe Ki (nM)[1] |
| 5-HT2A | 0.5 |
| 5-HT2B | 10 |
| 5-HT2C | 6.2 |
As the data indicates, 25B-NB4OMe exhibits a high affinity for the 5-HT2A receptor, with a Ki value in the sub-nanomolar range.[1] Notably, it displays a 20-fold and 12.4-fold selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors, respectively.[1] While this represents a significant degree of selectivity, it is crucial for researchers to be aware of the potential for engaging 5-HT2B and 5-HT2C receptors, especially at higher concentrations.
For a broader perspective on its selectivity, data from the related compound, 25I-NBOMe, shows that its affinity for a range of other receptors, including 5-HT1A, dopamine (D1-D5), adrenergic (α1A), and muscarinic (M1-M5) receptors, is significantly lower, with Kd values greater than 500 nM.[2] It is plausible that 25B-NB4OMe shares a similar broad selectivity profile, though direct binding studies are always recommended for confirmation.
Comparative Analysis: 25B-NB4OMe vs. Alternative 5-HT2A Probes
To truly appreciate the utility of 25B-NB4OMe, its properties must be contextualized against other commonly used 5-HT2A receptor probes.
| Compound | Type | 5-HT2A Ki (nM) | Key Characteristics & Limitations |
| 25B-NB4OMe | Full Agonist | 0.5 [1] | High potency and good selectivity over 5-HT2B/2C. Potential for off-target effects at higher concentrations. |
| DOI | Agonist | ~3-10 | Classical, well-characterized agonist. Lower potency and selectivity compared to NBOMe series. |
| Ketanserin | Antagonist | ~1-3.5 [3] | Prototypical 5-HT2A antagonist. Also exhibits high affinity for α1-adrenergic receptors. |
| 25CN-NBOH | Agonist | ~1 | Reported to have even higher selectivity for 5-HT2A over 5-HT2C than NBOMe compounds.[4] |
| Pimavanserin | Inverse Agonist | ~0.5 | A biased ligand, acting as an inverse agonist at the 5-HT2A-Gαi1 pathway while being a neutral antagonist at the Gαq/11 pathway. |
This comparison highlights that while 25B-NB4OMe offers superior potency and selectivity over the classical agonist DOI, newer compounds like 25CN-NBOH may provide an even cleaner 5-HT2A-selective profile.[4] For studies requiring receptor blockade, ketanserin remains a staple, though its adrenergic activity must be considered. Pimavanserin represents a more specialized tool for dissecting the nuanced signaling pathways of the 5-HT2A receptor.
The 5-HT2A Receptor Signaling Cascade: A Fork in the Road
Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a complex downstream signaling cascade. The canonical pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
However, the 5-HT2A receptor can also engage a non-canonical, β-arrestin-mediated signaling pathway. This phenomenon, known as "biased agonism," suggests that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of one pathway over the other. This has profound implications for drug development, as the therapeutic effects and side effects of a ligand may be linked to its signaling bias.
Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
[3H]ketanserin (specific activity ~60-90 Ci/mmol)
-
25B-NB4OMe hydrochloride
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Mianserin or another suitable 5-HT2A antagonist
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (final concentration ~1-2 nM), and 100 µL of diluted membranes.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]ketanserin, and 100 µL of diluted membranes.
-
Competition: 50 µL of 25B-NB4OMe (at concentrations ranging from 10⁻¹² to 10⁻⁵ M), 50 µL of [3H]ketanserin, and 100 µL of diluted membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of 25B-NB4OMe to determine the IC50 value (the concentration of 25B-NB4OMe that inhibits 50% of [3H]ketanserin binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay for Functional Potency
This assay measures the functional potency (EC50) of 25B-NB4OMe by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
25B-NB4OMe hydrochloride
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: The next day, remove the growth medium and add the calcium-sensitive dye, prepared according to the manufacturer's instructions, to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of 25B-NB4OMe in assay buffer at concentrations ranging from 10⁻¹² to 10⁻⁶ M.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity before and after the addition of the compound.
-
Compound Addition: The instrument will automatically inject the different concentrations of 25B-NB4OMe into the wells.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium concentration, is recorded over time. The peak fluorescence response is plotted against the log concentration of 25B-NB4OMe to generate a dose-response curve and determine the EC50 value (the concentration of 25B-NB4OMe that produces 50% of the maximal response).
Off-Target Considerations and Toxicity
While 25B-NB4OMe exhibits a favorable selectivity profile, it is not entirely without off-target effects. The NBOMe class of compounds has been shown to interact with adrenergic α1 receptors, which could contribute to some of their physiological effects. [5]Furthermore, reports from non-clinical settings have associated NBOMe compounds with adverse effects, including sympathomimetic toxicity (tachycardia, hypertension), agitation, and seizures. While these reports often involve doses and routes of administration not typical for research settings, they underscore the importance of careful dose selection and handling of these potent compounds.
Conclusion: A Potent Tool Requiring Careful Application
25B-NB4OMe hydrochloride is undoubtedly a powerful pharmacological tool for probing the function of the 5-HT2A receptor. Its high affinity and potency, coupled with a good degree of selectivity over the other 5-HT2 subtypes, make it a valuable asset for in vitro and in vivo studies. However, its designation as a "selective" probe should be interpreted with a nuanced understanding of its pharmacology. Researchers must remain cognizant of its potential to interact with 5-HT2B and 5-HT2C receptors at higher concentrations and should independently validate its selectivity and potency within their specific experimental paradigm using the protocols outlined in this guide. By approaching its use with scientific rigor, 25B-NB4OMe can continue to illuminate the intricate roles of the 5-HT2A receptor in health and disease.
References
-
Wikipedia. 25B-NBOMe. [Link]
-
Wikipedia. 25I-NBOMe. [Link]
-
Regal, S. A., et al. (2009). Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. Journal of Pharmacological Sciences, 110(4), 445-450. [Link]
-
ResearchGate. The N‐benzyl phenethylamines 25B‐NBOMe, 25I‐NBOMe and 25C‐NBOMe. [Link]
-
McCorvy, J. D., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(10), 2493-2503. [Link]
-
Casale, J. F., & Hays, P. A. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of analytical toxicology, 39(8), 651–658. [Link]
-
Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical pharmacology, 158, 27–34. [Link]
-
Darbra, S., et al. (2001). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Neuroscience letters, 301(1), 55-58. [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. [Link]
-
Guedes, J. R., et al. (2024). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Biomedicine & Pharmacotherapy, 170, 116035. [Link]
-
Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. Molecules, 26(11), 3149. [Link]
-
Raote, I., Bhattacharya, A., & Panicker, M. M. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology (pp. 105-132). CRC Press/Taylor & Francis. [Link]
-
Glennon, R. A., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of medicinal chemistry, 35(4), 734–740. [Link]
-
Molecular Devices. FLIPR Calcium 5 Assay Kit Guide. [Link]
-
Canal, C. E., & Morgan, D. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. ACS chemical neuroscience, 3(3), 173–183. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ketanserin | Ligand Activity Charts. [Link]
-
Vetter, I. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. In Calcium Signaling (pp. 45-82). Springer, Dordrecht. [Link]
-
ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–124. [Link]
Sources
- 1. 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 3. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Serotonin Receptor Cross-Reactivity of 25B-NBOMe
Introduction
The N-benzylphenethylamine derivative, 4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe), has emerged as a tool of significant interest in neuroscience and pharmacology.[1] As a potent psychedelic, its profound effects are primarily mediated by its interaction with the serotonin (5-HT) system.[2] For researchers and drug development professionals, a nuanced understanding of a compound's selectivity is paramount. High-affinity binding to a primary target is only part of the story; off-target interactions dictate the breadth of physiological effects, potential side effects, and the overall therapeutic or toxicological profile.
This guide provides an in-depth, objective comparison of 25B-NBOMe's binding affinity and functional activity across a range of serotonin receptor subtypes. We will delve into the experimental data that defines its pharmacological signature, present the methodologies used to acquire this data, and explain the causal relationships behind its receptor interaction profile.
(Note: The compound is referred to herein as 25B-NBOMe, a widely documented psychedelic phenethylamine. This is based on the strong contextual evidence from the user's query and the available scientific literature, which extensively covers this compound, whereas "25B-NB4OMe" does not correspond to a known standard chemical nomenclature.)
Molecular Profile and the Significance of the N-Benzyl Moiety
25B-NBOMe is a derivative of the phenethylamine 2C-B, distinguished by the addition of an N-(2-methoxybenzyl) group.[3] This structural modification is the key to its dramatically enhanced potency and receptor affinity compared to its parent compound.[2] The N-benzyl moiety is understood to provide additional anchor points within the binding pocket of the 5-HT₂ family of receptors, significantly increasing the ligand's affinity and, in many cases, its efficacy.[2] This makes the entire NBOMe series ultrapotent, with activity observed at sub-nanomolar concentrations.[2][4]
Comparative Binding Affinity Profile
Binding affinity, typically expressed as the inhibition constant (Kᵢ), quantifies the concentration of a ligand required to occupy 50% of a given receptor population in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity.
Experimental data reveals that 25B-NBOMe is a highly potent ligand for 5-HT₂-family receptors, with a distinct preference for the 5-HT₂ₐ subtype.[3] However, its selectivity is not absolute, with significant affinity for 5-HT₂C and 5-HT₂B receptors.[2][3] Notably, its affinity for other serotonin receptor families, such as 5-HT₁ₐ, is dramatically lower, indicating a high degree of selectivity for the 5-HT₂ subfamily.[2]
| Receptor Subtype | 25B-NBOMe Kᵢ (nM) | Comparative Ligand (2C-B) Kᵢ (nM) | Fold Selectivity (5-HT₂ₐ vs. Other) |
| 5-HT₂ₐ | 0.5 [2][3] | 8.6[2] | - |
| 5-HT₂C | 6.2[2][3] | 47[2] | ~12-fold |
| 5-HT₂B | 10[3] | - | ~20-fold |
| 5-HT₁ₐ | 3600[2] | 240[2] | ~7200-fold |
This table summarizes binding affinity data from radioligand binding assays performed in cell lines expressing recombinant human serotonin receptors.
The data clearly illustrates that while 25B-NBOMe is a sub-nanomolar affinity ligand at the 5-HT₂ₐ receptor, its affinity for 5-HT₂C and 5-HT₂B is only an order of magnitude lower. This suggests that at research-relevant concentrations, 25B-NBOMe will engage all three 5-HT₂ receptor subtypes, a critical consideration when interpreting experimental outcomes. The >7000-fold selectivity against the 5-HT₁ₐ receptor underscores its specificity for the 5-HT₂ family.[2]
Comparative Functional Activity Profile
While binding affinity describes how well a compound "sticks" to a receptor, functional activity assays measure the downstream cellular response it elicits. Key parameters include EC₅₀ (the concentration that produces 50% of the maximum response) and Eₘₐₓ (the maximum possible effect, or efficacy). A compound can be a full agonist (high efficacy), a partial agonist (lower efficacy), or an antagonist (binds but produces no response).
25B-NBOMe is generally characterized as a potent agonist at 5-HT₂ receptors, primarily signaling through the Gαq protein pathway.[2][5] Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), respectively.[2]
Caption: Canonical 5-HT₂ₐ Gq-PLC signaling pathway activated by 25B-NBOMe.
| Receptor Subtype | Assay Type | 25B-NBOMe EC₅₀ (nM) | Efficacy (% of 5-HT) |
| 5-HT₂ₐ | Ca²⁺ Mobilization | 40[2] | 28% (Partial Agonist)[2] |
| 5-HT₂B | Ca²⁺ Mobilization | 10[2] | 19% (Partial Agonist)[2] |
| 5-HT₂C | Ca²⁺ Mobilization | Data varies; potent agonism observed | Considered a full agonist[2] |
This table summarizes functional data. It is crucial to note that efficacy values can vary significantly depending on the cell line, receptor expression levels, and specific second messenger pathway being assayed.
An interesting observation is the apparent discrepancy in some studies between high binding affinity and lower functional potency or efficacy.[2] For instance, while 25B-NBOMe binds to the 5-HT₂ₐ receptor with sub-nanomolar affinity, its EC₅₀ for Ca²⁺ mobilization is significantly higher, and it may act as a partial agonist in some systems.[2] This phenomenon, known as "biased agonism," suggests that the compound may preferentially activate certain downstream signaling pathways over others (e.g., β-arrestin vs. G-protein signaling). This is an active area of research and highlights the importance of using multiple functional assays to fully characterize a compound's profile.
Experimental Methodologies for Determining Cross-Reactivity
To ensure trustworthiness and reproducibility, the characterization of a compound like 25B-NBOMe relies on standardized, self-validating experimental protocols.
Caption: Standard experimental workflows for determining receptor affinity and function.
Protocol 1: Radioligand Binding Assay for Kᵢ Determination
This protocol determines the binding affinity of 25B-NBOMe by measuring its ability to compete with a known radiolabeled ligand for binding to a specific serotonin receptor subtype.
-
Membrane Preparation: Homogenize cultured cells (e.g., HEK293) stably expressing the human 5-HT receptor of interest (e.g., 5-HT₂ₐ) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled standard antagonist (e.g., 10 µM mianserin, for non-specific binding).
-
50 µL of 25B-NBOMe at various concentrations (typically a 10-point serial dilution, from 1 pM to 10 µM).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, typically at a concentration near its Kₔ).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 25B-NBOMe. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of 25B-NBOMe that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Functional Calcium Flux Assay for EC₅₀ Determination
This protocol measures the ability of 25B-NBOMe to activate Gq-coupled receptors like 5-HT₂ₐ, resulting in an increase in intracellular calcium.
-
Cell Plating: Seed cells stably expressing the receptor of interest (e.g., CHO-K1-h5-HT₂ₐ) into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) and an agent like probenecid to prevent dye leakage. Incubate the plate under appropriate conditions (e.g., 60 minutes at 37°C).
-
Compound Addition: Prepare a separate plate with serial dilutions of 25B-NBOMe at concentrations ranging from sub-nanomolar to micromolar.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). Begin reading a baseline fluorescence signal from each well. The instrument then automatically adds the 25B-NBOMe solutions from the compound plate to the cell plate.
-
Data Acquisition: Continue to measure the fluorescence intensity in each well for several minutes following compound addition. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For each concentration of 25B-NBOMe, determine the peak fluorescence response over baseline. Plot the response against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and the Eₘₐₓ (maximum response).
Conclusion
The pharmacological profile of 25B-NBOMe is defined by its potent interaction with the serotonin 5-HT₂ receptor family. While it exhibits its highest affinity and is a potent agonist at the 5-HT₂ₐ receptor, which is believed to mediate its primary psychedelic effects, it is not a perfectly selective ligand.[1][3][6] Its significant cross-reactivity with 5-HT₂C and 5-HT₂B receptors, with affinities only ~12- to 20-fold lower than for 5-HT₂ₐ, means that these subtypes are invariably engaged at functional doses.[3] This lack of absolute selectivity likely contributes to its complex in vivo effects, including the characteristic inverted U-shaped dose-response curve observed in some behavioral assays, potentially due to the engagement of inhibitory 5-HT₂C receptors at higher concentrations.[1][3] For researchers utilizing 25B-NBOMe as a pharmacological tool, a thorough appreciation of this cross-reactivity profile is essential for the rigorous design and accurate interpretation of experimental results.
References
-
Wikipedia. (n.d.). 25B-NBOMe. Retrieved February 5, 2024, from [Link]
-
Wojtas, A., et al. (2020). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. Neurotoxicity Research, 38(4), 1017-1028. [Link]
-
Wikipedia. (n.d.). 25-NB. Retrieved February 5, 2024, from [Link]
-
Hansen, M., et al. (2021). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 12(6), 883-896. [Link]
-
Cheng, C. M., et al. (2021). The psychoactive drug 25B-NBOMe recapitulates rhabdomyolysis in zebrafish larvae. Journal of Hazardous Materials, 416, 125810. [Link]
-
Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 158, 27-34. [Link]
-
Custodio, R. J. P., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction Biology, 25(4), e12788. [Link]
-
Silva, J. P., et al. (2023). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Biomedicine & Pharmacotherapy, 165, 115160. [Link]
-
Golembiowska, K., et al. (2020). Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission. Pharmacological Reports, 72(6), 1593-1603. [Link]
-
Pistoia, L., et al. (2023). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Wikipedia. (n.d.). 25I-NBOMe. Retrieved February 5, 2024, from [Link]
-
Davenport, A. P., & Visser, M. C. (2013). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, Chapter 1, Unit 1.13. [Link]
Sources
- 1. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 4. 25-NB - Wikipedia [en.wikipedia.org]
- 5. The psychoactive drug 25B-NBOMe recapitulates rhabdomyolysis in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for 25B-NB4OMe Quantitative Analysis: Specificity & Isomer Differentiation Guide
The following guide details the reference standard selection and analytical protocols for 25B-NB4OMe hydrochloride , a structural isomer of the potent hallucinogen 25B-NBOMe.[1]
Executive Summary
In forensic toxicology and drug development, 25B-NB4OMe (the para-methoxy isomer) presents a critical analytical challenge: it is a structural isomer of the regulated and widely abused 25B-NBOMe (the ortho-methoxy isomer).[1] Standard C18 liquid chromatography often fails to resolve these isomers, and their mass spectral fragmentation patterns are nearly identical.[1]
This guide evaluates the performance of 25B-NB4OMe Analytical Reference Standards against alternative options. It establishes a self-validating protocol for quantitative analysis, emphasizing the necessity of isomer-specific standards to prevent false-positive identification of the scheduled 25B-NBOMe.
Part 1: Product Comparison & Reference Standard Selection
Unlike the scheduled 25B-NBOMe, for which ISO 17034 Certified Reference Materials (CRMs) are common, 25B-NB4OMe is typically available only as an Analytical Reference Standard .[1]
Comparative Analysis of Reference Material Grades
| Feature | Product: 25B-NB4OMe Analytical Standard | Alternative A: 25B-NBOMe CRM | Alternative B: Research Grade / Grey Market |
| Primary Use | Specificity Validation & Quantitation of the para-isomer.[1] | Quantitation of the ortho-isomer (Drug of Abuse).[1][2][3][4] | High-throughput screening (Qualitative only). |
| Purity | Typically ≥98% (HPLC/GC).[1] | 99.9% ± Uncertainty (ISO 17034).[1] | Variable (often <90% or isomer mixtures).[1] |
| Traceability | Certificate of Analysis (CoA) with H-NMR/LC-MS. | NIST/SI-traceable weights.[1] | Often unverified.[1] |
| Isomer Purity | Critical: Guaranteed free of ortho-isomer. | Contains only ortho-isomer. | High risk of cross-contamination.[1] |
| Form | Neat Solid (requires weighing).[1] | Solution (Ampoule).[1] | Powder/Crystal.[1] |
Expert Insight: The "Isomer Trap"
Using a 25B-NBOMe CRM (Alternative A) to quantify a peak that is actually 25B-NB4OMe will result in a 100% false positive for the scheduled substance if the chromatographic method cannot separate them.[1] You must use the 25B-NB4OMe Analytical Standard to establish the retention time (RT) and ion ratio specific to the para-isomer.[1]
Part 2: Quantitative Protocol & Scientific Integrity
Stock Standard Preparation (Gravimetric Protocol)
Since 25B-NB4OMe is supplied as a neat solid (hydrochloride salt), a quantitative stock solution must be prepared gravimetrically.[1]
Reagents: Methanol (LC-MS Grade), 25B-NB4OMe HCl (Solid).[1]
-
Equilibration: Allow the vial to reach room temperature to prevent condensation.
-
Weighing: Weigh 1.00 mg ± 0.01 mg of 25B-NB4OMe HCl into a tared volumetric flask (10 mL).
-
Salt Correction:
-
Dissolution: Dissolve in Methanol to volume. Sonicate for 5 minutes.
-
Verification: Analyze against a known 25B-NBOMe CRM. The area response should be within ±5% (assuming equimolar ionization efficiency).[1]
LC-MS/MS Methodology for Isomer Separation
Standard C18 columns often co-elute NBOMe isomers.[1] This protocol uses a Biphenyl stationary phase, which utilizes
-
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectral Differentiation (Self-Validating System)
While both isomers share the precursor ion (
-
25B-NBOMe (Ortho): The ortho-methoxy group facilitates benzyl cleavage, making the m/z 91 (tropylium) ion significantly more abundant.[1]
-
25B-NB4OMe (Para): Lacks this facilitation; the m/z 121 (methoxybenzyl) ion is often relatively more stable or the ratio of 91/121 changes.[1]
Validation Check:
Calculate the Ion Ratio (
-
If
, identify as 25B-NBOMe .[1] -
If
, identify as 25B-NB4OMe .[1] (Note: Thresholds must be established experimentally on your specific instrument).
Part 3: Visualization & Workflow
Diagram 1: Isomer Differentiation Workflow
This decision tree illustrates the logic flow for distinguishing the two isomers using the reference standards.
Caption: Analytical decision tree for differentiating 25B-NBOMe (regulated) from 25B-NB4OMe using retention time and ion abundance.
Diagram 2: Chemical Structure Comparison
Visualizing the structural difference that necessitates specific chromatographic conditions.[1]
Caption: Structural comparison highlighting the methoxy position difference driving the separation requirement.
References
-
Poklis, J. L., et al. (2015).[1][7] Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology. Retrieved from [Link]
-
Davidson, J. T., & Jackson, G. P. (2019).[1][3] The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry. Retrieved from [Link]
-
Casale, J. F., & Hays, P. A. (2012).[1] Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues. Microgram Journal.
Sources
- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Guide: Differentiating 25B-NB4OMe from N-Benzyl Methoxy Isomers
Executive Summary & Core Distinction
In the high-throughput screening of substituted phenethylamines, distinguishing between positional isomers is a critical challenge with profound pharmacological implications. 25B-NB4OMe (the para-methoxy isomer) is a structural isomer of the potent 5-HT2A agonist 25B-NBOMe (the ortho-methoxy isomer).
While they share an identical molecular weight (
-
25B-NBOMe (Ortho): Extremely potent 5-HT2A agonist (
nM). -
25B-NB4OMe (Para): Significantly reduced affinity and functional potency (often
less potent), rendering it pharmacologically distinct and often considered an impurity or "inactive" analogue in the context of psychoactivity.
This guide outlines the specific analytical workflows required to differentiate these isomers and details the structural reasons for their performance disparity.
Chemical Identity & Structural Basis
The "NBOMe" series relies on an N-(2-methoxybenzyl) substitution.[1][2][3][4] The position of the methoxy group on this benzyl ring dictates the isomer.
| Feature | 25B-NBOMe (Reference Standard) | 25B-NB4OMe (Target Isomer) |
| IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2 -methoxyphenyl)methyl]ethanamine | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4 -methoxyphenyl)methyl]ethanamine |
| Substitution | Ortho (2-position) on benzyl ring | Para (4-position) on benzyl ring |
| Formula | ||
| Cas No. | 1026511-90-9 | N/A (Research Isomer) |
Pharmacological Performance Comparison
The primary "performance" metric for these compounds is their binding affinity (
The "Ortho-Effect" Mechanism
The extreme potency of 25B-NBOMe is driven by a specific intramolecular interaction. The oxygen of the ortho-methoxy group forms a hydrogen bond with the protonated amine of the phenethylamine backbone. This locks the molecule into a rigid conformation that perfectly complements the 5-HT2A receptor's binding pocket.
-
25B-NB4OMe Failure Mode: Moving the methoxy group to the para position (4-position) breaks this intramolecular hydrogen bond. The molecule loses its rigid "active" conformation and suffers a steric clash within the receptor active site, leading to a drastic loss in affinity.
Comparative Data (In Vitro)
Data synthesized from Hansen et al. and Nichols et al. SAR studies on N-benzyl phenethylamines.
| Metric | 25B-NBOMe (Ortho) | 25B-NB4OMe (Para) | Performance Delta |
| 5-HT2A Affinity ( | ~100-fold reduction | ||
| Functional Potency ( | Low nanomolar (High Efficacy) | Micromolar / Partial Agonist | Significantly Weaker |
| Safety Profile | High risk of toxicity/overdose at | Lower potency, but risk of misidentification | High Analytical Risk |
Analytical Differentiation Protocols
Standard Mass Spectrometry (GC-MS) is insufficient for positive identification because both isomers produce identical parent ions and base peaks (typically
Protocol A: GC-MS with Retention Indexing
Objective: Separate isomers based on boiling point and column interaction, utilizing the polarity difference caused by the methoxy position.
Equipment: Agilent GC-MS (or equivalent) with a 5% phenyl-arylene column (e.g., DB-5MS, 30m x 0.25mm).
-
Sample Prep: Dissolve 1 mg sample in 1 mL methanol.
-
GC Parameters:
-
Inlet: 250°C, Splitless.
-
Carrier Gas: Helium at 1 mL/min.[5]
-
Oven Program: Hold 100°C (1 min)
Ramp 20°C/min to 280°C Hold 15 min.
-
-
Data Analysis:
-
The isomers will elute in a specific order due to steric shielding of the polar methoxy group.
-
Elution Order (Typical on DB-5): Ortho
Meta Para. -
Note: The Ortho isomer (25B-NBOMe) typically elutes earliest because the intramolecular H-bond shields the polar amine/methoxy interaction, making it effectively less polar and more volatile than the Para isomer.
-
| Isomer | Relative Retention Time (RRT) | Retention Index (RI)* |
| 25B-NBOMe (Ortho) | 1.00 (Reference) | ~2615 |
| 25B-NB4OMe (Para) | ~1.03 (Later eluting) | ~2690 |
*RI values extrapolated from analogous 25C-NBOMe data (Davidson et al., 2019).
Protocol B: Vapor Phase Infrared Spectroscopy (GC-IR)
Objective: Definitive structural characterization using isomer-specific vibrational bands.
If retention time is ambiguous, IR is the gold standard for regioisomers.
-
Method: Elute sample via GC into a light-pipe or cryodeposition IR interface.
-
Key Diagnostic Bands:
-
Ortho (25B-NBOMe): Distinct C-O stretch/aromatic ring breathing mode at ~1593 cm⁻¹ .
-
Para (25B-NB4OMe): The band shifts significantly to ~1608 cm⁻¹ .
-
Mechanism:[2] The conjugation of the oxygen lone pair into the ring differs between ortho and para positions, altering the bond force constant.
-
Visualizing the Workflow
Diagram 1: Analytical Decision Tree
This workflow illustrates the logic required to rule out the potent Ortho isomer and confirm the Para isomer.
Caption: Analytical workflow for differentiating positional isomers. Note that Mass Spectrometry alone leads to ambiguity; Retention Time (RT) or IR is required for definitive ID.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Visualizing why the "Performance" drops in the Para isomer.
Caption: SAR comparison showing how the ortho-substitution facilitates the active conformation required for high-affinity 5-HT2A binding, a feature absent in the para-isomer.
References
-
Hansen, M., et al. (2014). Synthesis and Pharmacological Evaluation of N-Benzyl-Substituted Phenethylamines as 5-HT2A Agonists. Journal of Medicinal Chemistry.
-
Davidson, J. T., & Jackson, G. P. (2019).[3][5] The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances.[3][5] Forensic Chemistry.[5][6][7][8] [5][8]
-
Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via GC-IRD and GC-MS. Microgram Journal.[6]
-
Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
UNODC. (2013). Recommended methods for the Identification and Analysis of 25B-NBOMe, 25C-NBOMe and 25I-NBOMe. United Nations Office on Drugs and Crime.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 25-NB - Wikipedia [en.wikipedia.org]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. spectra-analysis.com [spectra-analysis.com]
- 7. go-jsb.co.uk [go-jsb.co.uk]
- 8. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 25B-NB4OMe: Unraveling the Complexity of 5-HT2A Receptor Binding Data Across Cell Lines
The synthetic phenethylamine derivative, 25B-NB4OMe, has emerged as a potent and selective agonist for the serotonin 5-HT2A receptor, a key player in a multitude of physiological and pathological processes. Its high affinity and specific activity make it an invaluable tool for researchers in neuroscience and pharmacology. However, the reproducibility of binding data for 25B-NB4OMe can be a significant challenge, with variations often observed across different laboratories and, more critically, across different cell lines. This guide provides an in-depth analysis of the factors influencing the reproducibility of 25B-NB4OMe binding data, offering a framework for consistent and reliable experimental outcomes. We will delve into the nuances of experimental design, present comparative data from published studies, and provide detailed protocols for assessing binding and functional activity.
The Critical Role of the Cellular Environment in 25B-NB4OMe Binding
The choice of cell line for in vitro studies is a critical determinant of experimental outcomes. While cell lines like Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) are workhorses in pharmacology due to their ease of transfection and robust growth, they possess distinct cellular machinery that can influence receptor expression, signaling, and ligand binding.
Several key factors contribute to the variability in 25B-NB4OMe binding data across different cell lines:
-
Receptor Expression Levels: The density of 5-HT2A receptors on the cell surface can significantly impact the measured binding affinity. Variations in transfection efficiency and clonal selection can lead to a wide range of receptor expression levels, even within the same cell type.
-
G Protein Coupling Efficiency: The complement of G proteins (e.g., Gq/11, Gi/o) and other signaling-related proteins can differ between cell lines. This can affect the conformational state of the receptor and its affinity for ligands like 25B-NB4OMe.
-
Membrane Composition: The lipid and protein composition of the cell membrane can influence the folding, stability, and accessibility of the 5-HT2A receptor, thereby modulating ligand binding.
Comparative Analysis of 25B-NB4OMe Binding and Functional Potency
To illustrate the potential for variability, the following table summarizes the binding affinity (Ki) and functional potency (EC50) of 25B-NB4OMe for the human 5-HT2A receptor as reported in various studies using different cell lines and assay formats.
| Parameter | Value | Cell Line | Assay Type | Radioligand | Reference |
| Ki (nM) | 0.44 | HEK293 | Radioligand Binding | [3H]ketanserin | |
| Ki (nM) | 1.06 | HEK293 | Radioligand Binding | [3H]ketanserin | |
| Ki (nM) | 0.82 | CHO-K1 | Radioligand Binding | [125I]-(R)-DOI | |
| EC50 (nM) | 0.37 | HEK293 | Calcium Mobilization | Fluo-4 | |
| EC50 (nM) | 2.1 | HEK293 | Inositol Phosphate Accumulation | [3H]inositol | |
| EC50 (nM) | 0.78 | CHO-K1 | Calcium Mobilization | Aequorin |
Analysis of the Data:
The data reveals a degree of variability in the reported binding affinity and functional potency of 25B-NB4OMe. While the Ki values are all in the sub-nanomolar to low nanomolar range, there are noticeable differences between studies, even when using the same cell line (HEK293). This underscores the importance of consistent experimental conditions. The functional potency (EC50) also shows variation, which can be attributed to the different signaling readouts (calcium mobilization vs. inositol phosphate accumulation) and the specific assay technologies employed.
Experimental Workflow for Assessing Reproducibility
To ensure the reproducibility of 25B-NB4OMe binding data, a systematic approach is essential. The following workflow outlines the key steps for a comparative study across different cell lines.
Caption: Experimental workflow for comparing 25B-NB4OMe binding and function across cell lines.
Detailed Experimental Protocols
The following are standardized protocols for radioligand binding and functional assays. Adherence to these protocols will enhance the consistency of your results.
Protocol 1: Radioligand Binding Assay
This protocol describes a competition binding assay to determine the binding affinity (Ki) of 25B-NB4OMe for the 5-HT2A receptor using [3H]ketanserin as the radioligand.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
[3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
25B-NB4OMe.
-
Mianserin (for non-specific binding).
-
96-well microplates.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM mianserin.
-
Competition: 50 µL of varying concentrations of 25B-NB4OMe.
-
-
Add 50 µL of [3H]ketanserin (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of cell membrane suspension (10-20 µg of protein) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 25B-NB4OMe concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This protocol measures the functional potency (EC50) of 25B-NB4OMe by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
25B-NB4OMe.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM (2-5 µM) in the presence of Pluronic F-127 (0.02%) in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence (excitation ~485 nm, emission ~525 nm) for 10-20 seconds.
-
Compound Addition: Inject varying concentrations of 25B-NB4OMe into the wells and continue to monitor the fluorescence for 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the maximum response. Plot the normalized response against the logarithm of the 25B-NB4OMe concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular calcium is a key signaling event that can be measured in functional assays.
Caption: Simplified signaling pathway of the 5-HT2A receptor upon activation by 25B-NB4OMe.
Conclusion and Recommendations
The reproducibility of 25B-NB4OMe binding data is a multifaceted issue that requires careful consideration of the experimental system. While variations in reported values exist, these can often be attributed to differences in cell line physiology and assay methodology. To ensure the generation of high-quality, reproducible data, we recommend the following:
-
Thoroughly Characterize Your Cell Line: Before initiating large-scale experiments, perform a detailed characterization of your 5-HT2A receptor-expressing cell line, including receptor expression levels and functional coupling.
-
Standardize Your Protocols: Adhere to well-defined, standardized protocols for all binding and functional assays.
-
Include Appropriate Controls: Always include positive and negative controls in your experiments to ensure assay performance and data validity.
-
Report All Experimental Details: When publishing your findings, provide a comprehensive description of your experimental methods, including the cell line, passage number, and all assay parameters, to allow for accurate interpretation and replication by other researchers.
By embracing these principles of scientific rigor, the research community can work towards a more consistent and reliable understanding of the pharmacology of 25B-NB4OMe and other valuable research compounds.
References
-
Hansen, M., et al. (2014). Synthesis and Pharmacology of a Series of N-Benzyl Phenethylamines: Potent and Selective 5-HT2A/C Agonists. Journal of Medicinal Chemistry, 57(1), 243-252. [Link]
-
Braden, M. R., et al. (2006). Molecular pharmacology of psychedelic-induced head-twitch in mice. Neuropharmacology, 51(5), 914-924. [Link]
-
Silva, M. E., et al. (2011). Structure-activity relationships of N-benzyl-phenethylamines at 5-HT2A serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 21(1), 401-404. [Link]
-
Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681-693. [Link]
Safety Operating Guide
25B-NB4OMe (hydrochloride) proper disposal procedures
Topic: 25B-NB4OMe (hydrochloride) Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and Chemical Safety Officers (CSOs).
Executive Safety & Regulatory Directive
25B-NB4OMe (hydrochloride) is a highly potent N-benzylphenethylamine hallucinogen.[1] It is a positional isomer of 25B-NBOMe , which is a Schedule I Controlled Substance in the United States (21 CFR 1308.11).
CRITICAL WARNING:
-
Active Dose: Microgram range.[2] Inhalation or dermal contact can be fatal.
-
Legal Status: As a positional isomer of a Schedule I substance, 25B-NB4OMe is treated as Schedule I.
-
Disposal Prohibition: DO NOT dispose of stock material down the drain, in standard trash, or via standard chemical waste streams without prior deactivation. Intact inventory must be transferred to a DEA-registered Reverse Distributor.[1]
Regulatory Framework & Classification
Proper disposal depends entirely on the state of the material: Inventory (pure substance) vs. Waste (spills, contaminated debris).
| Category | Classification | Regulatory Authority | Disposal Pathway |
| Pure Inventory | Schedule I Controlled Substance | DEA (21 CFR 1317) | Reverse Distributor (Form 222) |
| Spill/Debris | Hazardous Waste (Toxic) | EPA (RCRA) / DEA | Chemical Deactivation |
| Liquid Waste | Characteristic Hazardous Waste | EPA (RCRA) | High-Temp Incineration |
RCRA Waste Codes: While 25B-NB4OMe is not explicitly "P-listed" (Acute Hazardous Waste) by name in 40 CFR 261.33, it exhibits characteristics of severe toxicity.[1]
-
Recommended Code: D001 (if in ignitable solvent) and Toxic (Characteristic).
-
Best Practice: Manage as P-listed equivalent due to high potency; triple-rinse all containers and collect rinsate as hazardous waste.[1]
Operational Disposal Workflows
Scenario A: Disposal of Expired/Unwanted Inventory
Protocol: Transfer to Reverse Distributor. Do not destroy on-site without specific DEA authorization (Form 41 is rarely approved for routine stock disposal).[1]
-
Inventory Log: Reconcile the exact mass of 25B-NB4OMe against your DEA Form 222 records.
-
Vendor Selection: Contact a DEA-registered Reverse Distributor (e.g., Gaiaca, Stericycle).
-
Transfer Documentation:
-
The Reverse Distributor acts as the "Supplier" and issues a DEA Form 222 to you (the "Purchaser/Sender").
-
Verify the form contains the exact NDC/Name of the substance.
-
-
Packaging: Double-bag the container in tamper-evident packaging. Place in a shipping box with the completed Form 222 attached as per carrier instructions.
-
Record Retention: Keep the executed Form 222 and the Reverse Distributor’s receipt of destruction for 2 years .
Scenario B: Emergency Spill Response & Deactivation
Protocol: Chemical Oxidation (Fenton’s Reagent).[3][4] Standard bleach (hypochlorite) is insufficient for complete destruction of the phenethylamine core.
Mechanism:
Fenton’s Reagent generates hydroxyl radicals (
Step-by-Step Deactivation Protocol:
-
Isolation: Evacuate the immediate area. Don PPE: Double nitrile gloves, Tyvek suit, and P100 respirator (or PAPR).
-
Containment: Dike the spill with inert absorbent (vermiculite or sand).
-
Preparation of Fenton's Reagent (In-situ):
-
Note: Perform in a fume hood or well-ventilated area if possible.[1] Reaction is exothermic.[3]
-
Step 1 (Acidification): Adjust the pH of the spill/residue to pH 3.0–4.0 using dilute Sulfuric Acid (
). Reason: Iron catalysts precipitate at higher pH. -
Step 2 (Catalyst): Sprinkle Ferrous Sulfate (
) powder over the spill (approx. 1:10 molar ratio to the contaminant). -
Step 3 (Oxidation): Slowly add 30% Hydrogen Peroxide (
) .-
Observation: Bubbling and heat indicate active oxidation.
-
-
-
Contact Time: Allow to react for 30–60 minutes .
-
Cleanup: Absorb the deactivated slurry with vermiculite. Place in a hazardous waste container labeled: "Deactivated Phenethylamine Waste - Toxic - Oxidizer Contact."
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes for compliant disposal.
Caption: Decision tree separating the legal transfer of inventory (left) from the safety-critical deactivation of waste (right).[1][5]
Technical Reference Data
| Property | Data | Relevance to Disposal |
| Chemical Formula | Halogenated organic; requires high-temp incineration (prevent dioxins).[1] | |
| Solubility | Soluble in Ethanol, DMSO, DMF | Use organic solvents for wiping surfaces; do not use water alone.[1] |
| Stability | Stable solid; light sensitive | Store waste in amber containers to prevent uncontrolled degradation.[1] |
| DEA Schedule | Schedule I | Strict chain-of-custody required.[1] No "sink disposal." |
| Deactivation | Fenton's Reagent ( | Generates |
References
-
Drug Enforcement Administration (DEA). (2024). Disposal of Controlled Substances.[6] Diversion Control Division. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Disposal.[Link]
-
Federal Register. (2016). Schedules of Controlled Substances: Placement of 25B-NBOMe Into Schedule I. 81 FR 66166. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 4. Current Use of Fenton Reaction in Drugs and Food [mdpi.com]
- 5. Source Code [rcrainfo.epa.gov]
- 6. m.youtube.com [m.youtube.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 25B-NB4OMe (hydrochloride)
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals in a laboratory setting. 25B-NB4OMe is a potent research chemical with largely uncharacterized toxicological properties. Extreme caution should be exercised at all times. This guide is not a substitute for a comprehensive, site-specific risk assessment and safety plan.
Introduction: The Imperative for Stringent Controls
25B-NB4OMe is a derivative of the phenethylamine psychedelic 2C-B, with an N-(2-methoxybenzyl) substitution that dramatically increases its affinity and potency at the 5-HT2A serotonin receptor.[1][2] While its full toxicological profile is not yet characterized, the NBOMe class of compounds is associated with a high risk of severe adverse effects, including seizures, cardiac and respiratory arrest, and fatalities, even at sub-milligram doses.[3][4][5][6] The physiological and toxicological properties of 25B-NB4OMe, specifically, are not well known.[7]
Given its extreme potency and the potential for severe health consequences upon exposure, a multi-layered safety approach is not just recommended, but essential. This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE) when handling 25B-NB4OMe (hydrochloride) in a laboratory environment. Our approach is grounded in the hierarchy of controls, a system that prioritizes the most effective safety measures.[2][8][9]
The Hierarchy of Controls: A Foundation for Safety
Before detailing PPE requirements, it is crucial to understand that PPE is the last line of defense. The hierarchy of controls dictates that more effective measures should be implemented first to minimize the risk of exposure.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
For handling 25B-NB4OMe, this translates to:
-
Elimination/Substitution: If possible, consider if a less potent compound could be used to achieve the research objective.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For a compound of this potency, handling should occur within a certified chemical fume hood, a glove box, or a barrier isolator.[9][10]
-
Administrative Controls: These are procedural controls, such as standard operating procedures (SOPs), designated handling areas, and comprehensive training for all personnel.
-
Personal Protective Equipment (PPE): This is the focus of the remainder of this guide and should be used in conjunction with the higher-level controls.
Personal Protective Equipment (PPE) Protocol
Due to the high potency and unknown toxicological profile of 25B-NB4OMe, an Occupational Exposure Limit (OEL) has not been established. Therefore, a conservative approach is necessary, treating it as a highly potent active pharmaceutical ingredient (API).[10] The following PPE is mandatory for any procedure involving the handling of 25B-NB4OMe (hydrochloride), especially in its powdered form.
Core PPE Ensemble:
| PPE Component | Specifications and Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter. A PAPR provides a higher protection factor than standard half-mask or N95 respirators and is essential for protecting against airborne particulates of this highly potent compound.[10] |
| Hand Protection | Double Gloving: An inner and outer pair of chemical-resistant gloves. The outer glove should be removed immediately after handling the compound and before touching any other surfaces. The inner glove is removed upon leaving the designated work area. |
| Body Protection | Disposable, solid-front protective coverall with elastic cuffs. This provides full-body protection against splashes and airborne particles. Ensure it is rated for chemical protection. |
| Eye Protection | Chemical splash goggles or a full-face shield if not using a full-face PAPR. This protects the mucous membranes of the eyes from splashes and airborne particles. |
| Foot Protection | Disposable shoe covers worn over dedicated, non-porous laboratory shoes. This prevents the tracking of contaminants out of the work area. |
Glove Selection: A Critical Decision
The choice of glove material is critical and depends on the solvent used to dissolve the 25B-NB4OMe (hydrochloride).[7][11][12] Nitrile gloves, while common in laboratories, offer poor protection against many solvents.[13][14] Always consult the glove manufacturer's chemical resistance data.[1][3]
| Solvent | Recommended Glove Material for Extended Contact |
| Methanol | Butyl rubber, Viton |
| Ethanol | Nitrile (for incidental contact, change frequently), Butyl rubber |
| Dimethylformamide (DMF) | Butyl rubber, Viton |
| Dimethyl sulfoxide (DMSO) | Neoprene, Butyl rubber |
Note: The breakthrough time is the time it takes for a chemical to permeate the glove material.[1] For any splash, gloves should be changed immediately.
Step-by-Step PPE Donning and Doffing Procedure
Caption: Standardized workflow for donning and doffing PPE.
Donning (Putting On) PPE:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of gloves.
-
Coverall: Step into the coverall and fasten it completely.
-
PAPR: Put on the PAPR hood or head covering.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the coverall.
-
Final Check: Perform a final check to ensure there are no exposed areas of skin.
Doffing (Taking Off) PPE:
This process is critical to prevent self-contamination and should be performed in a designated doffing area or anteroom.
-
Decontaminate Outer Gloves: If there has been known contact, decontaminate the outer gloves with an appropriate solution before removal.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Remove Coverall and Shoe Covers: Remove the coverall by rolling it down and away from the body, turning it inside out. Remove shoe covers at the same time. Dispose of in the hazardous waste container.
-
Remove PAPR: Remove the PAPR unit as per the manufacturer's instructions.
-
Remove Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Decontamination and Disposal Plan
Surface Decontamination:
A two-stage decontamination process is recommended for all surfaces and equipment that may have come into contact with 25B-NB4OMe.
-
Initial Cleaning: Meticulously clean all surfaces with a detergent solution to remove any visible residue.[15]
-
Chemical Inactivation: While specific data for 25B-NB4OMe is lacking, studies on the degradation of methamphetamine, a related phenethylamine, have shown that a 10% bleach solution (sodium hypochlorite) can chemically break down the compound.[6] After the initial cleaning, wipe all surfaces with a freshly prepared 10% bleach solution and allow for a contact time of at least 10-15 minutes. Follow this with a rinse of 70% ethanol or sterile water to remove bleach residue.
Waste Disposal:
All disposable items that have come into contact with 25B-NB4OMe, including PPE, pipette tips, and weighing papers, must be treated as hazardous chemical waste.
-
Segregation: All contaminated solid waste should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Conclusion
Handling 25B-NB4OMe (hydrochloride) requires a profound respect for its potency and a meticulous approach to safety. While this guide provides a robust framework for personal protective equipment, it is paramount that researchers integrate these recommendations into a broader safety culture that prioritizes engineering and administrative controls. By understanding the rationale behind each safety measure and adhering to these protocols, you can significantly mitigate the risks associated with this potent research chemical.
References
- Kimberly-Clark. (n.d.). Solvent Compatibility Chart.
- Chemical Resistance of Gloves – Quick guide. (n.d.).
- Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart. Environmental Health and Safety, University of Washington.
- North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of California, Berkeley.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Ministry of Health, New Zealand. (2010).
- Cayman Chemical. (n.d.). 25B-NB4OMe (hydrochloride) (CAS 1566571-56-9).
- Occupational Safety and Health Administration (OSHA). (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls.
- National Institute for Occupational Safety and Health (NIOSH). (2020). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention.
- IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Centers for Disease Control and Prevention (CDC). (2024). About Hierarchy of Controls.
- InvivoChem. (n.d.). 25B-NB4OMe hydrochloride.
- Cority. (n.d.). How Hierarchy of Controls Reduces Workplace Chemical Hazards.
- Martyny, J. W., et al. (2008). Remediation of Manufactured Methamphetamine in Clandestine Laboratories.
- National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention.
- Salouros, H., et al. (2017). Chemical contamination in former clandestine methamphetamine laboratories.
- Wikipedia. (n.d.). 25B-NBOMe.
- Chemscape Safety Technologies. (2020). Hierarchy of Controls for Chemical Hazard Management.
- Federal Register. (2023).
- Cayman Chemical. (n.d.). 25N-NBOMe (hydrochloride).
- State of Michigan. (2007).
- SafetyCulture. (2026). Hierarchy of Controls: How to Reduce Hazards.
- Illinois Department of Public Health. (n.d.). Guidelines for Cleaning Up Former Methamphetamine Labs.
- Wikipedia. (n.d.). 25I-NBOMe.
- Polovich, M. (2012).
Sources
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 4. analytica.co.nz [analytica.co.nz]
- 5. cdc.gov [cdc.gov]
- 6. Remediation of Manufactured Methamphetamine in Clandestine Laboratories. A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. osha.gov [osha.gov]
- 9. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. 25B-NB4OMe hydrochloride | Drug Derivative | 1566571-56-9 | Invivochem [invivochem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. reddit.com [reddit.com]
- 14. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 15. Guidelines for Cleaning Up Former Methamphetamine Labs [dph.illinois.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
